Tilidine, (-)-
Beschreibung
Tilidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
An opioid analgesic used similarly to MORPHINE in the control of moderate to severe pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1097)
Structure
3D Structure
Eigenschaften
CAS-Nummer |
38690-93-6 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |
InChI-Schlüssel |
WDEFBBTXULIOBB-DOTOQJQBSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Isomerische SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Andere CAS-Nummern |
51931-66-9 20380-58-9 38690-93-6 |
Piktogramme |
Irritant |
Synonyme |
Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(-)-Tilidine: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical structure and properties of (-)-tilidine (ent-dextilidine). Tilidine is a synthetic opioid analgesic that is clinically administered as a racemic mixture of its two enantiomers, (+)-tilidine (dextilidine) and (-)-tilidine. It functions as a prodrug, with its analgesic effects primarily attributed to its active metabolite, nortilidine. This document focuses on the available data for tilidine, with a specific emphasis on differentiating the properties of the (-)-enantiomer where possible. Due to a notable lack of specific research on (-)-tilidine, much of the presented data pertains to the racemic mixture. This guide covers the chemical structure, physicochemical and pharmacokinetic properties, metabolic pathways, and pharmacodynamics of tilidine and its metabolites. Detailed experimental methodologies for synthesis, chiral separation, and analysis are also provided, alongside visualizations of key pathways and workflows to support research and drug development endeavors.
Chemical Structure and Stereochemistry
Tilidine, chemically known as ethyl (1R,2S)-rel-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, is a chiral molecule existing as two enantiomers: (+)-(1S,2R)-tilidine (dextilidine) and (-)-(1R,2S)-tilidine (ent-dextilidine).[1] The analgesic activity of the racemic mixture is primarily attributed to the (+)-enantiomer after its metabolic conversion.[2]
(-)-Tilidine (ent-dextilidine)
-
IUPAC Name: ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
-
Stereochemistry: (1R, 2S)
(+)-Tilidine (dextilidine)
-
IUPAC Name: ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
-
Stereochemistry: (1S, 2R)
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₂ | [2] |
| Molar Mass | 273.37 g/mol | [2] |
| Melting Point (Hydrochloride Hemihydrate) | 149-152 °C | [1] |
| Boiling Point (as base at 0.01 mmHg) | 95.5-96 °C | [3] |
| Solubility (Hydrochloride Hemihydrate) | Freely soluble in water, very soluble in methylene chloride, freely soluble in ethanol. | [1] |
Pharmacokinetics
The pharmacokinetic profile of racemic tilidine has been extensively studied. It is important to note that stereoselective differences in the metabolism and disposition of the enantiomers may exist but are not well-documented in the available literature.[4]
| Parameter | Value | Reference |
| Bioavailability (Oral) | 6% (as tilidine), 99% (as nortilidine) | [2][5] |
| Time to Peak Plasma Concentration (Tmax) | 25-50 minutes | [2] |
| Protein Binding | Data not available | |
| Metabolism | Extensive first-pass metabolism in the liver and gut via N-demethylation by CYP3A4 and CYP2C19 to nortilidine and subsequently to bisnortilidine. | [2][6] |
| Elimination Half-life (Nortilidine) | 3-5 hours | [2] |
| Excretion | Approximately 90% renal. | [2] |
Metabolism and Signaling Pathway
Tilidine is a prodrug that undergoes N-demethylation in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, to form its active metabolite, nortilidine.[2][6] Nortilidine is subsequently metabolized to the inactive bisnortilidine. The analgesic effect of tilidine is mediated by the binding of its active metabolite, (+)-nortilidine, to the µ-opioid receptor, leading to the inhibition of adenylate cyclase and subsequent downstream signaling that results in analgesia.[7]
References
- 1. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tilidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tilidine and metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tilidine Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Characterization of (-)-Tilidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the enantiomers of tilidine, with a particular focus on the therapeutically active (-)-tilidine. Tilidine, a synthetic opioid analgesic, is a prodrug that is metabolized in the liver to its active form, nortilidine. The analgesic effect is primarily attributed to the (1S,2R)-isomer of nortilidine, which is derived from (+)-tilidine (dextilidine). This guide details the chemical synthesis of racemic tilidine, methods for the resolution of its enantiomers, and a suite of analytical techniques for their characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the exploration of tilidine's stereoisomers and their pharmacological properties.
Introduction
Tilidine is a synthetic opioid analgesic used for the management of moderate to severe pain.[1][2] It acts as a prodrug, being metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, to its more potent active metabolite, nortilidine.[1][2] Nortilidine is a selective agonist of the mu-opioid receptor, mediating the analgesic effects of the parent compound.[1]
Tilidine possesses two chiral centers, resulting in four stereoisomers. The commercially available form is typically a racemic mixture of the (1S,2R) and (1R,2S) enantiomers (trans isomers), known as dextilidine and its enantiomer, respectively.[3][4] The analgesic activity is almost exclusively associated with the (1S,2R)-isomer (dextilidine).[3][4] This stereoselectivity in pharmacological action underscores the importance of robust methods for the synthesis and characterization of the individual enantiomers to enable detailed pharmacological and toxicological evaluation.
This guide provides a detailed account of the synthetic routes to racemic tilidine, strategies for the resolution of the enantiomers, and comprehensive analytical methodologies for their characterization.
Synthesis of Racemic Tilidine
The most common and well-established method for the synthesis of racemic tilidine is a Diels-Alder reaction between 1-(dimethylamino)-1,3-butadiene and ethyl atropate. This reaction yields a mixture of cis and trans isomers, with the trans isomers being the therapeutically active form.
Experimental Protocol: Synthesis of Racemic Tilidine
Step 1: Synthesis of 1-(Dimethylamino)-1,3-butadiene
-
To a cooled solution of crotonaldehyde, add dimethylamine in a suitable solvent.
-
Stir the reaction mixture at a controlled temperature to facilitate the condensation reaction.
-
Upon completion, isolate the 1-(dimethylamino)-1,3-butadiene product through distillation.
Step 2: Diels-Alder Reaction
-
Combine the freshly prepared 1-(dimethylamino)-1,3-butadiene with ethyl atropate in a suitable reaction vessel.
-
Heat the mixture to initiate the [4+2] cycloaddition. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction produces a mixture of (E)-trans and (Z)-cis isomers of tilidine.
Step 3: Isomer Separation and Purification
-
The inactive (Z)-cis isomers can be separated from the active (E)-trans isomers by precipitation as a zinc complex.[1]
-
The isolated (E)-trans racemic tilidine can be further purified by crystallization. A patented process describes the crystallization of trans-tilidine as a dicarboxylic acid salt.
Chiral Resolution of Tilidine Enantiomers
The separation of the racemic trans-tilidine into its individual enantiomers is a critical step for studying their distinct pharmacological properties. The most common method for chiral resolution on a preparative scale is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
Principle: A racemic mixture of a base (like tilidine) is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.
General Procedure:
-
Selection of Resolving Agent: Common chiral resolving agents for basic compounds include derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid.[4][5]
-
Salt Formation: Dissolve the racemic trans-tilidine in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar or sub-stoichiometric amount of the chiral resolving agent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and the cooling rate are critical for achieving good separation.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be improved by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide or ammonia) to liberate the free enantiomer of tilidine.
-
Extraction: The liberated enantiomer is extracted into an organic solvent, and the solvent is evaporated to yield the pure enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
Note: The optimal conditions, including the choice of resolving agent, solvent, and temperature profile, need to be determined empirically for tilidine.
Characterization of (-)-Tilidine Enantiomers
Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized enantiomers. A combination of spectroscopic and chiroptical techniques is employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. The development of a robust chiral HPLC method is crucial for determining the enantiomeric excess (ee) of the resolved tilidine.
Experimental Protocol: Chiral HPLC Method Development
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® IA, IB, or AD columns, are often effective for the separation of a wide range of chiral compounds.[3][6]
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents is varied to optimize the separation. For basic compounds like tilidine, the addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to the mobile phase can improve peak shape and resolution.[3]
-
Reversed Phase: If separation is not achieved in normal phase, a reversed-phase method can be explored using a mobile phase of acetonitrile or methanol with an aqueous buffer.
Method Parameters:
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min for analytical columns.
-
Column Temperature: Temperature can influence selectivity; it is usually maintained at a constant value (e.g., 25 °C).
-
Detection: UV detection at a wavelength where tilidine exhibits strong absorbance.
Note: A systematic screening of different chiral columns and mobile phase compositions is necessary to identify the optimal conditions for the baseline separation of tilidine enantiomers.
Gas Chromatography (GC)
Chiral GC can also be employed for the enantiomeric separation of tilidine, often after derivatization to improve volatility and chromatographic performance.
Experimental Protocol: Chiral GC Method
A reported method for the enantiomers of the metabolite nortilidine involves derivatization with N-trifluoroacetyl-L-leucyl chloride to form diastereomeric derivatives. These derivatives can then be separated on a standard achiral GC column.[6] A similar derivatization strategy could be adapted for tilidine.
General Procedure:
-
Derivatization: React the tilidine enantiomer with a chiral derivatizing agent.
-
GC Analysis: Inject the derivatized sample onto a GC system equipped with a suitable capillary column and a detector (e.g., FID or MS).
-
The diastereomeric derivatives will have different retention times, allowing for their separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While standard 1H and 13C NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce diastereotopic shifts, allowing for the differentiation and quantification of enantiomers in a mixture.
Experimental Protocol: NMR Analysis with Chiral Shift Reagents
-
Acquire a standard 1H NMR spectrum of the tilidine sample in a suitable deuterated solvent (e.g., CDCl3).
-
Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)3 or Pr(hfc)3) to the NMR tube.
-
Acquire a series of 1H NMR spectra with increasing concentrations of the shift reagent.
-
The interaction of the chiral shift reagent with the enantiomers will form transient diastereomeric complexes, leading to the separation of signals for the two enantiomers in the NMR spectrum. The integration of these separated signals can be used to determine the enantiomeric ratio.[2]
Optical Rotation
Optical rotation is a fundamental property of chiral molecules and is used to determine the direction and magnitude of the rotation of plane-polarized light. The specific rotation is a characteristic physical constant for a pure enantiomer under defined conditions.
Experimental Protocol: Measurement of Specific Rotation
-
Sample Preparation: Prepare a solution of the purified (-)-tilidine enantiomer of a known concentration in a suitable solvent.
-
Measurement: Use a polarimeter to measure the observed rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (typically 20 or 25 °C).
-
Calculation: Calculate the specific rotation using the following formula:
[α]DT = α / (l × c)
where:
-
[α]DT is the specific rotation at temperature T and the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[7]
-
Note: The specific rotation of (-)-tilidine is expected to be equal in magnitude but opposite in sign to that of (+)-tilidine.
Data Presentation
Table 1: Physicochemical Properties of Tilidine Enantiomers
| Property | (+)-Tilidine (Dextilidine) | (-)-Tilidine |
| IUPAC Name | ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate | ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
| Molecular Formula | C₁₇H₂₃NO₂ | C₁₇H₂₃NO₂ |
| Molar Mass | 273.37 g/mol | 273.37 g/mol |
| Specific Rotation | Data to be determined experimentally | Data to be determined experimentally |
Table 2: Representative Chiral HPLC Method Parameters for Tilidine Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength |
| Retention Time (+)-Tilidine | To be determined |
| Retention Time (-)-Tilidine | To be determined |
| Resolution (Rs) | > 1.5 for baseline separation |
Visualizations
Synthesis and Resolution Workflow
Caption: Workflow for the synthesis of racemic tilidine and subsequent chiral resolution.
Characterization Workflow
Caption: Analytical workflow for the characterization of (-)-tilidine enantiomer.
Signaling Pathway of Nortilidine
Caption: Simplified signaling pathway of nortilidine at the μ-opioid receptor.
Conclusion
The synthesis and characterization of the individual enantiomers of tilidine are essential for a thorough understanding of their pharmacological and toxicological profiles. This technical guide has provided detailed methodologies for the synthesis of racemic tilidine, a general yet practical protocol for its chiral resolution via diastereomeric salt formation, and a comprehensive suite of analytical techniques for the characterization of the purified enantiomers. The successful application of these methods will enable researchers to obtain enantiomerically pure (-)-tilidine for further investigation, ultimately contributing to a more complete understanding of this important analgesic agent. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
In Vitro Metabolism of (-)-Tilidine: A Technical Guide to Nortilidine and Bisnortilidine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of (-)-tilidine, focusing on its sequential N-demethylation to the active metabolite nortilidine and the subsequent conversion to bisnortilidine. This document synthesizes key quantitative data, outlines detailed experimental protocols based on published literature, and visualizes the metabolic pathways and experimental workflows.
Introduction
(-)-Tilidine is a prodrug opioid analgesic that undergoes extensive first-pass metabolism in the liver to form its pharmacologically active metabolite, (+)-nortilidine. This active metabolite is subsequently metabolized to the inactive bisnortilidine. The primary enzymes responsible for these N-demethylation steps are members of the cytochrome P450 (CYP) superfamily. Understanding the in vitro metabolism of tilidine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.
Metabolic Pathway and Enzyme Kinetics
The metabolism of (-)-tilidine is a two-step sequential N-demethylation process. The first step involves the conversion of tilidine to nortilidine, which is the active form of the drug. The second step is the conversion of nortilidine to the inactive metabolite, bisnortilidine.
Involved Cytochrome P450 Isoforms
In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have identified the key isoforms involved in the metabolism of tilidine and nortilidine. The N-demethylation of tilidine to nortilidine is primarily mediated by CYP3A4 and CYP2C19, with a contribution from CYP2B6.[1] The subsequent N-demethylation of nortilidine to bisnortilidine is catalyzed by the same set of enzymes: CYP3A4, CYP2C19, and CYP2B6.[1]
Quantitative Kinetic Data
The enzymatic conversion of tilidine and nortilidine follows Michaelis-Menten kinetics. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), have been determined in vitro using human liver microsomes. These values are essential for predicting the rate of metabolism and the potential for enzyme saturation.
Table 1: Michaelis-Menten Kinetic Parameters for the In Vitro Metabolism of Tilidine and Nortilidine
| Metabolic Step | Enzyme Source | Km (μM) | Vmax (nmol/mg/h) | Reference |
| Tilidine → Nortilidine | Human Liver Microsomes | 36 ± 13 | 85 ± 18 | [2][3] |
| Nortilidine → Bisnortilidine | Human Liver Microsomes | 141.6 ± 15 | 46.2 ± 3 | [1] |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for studying the in vitro metabolism of tilidine. Specific parameters may require optimization depending on the experimental setup.
Incubation with Human Liver Microsomes (HLM)
This protocol describes a typical experiment to determine the rate of nortilidine and bisnortilidine formation from tilidine using pooled HLM.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
(-)-Tilidine hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of (-)-tilidine in a suitable solvent (e.g., methanol or water).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration typically 0.1-0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to bring it to temperature.
-
Initiation of Reaction: Add (-)-tilidine to the incubation mixture to achieve the desired final concentration. Vortex briefly to mix.
-
Incubation: Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard.
-
Sample Processing: Vortex the mixture vigorously to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
Recombinant CYP Enzyme Assays
This protocol is used to identify the specific CYP isoforms responsible for tilidine metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2B6) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Control microsomes (from the same expression system but without the CYP enzyme).
-
Same reagents as in the HLM protocol.
Procedure:
-
Follow the same general procedure as for the HLM incubation.
-
Instead of HLM, use a specific amount of each recombinant CYP enzyme (e.g., 10-50 pmol/mL).
-
Run parallel incubations with control microsomes to account for any non-enzymatic degradation or metabolism by other components of the expression system.
-
Compare the rate of metabolite formation in the presence of each recombinant CYP to identify the contributing enzymes.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the standard method for the sensitive and specific quantification of tilidine, nortilidine, and bisnortilidine in in vitro samples.
General LC-MS/MS Parameters:
-
Chromatographic Column: A C18 or phenyl-hexyl column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for tilidine, nortilidine, bisnortilidine, and the internal standard are monitored for quantification.
Visualizations
The following diagrams illustrate the metabolic pathway of (-)-tilidine and a typical experimental workflow for in vitro metabolism studies.
Caption: Metabolic pathway of (-)-tilidine to nortilidine and bisnortilidine.
Caption: General experimental workflow for in vitro metabolism studies of tilidine.
Conclusion
The in vitro metabolism of (-)-tilidine to nortilidine and bisnortilidine is a well-characterized process mediated primarily by CYP3A4, CYP2C19, and CYP2B6. The quantitative kinetic data and experimental protocols outlined in this guide provide a solid foundation for researchers in drug development to design and interpret in vitro studies. This information is critical for assessing the metabolic fate of tilidine, identifying potential drug-drug interactions, and understanding the factors that may contribute to variability in patient response. Further research with specific CYP inhibitors and a broader range of HLM donors can provide deeper insights into the relative contributions of each enzyme and the impact of genetic polymorphisms on tilidine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Affinity of (-)-Tilidine and its Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tilidine is a synthetic opioid analgesic that acts as a prodrug, undergoing rapid metabolism to its pharmacologically active metabolites, nortilidine and bisnortilidine.[1] The analgesic and euphoric effects of tilidine are primarily attributed to the interaction of these metabolites with the endogenous opioid system. This technical guide provides an in-depth analysis of the receptor binding affinities of (-)-tilidine and its principal metabolites, nortilidine and bisnortilidine, at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of associated pathways and workflows to support research and drug development efforts in the field of opioid pharmacology.
Metabolic Pathway of Tilidine
Tilidine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, through sequential N-demethylation.[2] The initial demethylation of (-)-tilidine produces the more potent metabolite, nortilidine. Nortilidine is then further demethylated to form bisnortilidine.[3][4] The efficiency of this metabolic conversion is a critical determinant of the overall pharmacological profile of tilidine.
Metabolic conversion of (-)-tilidine to its active metabolites.
Receptor Binding Affinity
The primary mechanism of action of tilidine's metabolites is their interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) in functional assays.
Quantitative Binding and Functional Data
Studies have shown that nortilidine is a potent and selective agonist at the mu-opioid receptor, with a significantly higher affinity than the parent compound, (-)-tilidine.[4][5] In contrast, both (-)-tilidine and nortilidine exhibit negligible agonist activity at the delta and kappa opioid receptors at concentrations up to 100 µM.[5][6] While bisnortilidine is a known metabolite, its receptor binding affinity is less extensively characterized in publicly available literature, though early studies suggest it does possess affinity for opiate receptors.[7]
Table 1: Functional Activity of Tilidine and Nortilidine at the Human Mu-Opioid Receptor (cAMP Assay)
| Compound | IC50 (nM) | Assay System | Reference |
| (-)-Tilidine | 11,000 | Inhibition of forskolin-induced cAMP accumulation in CHO-K1 cells expressing human MOP receptor | [5][6] |
| Nortilidine | 110 | Inhibition of forskolin-induced cAMP accumulation in CHO-K1 cells expressing human MOP receptor | [5][6] |
Table 2: Receptor Selectivity of Tilidine and Nortilidine
| Compound | Delta-Opioid Receptor (DOR) Agonism | Kappa-Opioid Receptor (KOR) Agonism | Reference |
| (-)-Tilidine | No agonist effect up to 100 µM | No agonist effect up to 100 µM | [5][6] |
| Nortilidine | No agonist effect up to 100 µM | No agonist effect up to 100 µM | [5][6] |
Experimental Protocols
The characterization of the receptor binding and functional activity of opioid compounds involves a variety of in vitro assays. The following sections detail the methodologies for key experiments relevant to the study of tilidine and its metabolites.
Radioligand Displacement Assay
Radioligand displacement assays are a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of a test compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing a specific human opioid receptor subtype (e.g., CHO-hMOR) or from brain tissue homogenates.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-diprenorphine for general opioid receptor binding, or more specific ligands like [³H]-DAMGO for MOR).[8][9]
-
Test Compounds: (-)-Tilidine, nortilidine, bisnortilidine.
-
Assay Buffer: Typically a Tris-HCl buffer with various salt concentrations.
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Generalized Protocol:
-
Membrane Preparation: Homogenize cells or brain tissue in an appropriate buffer and prepare a crude membrane fraction through differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Workflow of a radioligand displacement assay.
Inhibition of Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, an adenylyl cyclase activator.
Objective: To determine the functional potency (IC50) of an agonist at a Gαi/o-coupled opioid receptor.
Materials:
-
Cell Line: A cell line stably expressing the opioid receptor of interest (e.g., CHO-K1 cells with human MOP receptor).
-
Forskolin: To stimulate adenylyl cyclase.
-
Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.[7]
-
Test Compounds: (-)-Tilidine, nortilidine.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA).
Generalized Protocol:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Agonist and Stimulant Addition: Add varying concentrations of the test compound followed by a fixed concentration of forskolin.
-
Incubation: Incubate the plate to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value.
Workflow for cAMP inhibition assay.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a receptor agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[3]
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: To enhance the agonist-stimulated signal.
-
Test Compounds: (-)-Tilidine, nortilidine.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and EDTA.
-
Filtration System and Scintillation Counter.
Generalized Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Reaction Mixture: In a multi-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for G protein activation and [³⁵S]GTPγS binding.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.
Mu-opioid receptor signaling pathway.
Conclusion
The available data robustly demonstrates that (-)-tilidine is a prodrug, with its opioid-mediated analgesic effects being primarily driven by its active metabolite, nortilidine. Nortilidine is a potent and selective agonist at the mu-opioid receptor, exhibiting significantly higher functional potency than tilidine itself. Neither compound shows significant agonistic activity at the delta or kappa opioid receptors, highlighting the selective nature of nortilidine's interaction with the opioid system. The receptor binding profile of the secondary metabolite, bisnortilidine, warrants further investigation to fully elucidate its contribution to the overall pharmacological effects of tilidine. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers engaged in the study of opioid analgesics and the development of novel therapeutic agents.
References
- 1. Tilidine - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of tilidine and nortilidine on cloned opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Increased Agonist Affinity at the μ-Opioid Receptor Induced by Prolonged Agonist Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
(-)-tilidine hydrochloride salt properties and solubility
An In-depth Technical Guide to the Core Properties and Solubility of (-)-Tilidine Hydrochloride Salt
This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of (-)-tilidine hydrochloride salt, with a focus on the commonly available hemihydrate form. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and outlining general experimental workflows for characterization.
Core Physicochemical Properties
(-)-Tilidine is a synthetic opioid analgesic. In pharmaceutical formulations, it is commonly used as its hydrochloride hemihydrate salt to enhance stability and solubility.[1][2] This form appears as a white to off-white crystalline powder.[1][3] The compound is sensitive to light and oxygen, necessitating storage in amber, airtight containers at temperatures below 30°C.[1]
Below is a summary of the key physicochemical properties of tilidine hydrochloride and its hemihydrate form.
| Property | Value | Form | Reference |
| Molecular Formula | C₁₇H₂₃NO₂ · HCl | Hydrochloride | [4][5] |
| C₁₇H₂₆ClNO₃ | Hydrochloride Hemihydrate | [3][6] | |
| Molecular Weight | 309.836 g/mol | Hydrochloride | [4] |
| 327.85 g/mol | Hydrochloride Hemihydrate | [3][5][6] | |
| Melting Point | 159°C | Hydrochloride | [7] |
| 149-152°C | Hydrochloride Hemihydrate | [3][4][5][8] | |
| Appearance | White to Off-White Crystalline Powder | Hydrochloride Hemihydrate | [1][3] |
| LogP | 3.50540 | Not Specified | [4] |
| Storage Temperature | -20°C Freezer | Not Specified | [3][4][5] |
Solubility Profile
Tilidine hydrochloride hemihydrate exhibits high solubility in water and various organic solvents, which is a crucial characteristic for its formulation into oral solutions and other dosage forms.[1][9]
| Solvent | Solubility Description | Reference |
| Water | Freely soluble / Highly soluble | [1][3][4][5][8] |
| Ethanol (96%) | Freely soluble | [3][4][5][8] |
| Dichloromethane | Very soluble | [1][3][4][5][8] |
| Methylene Chloride | Very soluble | [3][4][5][8] |
It is important to note that while qualitative descriptions of solubility are readily available, specific quantitative data (e.g., mg/mL at various temperatures and pH values) are not extensively reported in publicly available literature.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of (-)-tilidine hydrochloride are not widely published. However, standardized pharmacopeial methods are typically employed for the characterization of pharmaceutical salts. Below are generalized experimental workflows for determining key parameters.
Workflow for Physicochemical Characterization of a Pharmaceutical Salt
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt like (-)-tilidine hydrochloride.
References
- 1. Tilidine - Wikipedia [en.wikipedia.org]
- 2. CAS 255733-17-6: Tilidine Hydrochloride Hemihydrate [cymitquimica.com]
- 3. TILIDINE HYDROCHLORIDE HEMIHYDRATE CAS#: 27107-79-5 [m.chemicalbook.com]
- 4. Tilidine Hydrochloride|lookchem [lookchem.com]
- 5. Cas 27107-79-5,TILIDINE HYDROCHLORIDE HEMIHYDRATE | lookchem [lookchem.com]
- 6. 27107-79-5 CAS MSDS (TILIDINE HYDROCHLORIDE HEMIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Tilidine [drugfuture.com]
- 8. tilidine hydrochloride hemihydrate | CAS#:27107-79-5 | Chemsrc [chemsrc.com]
- 9. GB2339570A - Tilidine salts - Google Patents [patents.google.com]
The Discovery and Development of Tilidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of tilidine, a synthetic opioid analgesic. It details the key milestones from its initial synthesis to its clinical application, focusing on the scientific and technical aspects relevant to drug development professionals.
Discovery and Synthesis
Tilidine was first synthesized and patented in 1967 by the German pharmaceutical company Gödecke (a subsidiary of Warner-Lambert, now part of Pfizer) and was introduced to the market in 1970 under the brand name Valoron®. The synthesis is a notable example of a convergent synthesis utilizing a Diels-Alder reaction.
Chemical Synthesis
The synthesis of tilidine involves the condensation of crotonaldehyde and dimethylamine to form (1E)-N,N-dimethylbuta-1,3-dien-1-amine. This diene then undergoes a Diels-Alder reaction with ethyl atropate.[1][2] This reaction produces a mixture of isomers, with the (E)-(trans)-isomers being the pharmacologically active form. The inactive (Z)-(cis)-isomers are separated, often by precipitation as a zinc complex, and can be epimerized to the more thermodynamically stable and active (E)-(trans)-isomers.[1]
Caption: Synthesis of Tilidine via Diels-Alder Reaction.
Pharmacological Profile
Tilidine is a prodrug, meaning it has weak intrinsic activity and requires metabolic activation to exert its primary therapeutic effects.[1][3][4]
Mechanism of Action
The analgesic properties of tilidine are primarily mediated by its active metabolite, nortilidine .[3] Tilidine is rapidly metabolized in the liver and gut, mainly by Cytochrome P450 enzymes CYP3A4 and CYP2C19, through N-demethylation to form nortilidine.[1][3][4]
Nortilidine is a potent and selective agonist of the mu-opioid receptor (MOP) , a G-protein coupled receptor (GPCR).[3][4][5] The binding of nortilidine to the MOP receptor initiates a downstream signaling cascade:
-
Inhibition of Adenylate Cyclase: The activated G-protein (Gαi/o subunit) inhibits the enzyme adenylate cyclase.[3][4]
-
Reduction of cAMP: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3]
-
Modulation of Ion Channels: The signaling cascade also causes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing calcium ion influx.[3][4]
-
Reduced Neurotransmitter Release: The combined effect of hyperpolarization and reduced calcium availability decreases neuronal excitability and inhibits the release of nociceptive neurotransmitters such as Substance P, GABA, and glutamate in the pain pathways of the brain and spinal cord.[3][4]
Tilidine itself is a weak opioid, while nortilidine is the primary active compound.[1][4] The (1S,2R)-isomer, known as dextilidine, is responsible for the analgesic activity.[1][6]
Caption: Nortilidine Signaling Pathway via Mu-Opioid Receptor.
Pharmacokinetics and Metabolism
Tilidine is characterized by rapid absorption after oral administration and a pronounced first-pass metabolism, resulting in a low bioavailability of the parent compound (around 6%).[1] However, the active metabolite, nortilidine, achieves high systemic availability (99%).[1]
Caption: Metabolic Pathway of Tilidine.
The table below summarizes key pharmacokinetic parameters of tilidine and its active metabolite.
| Parameter | Tilidine (Parent Drug) | Nortilidine (Active Metabolite) | Reference |
| Bioavailability | ~6% | 99% | [1] |
| Onset of Action | 10-15 minutes | - | [1] |
| Time to Peak Effect | 25-50 minutes | - | [1] |
| Time to Peak Plasma Conc. (Tmax) | - | ~0.8-2.5 hours | [7] |
| Elimination Half-life (t½) | - | 3-5 hours | [1] |
| Duration of Action | 4-6 hours | 4-6 hours | [1] |
| Metabolism | Hepatic (CYP3A4, CYP2C19) | Hepatic | [1][3][4] |
| Excretion | Renal (~90%) | Renal | [1] |
Potency and Efficacy
Tilidine is classified as a low-to-medium potency opioid (WHO Level II analgesic). Its oral analgesic potency is approximately 0.2 relative to oral morphine, meaning 100 mg of oral tilidine is roughly equianalgesic to 20 mg of oral morphine.[1]
Preclinical and Clinical Development
Preclinical Evaluation
Initial preclinical studies in animal models were crucial for establishing the analgesic activity of tilidine's metabolites. Standard rodent models were employed to assess antinociceptive effects.
Experimental Protocol: Hot-Plate and Tail-Flick Tests
-
Objective: To assess the central analgesic activity of nortilidine.
-
Model: Male rats or mice.
-
Procedure (Hot-Plate): Animals are placed on a heated surface (e.g., 55°C). The latency to a nociceptive response (e.g., licking hind paw, jumping) is measured before and after drug administration. An increase in latency indicates an analgesic effect.
-
Procedure (Tail-Flick): A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is recorded. The drug's effect is quantified by the increase in tail-flick latency.
-
Findings: These tests demonstrated that nortilidine possesses moderate mu-opioid agonist activity, producing significant pain inhibition.[4]
Clinical Trials and Application
Clinical trials confirmed the efficacy of tilidine for treating moderate to severe acute and chronic pain.[1][8] A key development in its clinical use was the combination with the opioid antagonist, naloxone.
The Tilidine/Naloxone Combination To mitigate the risk of abuse and dependence, tilidine is most commonly formulated in a fixed-dose combination with naloxone.[1]
-
Rationale: When taken orally at therapeutic doses, tilidine is absorbed and undergoes first-pass metabolism to the active nortilidine. Naloxone also undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability, thus not impairing the analgesic effect of tilidine.[1][5]
-
Abuse Deterrence: If the combination product is crushed and injected intravenously in an attempt to achieve a rapid "high," the naloxone bypasses first-pass metabolism. Its high systemic availability allows it to antagonize the effects of nortilidine at the opioid receptors, precipitating withdrawal symptoms in dependent individuals and blocking the euphoric effects.[5]
Clinical Study Methodology Example
The following workflow outlines a typical clinical pharmacology study design used to investigate drug-drug interactions with tilidine, as demonstrated in a study with the CYP3A4/2C19 inhibitor voriconazole.[7]
Experimental Protocol: Crossover Pharmacokinetic/Pharmacodynamic Study
-
Objective: To evaluate the influence of a CYP inhibitor on the pharmacokinetics and analgesic effects of tilidine.
-
Design: A randomized, double-blind, placebo-controlled, two-way crossover study.
-
Subjects: Healthy volunteers.
-
Procedure:
-
Phase 1: Subjects receive either the inhibitor (e.g., voriconazole) or a placebo, followed by a single oral dose of tilidine/naloxone.
-
Pharmacokinetic Sampling: Serial blood and urine samples are collected over 24 hours to measure concentrations of tilidine, nortilidine, and bisnortilidine using validated analytical methods (e.g., LC-MS/MS).
-
Pharmacodynamic Assessment: Analgesic effect is measured at set time points using a standardized pain model, such as the Cold Pressor Test . In this test, subjects immerse a hand in cold water (e.g., 1-2°C), and the time to pain onset (pain threshold) and time to withdrawal (pain tolerance) are recorded.
-
Washout Period: A sufficient time is allowed for complete drug elimination.
-
Phase 2: Subjects cross over to the other treatment arm (placebo or inhibitor) and the procedures are repeated.
-
-
Data Analysis: Noncompartmental analysis is used to determine pharmacokinetic parameters (AUC, Cmax, tmax). Pharmacodynamic data are analyzed using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for a Crossover Clinical Pharmacology Study.
Conclusion
The development of tilidine represents a successful application of the prodrug concept to optimize the pharmacokinetic profile of an analgesic agent. Its synthesis via a Diels-Alder reaction, its well-characterized metabolic activation to the potent mu-opioid agonist nortilidine, and its co-formulation with naloxone as an abuse-deterrent measure are key technical highlights in its history. Tilidine remains a clinically relevant option for the management of moderate to severe pain in several countries.
References
- 1. Tilidine - Wikipedia [en.wikipedia.org]
- 2. bluelight.org [bluelight.org]
- 3. What is the mechanism of Tilidine Hydrochloride? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. ovid.com [ovid.com]
- 6. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of the active principle of the weak opioid tilidine by the triazole antifungal voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Tilidine Hydrochloride used for? [synapse.patsnap.com]
Physicochemical Characteristics of (-)-Tilidine Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the (-)-tilidine base, the biologically active enantiomer of the synthetic opioid analgesic, tilidine. Understanding these properties is crucial for formulation development, analytical method design, and predicting the pharmacokinetic profile of this potent prodrug.
General Information
(-)-Tilidine is the (1S,2R)-isomer of ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate. It is a prodrug that is rapidly metabolized in the liver and gut to its active metabolite, nortilidine, which is responsible for its analgesic activity.[1][2] Nortilidine exerts its effects by binding to and activating opioid receptors, primarily the μ-opioid receptor, in the central nervous system.[1][3][4]
Quantitative Physicochemical Data
The following tables summarize the available quantitative physicochemical data for tilidine. It is important to note that much of the publicly available data pertains to the racemic mixture or its salt forms, rather than specifically the (-)-tilidine base.
Table 1: General Physicochemical Properties of Tilidine Base
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₂ | [4] |
| Molecular Weight | 273.37 g/mol | [4] |
| Appearance | Yellowish oil (racemic base) | [2] |
| Boiling Point | 95.5-96 °C at 0.01 mmHg (trans-isomer free base) 97.5-98 °C at 0.01 mmHg (cis-isomer free base) | [5] |
Table 2: Predicted/Reported Physicochemical Parameters
| Parameter | Value | Method | Source(s) |
| logP (Octanol/Water) | 3.1 | Predicted | [4] |
| pKa | Not experimentally determined for free base in literature. | - | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of an active pharmaceutical ingredient (API) like (-)-tilidine base are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. For a substance like tilidine base, which can exist as an oil at room temperature, this determination would be performed on a suitable salt form (e.g., hydrochloride). The following protocol is based on the capillary method described in the OECD Guideline 102.[6][7][8]
Objective: To determine the melting range of a crystalline form of (-)-tilidine.
Apparatus:
-
Melting point apparatus with a heated metal block and a temperature probe.
-
Glass capillary tubes (closed at one end).
-
Thermometer calibrated to a certified standard.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered crystalline (-)-tilidine salt is introduced into a capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a constant rate. A preliminary rapid heating can be performed to determine an approximate melting range.
-
Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is approximately 10 °C below the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10][11][12]
Objective: To determine the solubility of (-)-tilidine base in various solvents (e.g., water, buffers of different pH, ethanol).
Materials:
-
(-)-Tilidine base
-
Selected solvents (e.g., purified water, phosphate buffers pH 5.0, 7.4, ethanol)
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of (-)-tilidine base is added to a known volume of the solvent in a vial. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged at a high speed to pellet the remaining solid.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed, filtered through a suitable filter (e.g., 0.22 µm PVDF), and diluted appropriately.
-
Quantification: The concentration of (-)-tilidine in the diluted sample is determined using a validated analytical method. The experiment is performed in triplicate for each solvent.
Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient is a measure of a compound's lipophilicity. The slow-stirring method (OECD Guideline 123) is suitable for a wide range of logP values.[13][14]
Objective: To determine the n-octanol/water partition coefficient of (-)-tilidine base.
Materials:
-
(-)-Tilidine base
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Thermostatically controlled reaction vessel with a stirrer
-
Analytical method for quantification in both phases (e.g., HPLC-UV)
Procedure:
-
System Preparation: Known volumes of water-saturated n-octanol and n-octanol-saturated water are added to the reaction vessel. A known amount of (-)-tilidine base is added.
-
Equilibration: The mixture is stirred slowly at a constant temperature (e.g., 25 °C) to facilitate partitioning without forming an emulsion. Equilibrium is typically reached within 24 hours.
-
Phase Separation: Stirring is stopped, and the two phases are allowed to separate completely.
-
Sampling: Aliquots are carefully taken from both the n-octanol and aqueous phases.
-
Quantification: The concentration of (-)-tilidine in each phase is determined using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid or base. For a basic compound like (-)-tilidine, potentiometric titration is a common method for its determination.[15][16][17][18]
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of (-)-tilidine base.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Titration vessel
Reagents:
-
(-)-Tilidine base
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
High-purity water (degassed)
Procedure:
-
Sample Preparation: A known amount of (-)-tilidine base is dissolved in a known volume of water.
-
Titration Setup: The pH electrode is immersed in the tilidine solution, and the solution is stirred gently.
-
Titration: The standardized acid solution is added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Visualizations
Metabolic Pathway of Tilidine
Tilidine is a prodrug that undergoes hepatic metabolism to form its active metabolite, nortilidine, and subsequently the inactive metabolite, bisnortilidine. This biotransformation is primarily mediated by cytochrome P450 enzymes.[2][3][19]
Caption: Metabolic activation of tilidine to its active and inactive metabolites.
Opioid Receptor Signaling Pathway
The active metabolite of tilidine, nortilidine, is an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates intracellular signaling cascades that ultimately lead to analgesia.[1][20][21][22][23]
Caption: Simplified overview of the μ-opioid receptor signaling cascade.
Conclusion
This technical guide has summarized the key physicochemical characteristics of (-)-tilidine base and provided detailed experimental protocols for their determination. The provided visualizations illustrate the metabolic fate and mechanism of action of this important analgesic. While specific experimental data for the (-)-tilidine free base is limited in the public domain, the methodologies outlined here provide a robust framework for its comprehensive characterization in a research and development setting.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tilidine Hydrochloride? [synapse.patsnap.com]
- 4. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tilidine | 20380-58-9 [chemicalbook.com]
- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. bioassaysys.com [bioassaysys.com]
- 12. scielo.br [scielo.br]
- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 19. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anesthesiaexperts.com [anesthesiaexperts.com]
- 22. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Stereospecific Synthesis of (1S,2R)-Tilidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilidine is a synthetic opioid analgesic that acts as a prodrug, with its primary therapeutic effects mediated by its active metabolite, nortilidine. The analgesic activity of tilidine is almost exclusively attributed to the (1S,2R)-isomer of nortilidine. Consequently, the stereospecific synthesis of the corresponding (1S,2R)-isomer of tilidine, also known as dextilidine, is of significant pharmaceutical interest. This technical guide provides a comprehensive overview of the core methodologies for achieving the stereospecific synthesis of (1S,2R)-tilidine. The primary focus is on the well-established method of chiral resolution of a racemic mixture of tilidine through the formation of diastereomeric salts, a technique amenable to industrial-scale production. This guide details the foundational synthesis of racemic tilidine and the subsequent separation of the desired enantiomer, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction
Tilidine, chemically known as ethyl (±)-trans-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, is a synthetic opioid analgesic.[1] It is administered as a racemic mixture of two enantiomers: (+)-(1S,2R)-tilidine and (-)-(1R,2S)-tilidine. In the body, tilidine undergoes hepatic N-demethylation to its active metabolite, nortilidine.[2][3] The opioid activity resides almost entirely in the (1S,2R)-isomer derived from dextilidine.[1] Therefore, the isolation or direct synthesis of the (1S,2R)-enantiomer is a key objective for the development of more specific and potentially safer analgesic therapies.
This guide outlines the stereospecific synthesis of (1S,2R)-tilidine, focusing on the diastereomeric salt resolution method. This approach involves the synthesis of racemic tilidine followed by separation of the enantiomers using a chiral resolving agent.
Synthesis of Racemic Tilidine
The foundational synthesis of the tilidine core structure is achieved through a Diels-Alder reaction, a method developed by Satzinger.[4] This [4+2] cycloaddition reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring system.
Reaction Pathway
The synthesis of racemic trans-tilidine proceeds via the reaction of 1-(dimethylamino)buta-1,3-diene with ethyl atropate (ethyl 2-phenylacrylate).
Figure 1. Overall workflow for the synthesis of racemic tilidine.
Stereospecific Synthesis of (1S,2R)-Tilidine via Chiral Resolution
The most common and industrially scalable method for obtaining the enantiomerically pure (1S,2R)-tilidine is through the chiral resolution of the racemic mixture. This process involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. Derivatives of tartaric acid, particularly dibenzoyltartaric acid, are effective resolving agents for amines like tilidine.[5][6][7]
Experimental Protocol: Diastereomeric Salt Resolution
The following protocol outlines the key steps for the resolution of racemic tilidine using (+)-O,O'-dibenzoyl-D-tartaric acid.
-
Salt Formation: A solution of racemic trans-tilidine base in a suitable solvent (e.g., ethanol, methanol, or a mixture of polar organic solvents) is treated with an equimolar amount of (+)-O,O'-dibenzoyl-D-tartaric acid. The mixture is heated to ensure complete dissolution.
-
Crystallization: The solution is slowly cooled to allow for the preferential crystallization of one of the diastereomeric salts. The salt of (+)-(1S,2R)-tilidine with (+)-O,O'-dibenzoyl-D-tartaric acid is typically the less soluble diastereomer and will precipitate out of the solution.
-
Isolation of the Diastereomeric Salt: The precipitated diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove any impurities.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid derivative and liberate the enantiomerically pure (1S,2R)-tilidine free base.
-
Extraction and Purification: The (1S,2R)-tilidine free base is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the purified (1S,2R)-tilidine.
Figure 2. Logical workflow for the chiral resolution of tilidine.
Quantitative Data
The efficiency of the chiral resolution process is evaluated based on the yield and the enantiomeric excess (e.e.) of the final product.
| Step | Parameter | Typical Value |
| Diastereomeric Salt Formation & Crystallization | Yield of Diastereomeric Salt | 40-50% (based on the desired enantiomer) |
| Diastereomeric Excess (d.e.) of Salt | >98% | |
| Liberation of Free Base & Purification | Overall Yield of (1S,2R)-Tilidine | 30-40% (from racemic tilidine) |
| Enantiomeric Excess (e.e.) of (1S,2R)-Tilidine | >99% |
Table 1. Typical quantitative data for the chiral resolution of tilidine.
Alternative and Emerging Methodologies
While diastereomeric salt resolution is a robust and widely used method, other techniques for obtaining enantiomerically pure compounds are continuously being explored.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8][9][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds.[10] While highly effective for analytical purposes and smaller-scale preparations, the scalability of preparative chiral HPLC can be a limitation for large-scale industrial production compared to crystallization methods.
Enzymatic Resolution
Enzymatic resolution is another stereoselective method that can be employed to separate enantiomers.[11][12][13] This technique utilizes enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic ester derivative of tilidine could be subjected to enzymatic hydrolysis, where the enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid from the unreacted ester. This method offers the advantages of high selectivity and mild reaction conditions.
Conclusion
The stereospecific synthesis of (1S,2R)-tilidine is a critical step in the development of this important analgesic. The method of chiral resolution via diastereomeric salt formation with a tartaric acid derivative provides a reliable and scalable pathway to obtain the desired enantiomer with high purity. While alternative methods like chiral HPLC and enzymatic resolution offer high selectivity, the classical resolution method remains a cornerstone for industrial production. Further research into asymmetric synthesis routes, potentially involving stereoselective Diels-Alder reactions, could offer more direct and efficient pathways to (1S,2R)-tilidine in the future.[14][15][16][17][18]
References
- 1. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pre-systemic elimination of tilidine: localization and consequences for the formation of the active metabolite nortilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.bg.ac.rs [chem.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 7. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. html.rhhz.net [html.rhhz.net]
- 15. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of (-)-Tilidine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Tilidine is a synthetic opioid analgesic that is administered as a racemic mixture of its two enantiomers, (+) and (-)-tilidine. The enantiomers of tilidine exhibit different pharmacological activities, with the (+)-enantiomer being primarily responsible for the analgesic effect after metabolism to its active form, nortilidine. Consequently, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This application note presents a detailed protocol for the chiral separation of tilidine enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
While a specific, validated HPLC method for the chiral separation of tilidine enantiomers is not extensively documented in publicly available scientific literature, this document provides a comprehensive, hypothetical protocol based on established principles of chiral chromatography for similar pharmaceutical compounds. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving enantiomers.
Principle of Chiral Separation
The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. The CSP creates a chiral environment within the HPLC column. As the racemic mixture of tilidine passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes for each enantiomer results in different retention times, allowing for their separation and individual quantification.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated or immobilized on a silica gel support. For this protocol, a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector is proposed.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic tilidine hydrochloride standard.
2. Chromatographic Conditions
The following table summarizes the proposed starting conditions for the chiral separation of tilidine enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution.
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic tilidine hydrochloride at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system and the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C and the UV detection wavelength to 215 nm.
-
Inject 10 µL of the prepared standard solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (+) and (-)-tilidine enantiomers based on their retention times. The elution order will depend on the specific chiral stationary phase used.
-
For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.
Data Presentation
The following table presents hypothetical quantitative data that could be expected from a successful chiral separation of tilidine enantiomers under the proposed conditions.
| Analyte | Retention Time (min) | Peak Area | Resolution (Rs) |
| (+)-Tilidine | 8.5 | 125000 | \multirow{2}{*}{2.1} |
| (-)-Tilidine | 10.2 | 124500 |
Note: The retention times and peak areas are hypothetical and will vary depending on the specific experimental setup. For a racemic mixture, the peak areas of the two enantiomers should be approximately equal.
Mandatory Visualizations
Application Note: Quantification of (-)-Tilidine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tilidine is a synthetic opioid analgesic that is rapidly metabolized to its active metabolites, nortilidine and bisnortilidine. Accurate quantification of (-)-tilidine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new analgesic therapies. This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (-)-tilidine in human plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a simple and efficient protein precipitation method for the extraction of (-)-tilidine from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
(-)-Tilidine analytical standard
-
(-)-Tilidine-d3 (or other suitable deuterated analog) as internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of (-)-Tilidine-d3 in methanol). For calibration standards and quality control samples, add the appropriate volume of (-)-tilidine working solution. For blank samples, add 10 µL of methanol.
-
Vortex: Briefly vortex mix the samples for 10 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex: Vortex mix for 30 seconds to ensure the analyte is fully dissolved.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| (-)-Tilidine | 274.2 |
| (-)-Tilidine-d3 (IS) | 277.2 |
Note: Collision energy may require optimization depending on the instrument used.
Data Presentation
Method Validation Summary
The described method should be validated according to relevant regulatory guidelines. The following tables summarize typical acceptance criteria and representative data for a validated method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (-)-Tilidine | 0.5 - 500 | ≥ 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low QC | 1.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Mid QC | 75 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High QC | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Stability
| Stability Test | Conditions | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | 3 cycles at -20°C and room temperature | ≤ 15 |
| Short-Term Stability | 24 hours at room temperature | ≤ 15 |
| Long-Term Stability | 30 days at -80°C | ≤ 15 |
| Post-Preparative Stability | 48 hours in autosampler at 4°C | ≤ 15 |
Visualizations
Experimental Workflow
Caption: Sample preparation workflow for (-)-tilidine quantification.
LC-MS/MS Analysis Logical Flow
Caption: Logical flow of the LC-MS/MS analysis for (-)-tilidine.
Application Note: Quantification of Tilidine and its Metabolites in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the determination and quantification of tilidine and its active metabolites, nortilidine and bisnortilidine, in human urine samples using gas chromatography-mass spectrometry (GC-MS). The procedure involves enzymatic hydrolysis of conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is performed prior to GC-MS analysis to improve the chromatographic behavior and mass spectrometric detection of the target analytes. The method is suitable for use in clinical and forensic toxicology, as well as for pharmacokinetic studies.
Introduction
Tilidine is a synthetic opioid analgesic that is rapidly metabolized in the body to its pharmacologically active metabolites, nortilidine and bisnortilidine.[1][2] Monitoring the levels of tilidine and its metabolites in urine is crucial for assessing therapeutic compliance, detecting potential abuse, and in forensic investigations. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the definitive identification and quantification of drugs and their metabolites in biological matrices.[3] This method offers high sensitivity and specificity, making it a reliable tool for toxicological analysis.
This application note provides a detailed protocol for the analysis of tilidine, nortilidine, and bisnortilidine in urine by GC-MS, including sample preparation, derivatization, instrument parameters, and method validation information.
Metabolic Pathway of Tilidine
Tilidine undergoes N-demethylation in the liver to form nortilidine, which is further demethylated to bisnortilidine.[1][2] Nortilidine is the primary active metabolite responsible for the analgesic effects.[1][2]
Caption: Metabolic conversion of tilidine to its active metabolites.
Experimental Protocol
Materials and Reagents
-
Tilidine, Nortilidine, and Bisnortilidine reference standards
-
Internal Standard (e.g., deuterated tilidine)
-
β-Glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide (analytical grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate
-
Drug-free human urine
Sample Preparation
-
Hydrolysis: To 1 mL of urine, add 50 µL of internal standard solution and 1 mL of phosphate buffer (pH 6.8). Add 50 µL of β-glucuronidase solution. Vortex and incubate at 60°C for 2 hours.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of phosphate buffer (pH 6.8).
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following are general GC-MS parameters and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) | |
| Tilidine-TMS | To be determined empirically. Potential ions: molecular ion and major fragments. |
| Nortilidine-TMS | To be determined empirically. Potential ions: molecular ion and major fragments. |
| Bisnortilidine-TMS | To be determined empirically. Potential ions: molecular ion and major fragments. |
Note: The selection of characteristic ions for SIM mode should be based on the analysis of the mass spectra of the derivatized standards.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of tilidine in urine.
Quantitative Data
The following table summarizes validation data for the analysis of tilidine and its metabolites in urine. While the provided data is from a validated LC-MS/MS method, it serves as a reference for expected performance characteristics.[2] A full validation should be performed for the GC-MS method in each laboratory.
| Analyte | LLOQ (µg/L) | Linear Range (µg/L) |
| Tilidine | 1.0 | 1.0 - 100 |
| Nortilidine | 1.0 | 1.0 - 100 |
| Bisnortilidine | 1.0 | 1.0 - 100 |
Data from a validated LC-MS/MS method.[2]
Method Validation Parameters (General Guidance)
A comprehensive method validation should be conducted according to established guidelines and include the following parameters:
-
Selectivity: Analysis of blank urine samples from multiple sources to assess for interferences.
-
Linearity and Range: Analysis of calibration standards at a minimum of five concentration levels.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determined based on signal-to-noise ratios or standard deviation of the response.
-
Precision and Accuracy: Assessed at multiple quality control (QC) concentrations (low, medium, high) through intra- and inter-day replicate analyses.
-
Recovery: Determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
-
Matrix Effects: Evaluated by comparing the analyte response in post-extraction spiked samples to that of neat standards.
-
Stability: Assessed for freeze-thaw cycles, short-term benchtop stability, and long-term storage.
Conclusion
The described GC-MS method provides a reliable and robust approach for the simultaneous determination of tilidine, nortilidine, and bisnortilidine in human urine. The detailed protocol for sample preparation, including enzymatic hydrolysis, solid-phase extraction, and derivatization, ensures high sensitivity and specificity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of tilidine.
References
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Tilidine in Pharmaceutical Formulations
Abstract
This document details a validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of tilidine. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability analysis of tilidine in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C8 column using an isocratic mobile phase of methanol and 0.2% ammonium bicarbonate. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. Forced degradation studies confirmed the method's ability to separate tilidine from its degradation products, establishing its stability-indicating nature.
Introduction
Tilidine is an opioid analgesic primarily used for the treatment of moderate to severe pain. As a prodrug, it is metabolized in the liver to its active metabolites, nortilidine and bisnortilidine.[1] The accurate quantification of tilidine in pharmaceutical preparations is crucial for ensuring product quality, safety, and efficacy. A reliable analytical method is essential for batch release testing and for monitoring the drug's stability over its shelf life.
This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method. Forced degradation studies are integral to method development, as they help identify potential degradation pathways and ensure the method can specifically measure the active pharmaceutical ingredient (API) without interference from degradants.[2][3] This validated method is simple, rapid, and reproducible, making it a valuable tool for researchers and drug development professionals.[4]
Experimental
Materials and Reagents
-
Tilidine Hydrochloride Reference Standard (USP or equivalent)
-
Methanol (HPLC Grade)
-
Ammonium Bicarbonate (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl, Analytical Grade)
-
Sodium Hydroxide (NaOH, Analytical Grade)
-
Hydrogen Peroxide (H₂O₂, 30%, Analytical Grade)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (e.g., Empower, Chromeleon).
-
Analytical balance
-
pH meter
-
Sonication bath
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of tilidine.
| Parameter | Condition |
| Column | Phenomenex Luna C8 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol : 0.2% Ammonium Bicarbonate (70:30, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 229 nm[4] |
| Column Temperature | 35°C[4] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a 0.2% w/v solution of ammonium bicarbonate in HPLC grade water. Filter and degas. Mix with methanol in a 30:70 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Tilidine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of tilidine to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of filtrate. Prepare a working sample solution by diluting 10 mL of this filtered solution to 100 mL with the mobile phase.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.[5][6]
System Suitability
Protocol: Inject the 100 µg/mL working standard solution six times. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area. Tailing factor and theoretical plates are also determined.
Specificity (Forced Degradation)
Protocol: Subject the tilidine stock solution to forced degradation under the following conditions.[3] Analyze each stressed sample by the proposed HPLC method.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl and heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 48 hours. Prepare a solution as per the standard procedure.
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 48 hours.[7]
The workflow for the method development and validation is illustrated below.
Caption: Workflow for RP-HPLC method development and validation.
Linearity
Protocol: Prepare a series of calibration standards from the stock solution at concentrations ranging from 20 µg/mL to 200 µg/mL. Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²).
Accuracy (Recovery)
Protocol: Perform recovery studies by spiking a known quantity of tilidine reference standard into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).[8] Prepare each level in triplicate and calculate the percentage recovery.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (100 µg/mL) on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst to assess inter-day variability. Calculate the %RSD for the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
Robustness
Protocol: Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions. The studied parameters include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., Methanol ± 2%)
-
Column Temperature (± 2°C) Analyze the system suitability parameters after each change.
Results and Discussion
The developed RP-HPLC method provided a symmetrical peak for tilidine with a retention time of approximately 6.2 minutes. The data from the validation experiments are summarized in the tables below.
System Suitability Results
The results from the system suitability test were within the acceptable limits, indicating the system was ready for analysis.
| Parameter | Acceptance Criteria | Observed Value | %RSD |
| Retention Time (min) | %RSD ≤ 2.0% | 6.17 | 0.45 |
| Peak Area | %RSD ≤ 2.0% | 2458761 | 0.88 |
| Tailing Factor | T ≤ 2.0 | 1.15 | - |
| Theoretical Plates | N > 2000 | 6850 | - |
Specificity and Forced Degradation
The chromatograms from the forced degradation study showed that the degradation product peaks were well-resolved from the main tilidine peak, confirming the method's specificity and stability-indicating nature. No interference was observed from the placebo or common excipients.
Caption: Forced degradation pathways for tilidine stability testing.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | Major degradation peak at RRT 0.85 |
| Base Hydrolysis | 11.8% | Major degradation peak at RRT 0.79 |
| Oxidative | 8.5% | Minor degradation peak at RRT 1.15 |
| Thermal | 2.1% | Negligible degradation observed |
| Photolytic | 4.6% | Minor degradation peak observed |
Linearity
The method demonstrated excellent linearity over the specified concentration range.
| Parameter | Result |
| Linearity Range | 20 - 200 µg/mL |
| Regression Equation | y = 24510x + 1580 |
| Correlation Coefficient (r²) | 0.9998[4] |
Accuracy and Precision
The accuracy and precision results are well within the acceptable criteria of ICH guidelines.
Table: Accuracy (Recovery) Results
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
|---|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.38% | 0.75 |
| 100% | 100.0 | 100.4 | 100.40% | 0.52 |
| 120% | 120.0 | 119.2 | 99.33% | 0.68 |
Table: Precision Results
| Precision Type | % Assay (Mean ± SD, n=6) | %RSD |
|---|---|---|
| Repeatability (Intra-day) | 99.8 ± 0.65 | 0.65% |
| Intermediate (Inter-day) | 99.5 ± 0.82 | 0.82% |
LOD and LOQ
The low LOD and LOQ values indicate the high sensitivity of the method.
| Parameter | Result (µg/mL) |
| LOD | 0.45 |
| LOQ | 1.35 |
Robustness
The method was found to be robust, with system suitability parameters remaining within acceptable limits despite minor intentional variations in the method parameters.
| Parameter Changed | Variation | Tailing Factor | Theoretical Plates |
| Flow Rate (mL/min) | 0.9 | 1.18 | 7105 |
| 1.1 | 1.12 | 6540 | |
| Mobile Phase (Methanol %) | 68% | 1.16 | 6790 |
| 72% | 1.14 | 6910 | |
| Temperature (°C) | 33°C | 1.15 | 6800 |
| 37°C | 1.14 | 6895 |
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method for the determination of tilidine has been successfully developed and validated as per ICH guidelines. The method effectively separates the parent drug from its degradation products and is suitable for routine analysis in a quality control environment. The short run time and simple mobile phase composition make it an efficient and cost-effective analytical tool for the pharmaceutical industry.
References
- 1. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
Solid-Phase Extraction Protocol for Tilidine and its Metabolites from Biological Matrices
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tilidine is a synthetic opioid analgesic that is rapidly metabolized in the body to its active metabolites, nortilidine and bisnortilidine. Accurate and reliable quantification of tilidine and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for the analysis of these compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for the solid-phase extraction of tilidine, nortilidine, and bisnortilidine from various biological matrices, including urine, whole blood, plasma, and serum.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves passing a liquid sample through a solid adsorbent (the stationary phase). The analytes of interest are retained on the stationary phase while the matrix interferences are washed away. The retained analytes are then eluted with a suitable solvent. For the basic compounds tilidine and its metabolites, weak cation exchange or mixed-mode cation exchange SPE cartridges are effective. The retention mechanism is based on the interaction of the positively charged analytes with the negatively charged sorbent.
Experimental Protocols
Urine Sample Preparation
This protocol is adapted from an automated online SPE-LC-MS/MS method for the quantification of tilidine and its metabolites in urine.[1]
Materials:
-
Weak cation exchange SPE cartridges
-
Urine sample
-
Internal standard solution (e.g., deuterated analogs of tilidine and metabolites)
-
pH 6 buffer (e.g., phosphate buffer)
-
Methanol
-
0.2% Formic acid in water
-
Elution solvent: 5% ammonium hydroxide in methanol
Procedure:
-
Sample Pre-treatment: To 1 mL of urine sample, add the internal standard solution. Adjust the pH of the sample to 6 with a suitable buffer.[1]
-
Cartridge Conditioning: Condition the weak cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of pH 6 buffer. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.2% formic acid in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Whole Blood Sample Preparation
This protocol is a generalized procedure for the extraction of basic drugs from whole blood and has been adapted for tilidine.
Materials:
-
Mixed-mode or weak cation exchange SPE cartridges
-
Whole blood sample
-
Internal standard solution
-
Lysing agent (e.g., deionized water or zinc sulfate/methanol solution)[2]
-
Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)[3]
-
pH 6 buffer
-
Methanol
-
Wash and elution solvents as per the urine protocol.
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add the internal standard solution.
-
Hemolysis: Add 4 mL of deionized water to the blood sample, vortex, and let it stand for 5 minutes to lyse the red blood cells.[2]
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and then centrifuge at 4000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and adjust the pH to 6 with a buffer.
-
-
SPE Procedure: Follow steps 2-6 of the urine sample preparation protocol.
Plasma/Serum Sample Preparation
This protocol is a generalized procedure for the extraction of basic drugs from plasma or serum and has been adapted for tilidine.
Materials:
-
Mixed-mode or weak cation exchange SPE cartridges
-
Plasma or serum sample
-
Internal standard solution
-
Protein disruption agent (e.g., 2% phosphoric acid or 0.1 M sodium hydroxide for basic drugs)[2][4]
-
pH 6 buffer
-
Methanol
-
Wash and elution solvents as per the urine protocol.
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add the internal standard solution.
-
To disrupt drug-protein interactions for basic analytes like tilidine, add 100 µL of 0.1 M sodium hydroxide, vortex for 30 seconds, and then centrifuge.[2][4]
-
Transfer the supernatant to a clean tube and adjust the pH to 6 with a buffer.
-
-
SPE Procedure: Follow steps 2-6 of the urine sample preparation protocol.
Data Presentation
The following tables summarize the quantitative data for the analysis of tilidine and its metabolites using SPE followed by LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| Tilidine | Urine | - | 1.0 | [1] |
| Nortilidine | Urine | - | 1.0 | [1] |
| Bisnortilidine | Urine | - | 1.0 | [1] |
Table 2: Linearity and Recovery
| Analyte | Matrix | Linearity Range (µg/L) | Correlation Coefficient (r²) | Extraction Recovery (%) | Reference |
| Tilidine | Urine | 1.0 - 100 | > 0.99 | Not explicitly stated | [1] |
| Nortilidine | Urine | 1.0 - 100 | > 0.99 | Not explicitly stated | [1] |
| Bisnortilidine | Urine | 1.0 - 100 | > 0.99 | Not explicitly stated | [1] |
| Basic Drugs (general) | Whole Blood | - | - | >80% (for a panel of basic drugs) | [3] |
| Basic Drugs (general) | Plasma | - | >0.995 | High and reproducible |
Table 3: Matrix Effects
Information on specific matrix effects for tilidine is limited in the reviewed literature. However, for the analysis of basic drugs in biological matrices using SPE-LC-MS/MS, matrix effects are a known consideration. The use of a robust SPE protocol and an appropriate internal standard is crucial to minimize their impact.
Mandatory Visualization
Caption: General workflow for the solid-phase extraction of tilidine from biological matrices.
References
- 1. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for In Vitro Drug Metabolism Studies of (-)-Tilidine Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilidine is an opioid analgesic that acts as a prodrug, meaning it is converted into its active form within the body. The primary active metabolite, nortilidine, is formed through N-demethylation in the liver and exhibits a much higher affinity for the µ-opioid receptor than the parent compound.[1][2][3] Understanding the in vitro metabolism of tilidine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. These application notes provide detailed protocols for studying the metabolism of (-)-tilidine using human liver microsomes (HLMs), a standard in vitro model for drug metabolism studies. The primary metabolic pathway involves the sequential N-demethylation of tilidine to nortilidine and subsequently to bisnortilidine, processes primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6][7]
Metabolic Pathway of Tilidine
The metabolism of tilidine in human liver microsomes follows a sequential N-demethylation pathway. Tilidine is first demethylated to form the active metabolite, nortilidine. Nortilidine is then further demethylated to form the inactive metabolite, bisnortilidine.[4][5][6] The key enzymes responsible for these transformations are CYP3A4 and CYP2C19, with a potential contribution from CYP2B6.[1][6]
Caption: Metabolic pathway of (-)-tilidine in human liver microsomes.
Quantitative Data Summary
The following tables summarize the kinetic parameters for the formation of nortilidine and bisnortilidine in human liver microsomes.
Table 1: Michaelis-Menten Kinetics of Nortilidine Formation from Tilidine [1][2]
| Parameter | Value | Units |
| Km | 36 ± 13 | µM |
| Vmax | 85 ± 18 | nmol/mg/h |
Table 2: Michaelis-Menten Kinetics of Bisnortilidine Formation from Nortilidine [6]
| Parameter | Value | Units |
| Km | 141.6 ± 15 | µM |
| Vmax | 46.2 ± 3 | nmol/mg/h |
Experimental Protocols
Materials and Reagents
-
(-)-Tilidine
-
Nortilidine and Bisnortilidine standards
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system
Experimental Workflow for Tilidine Metabolism Assay
Caption: General workflow for in vitro metabolism of (-)-tilidine.
Detailed Incubation Protocol
-
Prepare a stock solution of (-)-tilidine in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare the incubation mixture in microcentrifuge tubes on ice. For a final volume of 200 µL, add the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Pooled human liver microsomes (final concentration of 0.2-0.5 mg/mL)
-
(-)-Tilidine solution (to achieve the desired final concentration, e.g., ranging from 1 to 200 µM for kinetic studies)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample).
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
Analytical Method: LC-MS/MS
Quantification of tilidine, nortilidine, and bisnortilidine is typically performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-product ion transitions for tilidine, nortilidine, bisnortilidine, and the internal standard should be optimized for sensitivity and specificity.
Enzyme Inhibition Studies
To identify the specific CYP enzymes involved, selective chemical inhibitors can be used.
-
Follow the incubation protocol as described above.
-
Prior to the addition of (-)-tilidine, add a known inhibitor of a specific CYP enzyme (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19) to the incubation mixture.
-
Pre-incubate the microsomes with the inhibitor for a short period (e.g., 10-15 minutes) before adding the substrate.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isozyme.
Conclusion
These application notes provide a comprehensive framework for conducting in vitro metabolism studies of (-)-tilidine using human liver microsomes. The provided protocols and data will aid researchers in understanding the metabolic fate of this important analgesic, which is essential for drug development and clinical pharmacology. The use of recombinant CYP enzymes can further elucidate the specific contributions of each enzyme to the metabolism of tilidine and its metabolites.
References
- 1. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Nortilidine - Wikipedia [en.wikipedia.org]
- 4. Contribution of CYP2C19 and CYP3A4 to the formation of the active nortilidine from the prodrug tilidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential first-pass metabolism of nortilidine: the active metabolite of the synthetic opioid drug tilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro identification of the cytochrome P450 isozymes involved in the N-demethylation of the active opioid metabolite nortilidine to bisnortilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Spatially Resolved Pharmacokinetics of Tilidine and its Metabolites in Tissues using MALDI-MS Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the spatial distribution of a drug and its metabolites within target and off-target tissues is crucial for evaluating its efficacy and potential toxicity. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is a powerful, label-free analytical technique that provides spatial localization of a wide range of molecules, including drugs and their metabolites, directly from thin tissue sections.[7][8][9] This application note describes a methodology for the qualitative and quantitative imaging of tilidine, nortilidine, and bisnortilidine in tissues, providing critical insights into the drug's absorption, distribution, and metabolism at a molecular level.
Key Applications
-
Pharmacokinetic (PK) Studies: Visualize the time-dependent distribution and clearance of tilidine and its metabolites in various organs such as the liver, brain, and kidney.
-
Drug Efficacy and Target Engagement: Correlate the concentration of the active metabolite, nortilidine, with specific regions of interest within target tissues (e.g., different brain regions).
-
Toxicology Studies: Identify potential off-target accumulation of the parent drug or its metabolites, which could be linked to adverse effects.
-
Metabolism Studies: Spatially map the metabolic conversion of tilidine to nortilidine, primarily within the liver, to better understand metabolic hotspots.
Experimental Protocols
This section provides a detailed protocol for the analysis of tilidine and its metabolites in tissue sections using MALDI-MS imaging. As no specific literature for MALDI imaging of tilidine in tissues exists, this protocol is a comprehensive guide based on established methods for other small molecule drugs and opioids.
Protocol 1: Tissue Sample Preparation
-
Animal Dosing and Tissue Collection:
-
Administer a defined dose of tilidine to the study animal (e.g., rat or mouse) via the intended clinical route (e.g., oral gavage).
-
At selected time points post-administration, euthanize the animal according to approved ethical protocols.
-
Immediately perfuse the animal with cold phosphate-buffered saline (PBS) to remove blood from the organs.
-
Excise the organs of interest (e.g., liver, brain, kidney).
-
Snap-freeze the tissues in liquid nitrogen or on a bed of dry ice to halt metabolic activity and preserve molecular integrity. Store at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).
-
Embed the tissue in a suitable cryo-embedding medium (e.g., Optimal Cutting Temperature compound, OCT).
-
Cut thin tissue sections (10-14 µm thickness) using a cryostat.
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides. This is a critical step to ensure proper electrical conductivity for the mass spectrometer.
-
Store the mounted sections in a desiccator at -20°C or -80°C until matrix application.
-
-
Tissue Washing (Optional but Recommended):
-
To improve the detection of small molecules, a brief washing step can be performed to remove highly abundant lipids and salts that cause ion suppression.
-
Briefly dip the slide-mounted tissue section in cold chloroform (-20°C) for 15-30 seconds to remove lipids.
-
Alternatively, a wash with cold ammonium acetate solution can help in desalting the tissue.
-
Immediately dry the sections under a gentle stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: MALDI Matrix Application and Internal Standard
-
Selection of Matrix:
-
For small, amine-containing molecules like tilidine and its metabolites, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix choice.[10] 2,5-dihydroxybenzoic acid (DHB) is also a viable alternative.
-
Prepare a solution of CHCA at a concentration of 5-10 mg/mL in a solvent mixture such as 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
-
Application of Internal Standard (for Quantification):
-
For accurate quantification, the use of a stable isotope-labeled (SIL) internal standard (IS) is highly recommended. A deuterated analog of tilidine (e.g., Tilidine-d3) would be ideal.
-
The IS can be incorporated into the matrix solution at a known concentration (e.g., 1 µM). When the matrix is applied, the IS is co-deposited with the matrix across the entire tissue section.
-
-
Matrix Deposition:
-
Automated spraying is the preferred method for depositing a homogenous, microcrystalline layer of matrix, which is crucial for high-resolution imaging and reproducibility.
-
Use an automated matrix sprayer (e.g., HTX TM-Sprayer). Set parameters such as nozzle temperature (e.g., 75°C), flow rate (e.g., 0.12 mL/min), spray velocity (e.g., 1200 mm/min), and number of passes to achieve a fine, even coating.[11]
-
Protocol 3: MALDI-MSI Data Acquisition
-
Instrument Setup:
-
Use a MALDI Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer equipped for imaging.
-
Calibrate the instrument using a standard peptide or matrix cluster mixture in the mass range of interest.
-
The expected m/z values for the protonated species are:
-
Tilidine [M+H]⁺: ~274.18
-
Nortilidine [M+H]⁺: ~260.17
-
Bisnortilidine [M+H]⁺: ~246.15
-
-
-
Imaging Parameters:
-
Acquisition Mode: Positive ion mode.
-
Mass Range: m/z 100-1000 to cover the analytes and potential adducts.
-
Spatial Resolution: Set the laser raster step size according to the desired resolution (e.g., 50-100 µm).
-
Laser Energy: Optimize the laser power to achieve good signal-to-noise for the analytes of interest without causing excessive fragmentation or tissue damage.
-
Laser Shots: Accumulate 200-500 laser shots per pixel to ensure good spectral quality.
-
Protocol 4: Data Analysis and Visualization
-
Data Processing:
-
Use specialized imaging software (e.g., SCiLS™ Lab, FlexImaging™, or similar).
-
Perform data normalization, typically against the total ion current (TIC) or, for quantitative studies, against the signal of the internal standard.
-
Generate ion intensity maps for the specific m/z values corresponding to tilidine, nortilidine, bisnortilidine, and the internal standard.
-
-
Image Coregistration:
-
After MALDI analysis, the matrix can be washed off the tissue section (e.g., with 70% ethanol).
-
The tissue can then be stained with standard histological stains like Hematoxylin and Eosin (H&E).
-
Digitize the stained tissue section using a slide scanner and co-register the H&E image with the MALDI ion images to correlate molecular distributions with tissue morphology.
-
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve is generated. This can be achieved by spotting known concentrations of the analyte and a fixed concentration of the internal standard onto a control tissue section adjacent to the sample tissue. The peak intensity ratios (Analyte/IS) are then plotted against the concentration to create the curve. The concentration in the sample tissue can then be interpolated from this curve.
Table 1: Representative Quantitative Distribution of Tilidine and Metabolites in Rat Tissues (µg/g) 1-hour Post-Oral Administration.
(Note: The following data is a representative example for illustrative purposes and is not derived from a specific experimental study.)
| Analyte | Liver | Brain (Cortex) | Brain (Cerebellum) | Kidney |
| Tilidine | 2.5 ± 0.4 | 0.3 ± 0.1 | 0.2 ± 0.1 | 1.8 ± 0.3 |
| Nortilidine | 15.8 ± 2.1 | 1.2 ± 0.2 | 0.9 ± 0.2 | 5.4 ± 0.7 |
| Bisnortilidine | 4.1 ± 0.6 | < LLOQ | < LLOQ | 2.1 ± 0.4 |
Values are presented as mean ± standard deviation (n=3). LLOQ: Lower Limit of Quantification.
Mandatory Visualizations
Caption: Metabolic pathway of tilidine to its active and inactive metabolites.
Caption: Experimental workflow for MALDI-MS imaging of tilidine in tissues.
Caption: Simplified signaling pathway of nortilidine via the μ-opioid receptor.
References
- 1. Matrix Pre-Coated MALDI MS Targets for Small Molecule Imaging in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of small molecule drugs in biological tissue sections by imaging mass spectrometry using surrogate tissue-based calibration standards. | Semantic Scholar [semanticscholar.org]
- 3. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Advanced MALDI mass spectrometry imaging in pharmaceutical research and drug development: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Tilidine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilidine is a synthetic opioid analgesic that acts as a prodrug, being rapidly metabolized in the liver to its active metabolites, nortilidine and bisnortilidine.[1][2] Nortilidine, the primary active metabolite, is a potent agonist of the mu (µ)-opioid receptor, which is responsible for the analgesic effects.[3][4] High-throughput screening (HTS) assays are crucial for the discovery and development of new opioid receptor modulators, as well as for monitoring tilidine and its metabolites in various biological matrices for clinical and forensic purposes.
These application notes provide detailed protocols for three distinct high-throughput screening platforms for the analysis of tilidine and its metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Functional Cell-Based Assays, and Immunoassays. Each section includes an overview of the methodology, a detailed experimental protocol, and a summary of relevant quantitative data.
High-Throughput Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique ideal for the simultaneous quantification of tilidine and its metabolites in complex biological matrices like urine and plasma.[5][6] This method offers high throughput capabilities through the use of rapid chromatographic separations and automated sample preparation.[5]
Data Presentation
| Parameter | Tilidine | Nortilidine | Bisnortilidine | Reference |
| Linear Range (Urine) | 1.0 - 100 µg/L | 1.0 - 100 µg/L | 1.0 - 100 µg/L | [5] |
| LLOQ (Urine) | 1.0 µg/L | 1.0 µg/L | 1.0 µg/L | [5] |
| Linear Range (Plasma) | 0.5 - 250 ng/mL | 1 - 500 ng/mL | - | [6] |
| LOD (Plasma) | 0.5 ng/mL | 1 ng/mL | - | [6] |
| Chromatographic Run Time | 3.5 min | 3.5 min | 3.5 min | [5] |
Experimental Protocol: Automated Online SPE-LC-MS/MS for Urine
This protocol is adapted from a validated method for the rapid quantification of tilidine, nortilidine, and bisnortilidine in urine.[5]
1. Sample Preparation: a. Centrifuge urine samples to pellet any precipitates. b. Mix 100 µL of the urine supernatant with an internal standard solution (e.g., deuterated analogs of the analytes).
2. Automated Online Solid-Phase Extraction (SPE): a. Utilize an automated online SPE system (e.g., Symbiosis Pico system) with a weak cation exchanger cartridge.[5] b. Condition the SPE cartridge with methanol and equilibration buffer. c. Load the prepared urine sample onto the cartridge at pH 6.[5] d. Wash the cartridge with a weak organic solvent to remove interferences. e. Elute the analytes from the cartridge directly onto the LC column.
3. Liquid Chromatography: a. Column: Phenylhexyl column (50 × 2.0 mm, 5 µm).[5] b. Mobile Phase A: 0.2% formic acid in water.[5] c. Mobile Phase B: Methanol.[5] d. Flow Rate: 0.50 mL/min.[5] e. Gradient: A linear gradient suitable for the separation of the analytes within a 3.5-minute run time.[5]
4. Tandem Mass Spectrometry: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- Tilidine: m/z 274.3 → 155.1[6]
- Nortilidine: m/z 260.2 → 155.1[6]
- Bisnortilidine: Monitor appropriate product ions. d. Monitor at least two mass transitions per analyte for confident identification.[5]
5. Data Analysis: a. Quantify the analytes using a calibration curve prepared with known concentrations of tilidine, nortilidine, and bisnortilidine. b. The calibration curve should be linear with a correlation coefficient (r²) > 0.99.[5]
Visualization
Figure 1: LC-MS/MS workflow.
Functional Cell-Based Assays for Mu-Opioid Receptor Activation
Since nortilidine is a µ-opioid receptor agonist, cell-based functional assays provide a direct measure of the biological activity of tilidine's metabolites.[4] These assays are well-suited for high-throughput screening of compound libraries to identify novel µ-opioid receptor modulators. A common approach is to measure the inhibition of cyclic AMP (cAMP) production following receptor activation.[4]
Data Presentation
| Analyte | Assay Type | Cell Line | Parameter | Value | Reference |
| Tilidine | cAMP Accumulation | CHO-K1 (human MOP receptor) | IC50 | 11 µM | [4] |
| Nortilidine | cAMP Accumulation | CHO-K1 (human MOP receptor) | IC50 | 110 nM | [4] |
Experimental Protocol: TR-FRET cAMP Assay
This protocol describes a competitive cAMP inhibition assay using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a common HTS method for Gi-coupled receptors.
1. Cell Culture and Seeding: a. Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor in a suitable growth medium. b. Harvest and resuspend the cells in assay buffer. c. Seed the cells into a 384-well low-volume white assay plate at a density of 5,000-10,000 cells per well. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
2. Compound Preparation and Addition: a. Prepare serial dilutions of test compounds (including tilidine and nortilidine as controls) and a standard µ-opioid receptor agonist (e.g., DAMGO) in DMSO. b. Further dilute the compounds in assay buffer to the desired final concentrations (final DMSO concentration should be ≤ 0.5%). c. Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.
3. Cell Stimulation and Lysis: a. Add a pre-determined concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. b. Incubate for 30 minutes at room temperature. c. Add the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-labeled anti-cAMP antibody) according to the manufacturer's protocol. d. Incubate for 60 minutes at room temperature, protected from light.
4. Data Acquisition and Analysis: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm). b. Calculate the TR-FRET ratio (acceptor emission / donor emission). c. Generate dose-response curves and calculate the IC₅₀ values for the test compounds.
Visualization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sequential first-pass metabolism of nortilidine: the active metabolite of the synthetic opioid drug tilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid measurement of plasma methadone in a clinical setting using florescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of ELISA Immunoassay and LC-QTOF for Opiate Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Enzyme-Linked Immunosorbent Assay (ELISA) with a visual end-point for detecting opiate narcotics in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Buy Nortilidine (EVT-1557572) | 38677-94-0 [evitachem.com]
Application Notes and Protocols for Enzymatic Hydrolysis of Tilidine Glucuronides in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilidine is a synthetic opioid analgesic that functions as a prodrug, being rapidly metabolized in the liver to its active metabolites, nortilidine and bisnortilidine.[1][2] These metabolites are subsequently conjugated with glucuronic acid to form more water-soluble compounds that are excreted in the urine.[3] For accurate quantification of tilidine and its metabolites in toxicological and pharmacokinetic studies, it is often necessary to cleave these glucuronide conjugates to release the parent compounds. Enzymatic hydrolysis using β-glucuronidase is a widely accepted and effective method for this deconjugation process.[4][5]
This document provides a detailed protocol for the enzymatic hydrolysis of tilidine glucuronides in urine, along with comparative data on the performance of various β-glucuronidase enzymes. The information presented is based on established methodologies for opioid glucuronide hydrolysis, as specific quantitative data for tilidine is limited.
Metabolic Pathway of Tilidine
Tilidine undergoes extensive first-pass metabolism, primarily through N-demethylation by cytochrome P450 enzymes CYP3A4 and CYP2C19, to form the active metabolite nortilidine. Nortilidine is further metabolized to bisnortilidine.[4] These metabolites are then conjugated with glucuronic acid before renal excretion.[3]
Figure 1: Metabolic pathway of tilidine.
Experimental Protocols
Materials and Reagents
-
Urine samples
-
β-glucuronidase enzyme (e.g., from E. coli, Helix pomatia, Abalone)
-
Phosphate or acetate buffer (pH range 4.0-7.0)
-
Internal standards (e.g., tilidine-d3, nortilidine-d3)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
Protocol for Enzymatic Hydrolysis
This protocol is a general guideline and may require optimization based on the specific enzyme and laboratory conditions.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a 1 mL aliquot of the supernatant to a clean tube.
-
-
Internal Standard Spiking:
-
Add an appropriate volume of internal standard solution (e.g., tilidine-d3, nortilidine-d3) to each urine sample.
-
-
pH Adjustment:
-
Add 0.5 mL of the appropriate buffer to each sample to achieve the optimal pH for the selected β-glucuronidase (see Table 1). For example, use acetate buffer for enzymes with optimal activity at acidic pH (e.g., from Abalone) and phosphate buffer for those with optimal activity closer to neutral pH (e.g., from E. coli).
-
-
Enzymatic Hydrolysis:
-
Add the specified amount of β-glucuronidase solution to each sample. The required enzyme activity will vary depending on the source (see Table 1).
-
Vortex the samples gently to mix.
-
Incubate the samples at the recommended temperature for the specified duration (e.g., 37°C to 65°C for 1 to 18 hours).
-
-
Termination of Reaction:
-
After incubation, stop the enzymatic reaction by adding 1 mL of a cold organic solvent like acetonitrile or by placing the samples on ice.
-
Post-Hydrolysis Sample Clean-up (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Figure 2: Experimental workflow for hydrolysis.
Data Presentation
Table 1: Comparison of β-Glucuronidase Enzymes for Opioid Glucuronide Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Typical Incubation Time | Reported Efficiency for Opioids (e.g., Morphine, Codeine) |
| Escherichia coli (recombinant) | 6.5 - 7.0 | 37 - 55 | 15 - 60 min | High, especially for rapid hydrolysis. |
| Helix pomatia | 4.5 - 5.0 | 37 - 55 | 2 - 18 hours | Good, also contains sulfatase activity. |
| Abalone (Haliotis rufescens) | 4.5 - 5.0 | 55 - 65 | 1 - 3 hours | High, broad substrate specificity. |
| Limpet (Patella vulgata) | 4.5 - 5.0 | 60 - 65 | 1 - 3 hours | High, good thermal stability. |
Disclaimer: The data presented in this table is based on studies of other opioid glucuronides and should be considered as a guideline. Optimal conditions for the hydrolysis of tilidine glucuronides should be empirically determined.
Conclusion
The protocol outlined in these application notes provides a robust framework for the enzymatic hydrolysis of tilidine glucuronides in urine samples. The selection of the β-glucuronidase enzyme and the optimization of reaction conditions are critical for achieving complete and reliable deconjugation. Researchers are encouraged to perform in-house validation to determine the most suitable enzyme and protocol for their specific analytical needs. Subsequent analysis by a sensitive and selective technique such as LC-MS/MS is essential for the accurate quantification of tilidine and its metabolites.
References
- 1. Tilidine - Wikipedia [en.wikipedia.org]
- 2. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tilidine in terminal renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tilidine Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilidine is a synthetic opioid analgesic that acts as a prodrug, rapidly metabolizing to its active metabolites, nortilidine and bisnortilidine.[1] Accurate quantification of tilidine and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring and forensic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[2]
The use of stable isotope-labeled internal standards, particularly deuterated analogs, is the gold standard for quantitative LC-MS/MS analysis.[3] Deuterated internal standards, such as Nortilidine-D3, exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides detailed protocols for the quantification of tilidine and its metabolites in human plasma using a deuterated internal standard with LC-MS/MS.
Metabolic Pathway of Tilidine
Tilidine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C19, to form its pharmacologically active metabolite, nortilidine. Nortilidine is then further metabolized to the inactive bisnortilidine.[4]
Figure 1: Metabolic pathway of tilidine.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of tilidine and nortilidine in human plasma.
Materials and Reagents
-
Reference Standards: Tilidine hydrochloride, nortilidine hydrochloride, and Nortilidine-D3 hydrochloride (commercially available).[5][6][7]
-
Solvents: HPLC grade methanol, acetonitrile, and n-hexane; analytical grade ethyl acetate and formic acid.
-
Reagents: Ammonium formate, deionized water.
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of tilidine, nortilidine, and nortilidine-D3 into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of tilidine and nortilidine by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the nortilidine-D3 stock solution with methanol:water (50:50, v/v) to achieve a final concentration of 50 ng/mL.
-
-
Calibration Curve Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
-
Sample Preparation from Plasma
Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL Nortilidine-D3 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 5 mL of a mixture of n-hexane and ethyl acetate (50:50, v/v).[9]
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 20 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system |
| Analytical Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | A: 10 mM ammonium formate and 0.1% formic acid in waterB: 10 mM ammonium formate and 0.1% formic acid in methanol |
| Gradient | Optimized for separation of tilidine, nortilidine, and bisnortilidine |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) source |
| Ionization Mode | Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
SRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tilidine | 274.2 | 129.1 |
| Nortilidine | 260.2 | 129.1 |
| Nortilidine-D3 | 263.2 | 132.1 |
Quantitative Data Summary
The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of tilidine and nortilidine in human plasma. The data is representative of what would be expected from a robust bioanalytical method.[10][11]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tilidine | 1 - 500 | > 0.99 |
| Nortilidine | 1 - 500 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Tilidine | LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Nortilidine | LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Tilidine | Low | 3 | > 85 | < 15 |
| High | 400 | > 85 | < 15 | |
| Nortilidine | Low | 3 | > 85 | < 15 |
| High | 400 | > 85 | < 15 |
Experimental Workflow
The overall workflow for the quantification of tilidine and its metabolites in plasma is depicted below.
Figure 2: Experimental workflow for tilidine quantification.
Conclusion
The use of deuterated internal standards, such as Nortilidine-D3, in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of tilidine and its active metabolite nortilidine in human plasma. The detailed protocols and expected performance data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for tilidine. The high accuracy and precision achievable with this methodology are critical for reliable pharmacokinetic and toxicokinetic assessments in drug development and clinical research.
References
- 1. Bioavailability investigation of a new tilidine/naloxone liquid formulation compared to a reference formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Pre-systemic elimination of tilidine: localization and consequences for the formation of the active metabolite nortilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nortilidine-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. alkalisci.com [alkalisci.com]
- 7. Nortilidine HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Contribution of CYP2C19 and CYP3A4 to the formation of the active nortilidine from the prodrug tilidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Overcoming matrix effects in LC-MS/MS analysis of tilidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of tilidine and its metabolites, nortilidine and bisnortilidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of tilidine?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (tilidine and its metabolites). These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis of tilidine, nortilidine, and bisnortilidine.[1]
Q2: What are the most common biological matrices for tilidine analysis and which are more prone to matrix effects?
A2: The most common biological matrices for tilidine analysis are urine and plasma/blood. Due to its complexity and high protein content, plasma is generally more susceptible to significant matrix effects compared to urine.[3][4][5] However, urine can also contain high concentrations of salts and other compounds that may cause interference.[3][4]
Q3: What is the best approach to minimize matrix effects in tilidine analysis?
A3: A multi-faceted approach is the most effective way to combat matrix effects. This includes:
-
Robust Sample Preparation: Employing effective sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components is crucial.[6]
-
Optimized Chromatography: Developing a chromatographic method that separates tilidine and its metabolites from co-eluting matrix components is essential.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[2]
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for tilidine and its metabolites, leading to low sensitivity.
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | 1. Optimize SPE Method: If using Solid Phase Extraction, ensure the chosen sorbent and elution solvents are appropriate for tilidine's chemical properties (a weak cation exchanger is often effective).[3] Experiment with different wash steps to remove interferences. 2. Implement LLE: Consider Liquid-Liquid Extraction as an alternative or additional cleanup step. Adjusting the pH and using a suitable organic solvent can selectively extract tilidine and its metabolites. 3. Protein Precipitation (for plasma): If using a simple protein precipitation, be aware that this method may not be sufficient to remove all interfering phospholipids. Consider a post-precipitation cleanup step. |
| Co-elution with Matrix Components | 1. Modify Gradient Elution: Adjust the mobile phase gradient to improve the separation of analytes from the matrix components. A slower, shallower gradient can enhance resolution. 2. Change Column Chemistry: Experiment with a different stationary phase. A phenyl-hexyl or a biphenyl column can offer different selectivity compared to a standard C18 column.[3] 3. "Dilute and Shoot" (for urine): For less complex matrices like urine, a simple dilution may be sufficient to reduce matrix effects to an acceptable level, especially when coupled with a robust chromatographic separation. |
| Ion Source Contamination | 1. Clean the Ion Source: Regularly clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's instructions. Matrix components can build up over time and lead to persistent ion suppression. |
Problem 2: My recovery for tilidine and its metabolites is low and inconsistent.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Check pH during Extraction: The extraction efficiency of tilidine, being a basic compound, is highly dependent on the pH of the sample and extraction solvents. Ensure the pH is optimized for the chosen extraction method (e.g., pH 6 for weak cation exchange SPE).[3] 2. Evaluate Elution Solvents (SPE): The elution solvent in SPE must be strong enough to disrupt the interaction between the analytes and the sorbent. A methanolic solution with a small percentage of acid or base is often effective. |
| Analyte Instability | 1. Assess Stability: Investigate the stability of tilidine and its metabolites under the sample storage and processing conditions. They have been shown to be stable for at least 72 hours in the autosampler and after three freeze/thaw cycles.[4] |
Problem 3: I am seeing high variability in my results between different samples.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification. |
| Inconsistent Sample Preparation | 1. Automate Sample Preparation: If possible, use an automated sample preparation system to improve the consistency and reproducibility of the extraction process.[3] |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for the LC-MS/MS analysis of tilidine and its metabolites from scientific literature.
Table 1: Analyte Recovery in Urine
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Tilidine | Automated online SPE | Not explicitly reported, but method was successfully validated | [3] |
| Nortilidine | Automated online SPE | Not explicitly reported, but method was successfully validated | [3] |
| Bisnortilidine | Automated online SPE | Not explicitly reported, but method was successfully validated | [3] |
Table 2: Matrix Effect in Urine
| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |
| Tilidine | Automated online SPE | No disturbing matrix effects were observed | [4] |
| Nortilidine | Automated online SPE | No disturbing matrix effects were observed | [4] |
| Bisnortilidine | Automated online SPE | No disturbing matrix effects were observed | [4] |
Experimental Protocols
1. Automated Online Solid-Phase Extraction (SPE) for Urine Samples [3]
-
Sample Pre-treatment: Mix urine samples with an internal standard solution.
-
Extraction System: Use an automated system such as a Symbiosis Pico system.
-
SPE Cartridge: Weak cation exchanger.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at pH 6.
-
Elution: Elute the analytes directly into the LC-MS/MS system.
2. Liquid Chromatography Method for Urine Samples [3]
-
LC Column: Phenylhexyl column (50 × 2.0 mm, 5 μm).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.50 mL/min.
-
Gradient: A gradient elution is used.
-
Run Time: Approximately 3.5 minutes.
3. Mass Spectrometry Method [3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., QTrap 3200).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tilidine: [Specific m/z transitions to be optimized for the instrument used]
-
Nortilidine: [Specific m/z transitions to be optimized for the instrument used]
-
Bisnortilidine: [Specific m/z transitions to be optimized for the instrument used]
-
Monitor at least two transitions per analyte for confident identification and quantification.
-
Visualizations
Caption: A troubleshooting workflow for addressing common issues in LC-MS/MS analysis.
Caption: Common sample preparation workflows for tilidine analysis in urine and plasma.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-systemic elimination of tilidine: localization and consequences for the formation of the active metabolite nortilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Improving the sensitivity of nortilidine detection in whole blood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of nortilidine detection in whole blood samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting nortilidine in whole blood?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of nortilidine in whole blood.[1][2][3][4] Its high specificity minimizes interference from the complex whole blood matrix, allowing for low limits of detection (LOD) and quantification (LOQ).[2][3]
Q2: What are the key sample preparation techniques for nortilidine extraction from whole blood?
A2: The three primary sample preparation techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[5][6] The choice of method depends on factors such as desired sample cleanliness, throughput, and the specific analytical challenges of the assay.
Q3: How can I minimize matrix effects when analyzing nortilidine in whole blood?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, can be a significant challenge in whole blood analysis. To minimize these effects, consider the following:
-
Efficient Sample Cleanup: Employing a robust sample preparation method like SPE or a thorough LLE protocol can significantly reduce matrix components.[5]
-
Chromatographic Separation: Optimize the LC method to separate nortilidine from interfering matrix components.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for nortilidine is highly recommended to compensate for matrix effects and variations in extraction recovery.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank whole blood matrix that is free of the analyte can also help to compensate for matrix effects.
Q4: What are the best practices for storing whole blood samples to ensure nortilidine stability?
A4: To ensure the stability of nortilidine in whole blood samples, it is recommended to:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process samples as soon as possible. If immediate analysis is not possible, store the samples at low temperatures. For short-term storage, 4°C is acceptable, but for long-term storage, freezing at -20°C or -80°C is recommended.
-
Minimize freeze-thaw cycles as this can lead to degradation of the analyte.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction (LLE) | - Optimize Solvent pH: Nortilidine is a basic compound. Ensure the pH of the aqueous sample is adjusted to be basic (typically pH 9-10) to keep nortilidine in its non-ionized form, which is more soluble in organic extraction solvents. - Select an Appropriate Solvent: Use a water-immiscible organic solvent that has a good affinity for nortilidine. A mixture of solvents can sometimes improve extraction efficiency. Chlorobutane has been shown to be effective for basic drugs in samples with high triglyceride content.[7] - Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. - Ensure Thorough Mixing: Vortex or rock the samples for an adequate amount of time to ensure complete partitioning of the analyte into the organic phase. |
| Inefficient Elution (SPE) | - Select the Correct SPE Sorbent: For basic compounds like nortilidine, a mixed-mode cation exchange sorbent is often effective.[8] - Optimize Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest. A common approach is to use a sequence of washes with increasing organic solvent strength.[8] - Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between nortilidine and the sorbent. For cation exchange sorbents, this often involves using a basic modifier (e.g., ammonium hydroxide) in an organic solvent. |
| Analyte Adsorption | - Use Silanized Glassware: Nortilidine can adsorb to active sites on glass surfaces. Using silanized glassware can minimize this issue. - Check pH of Reconstitution Solvent: After evaporation, ensure the reconstitution solvent has a suitable pH to keep nortilidine soluble. |
| Incomplete Protein Precipitation (PPT) | - Optimize Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent. A mixture of acetone and acetonitrile can also be a good compromise for analytes with varying polarities.[9] - Optimize Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:sample) is generally recommended for efficient protein precipitation. - Ensure Thorough Mixing and Incubation: Vortex the sample vigorously after adding the precipitating solvent and allow sufficient incubation time (e.g., on ice) for complete precipitation. |
High Signal Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Automate Pipetting Steps: If possible, use an automated liquid handler for precise and consistent pipetting, especially for small volumes. - Ensure Homogeneous Samples: Thoroughly mix whole blood samples before aliquoting. |
| Matrix Effects | - Improve Sample Cleanup: As mentioned in the FAQs, a cleaner sample extract will lead to less signal suppression or enhancement. Consider switching from PPT to SPE for a cleaner extract. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability introduced by matrix effects. |
| LC-MS/MS System Instability | - Check System Suitability: Before running samples, inject a standard solution to ensure the LC-MS/MS system is performing optimally (e.g., stable retention time, peak area, and peak shape). - Clean the Ion Source: The ion source can become contaminated over time, leading to signal instability. Regular cleaning is essential. |
Data Presentation
Comparison of Sample Preparation Techniques for Nortilidine Detection
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Selectivity | Moderate to High | High | Low to Moderate |
| Recovery | Variable, dependent on optimization | High and reproducible | Generally high, but can be affected by co-precipitation |
| Sample Cleanliness | Moderate | High | Low |
| Throughput | Low to Moderate | Moderate to High (amenable to automation) | High (amenable to automation) |
| Cost per Sample | Low | High | Low |
| Prone to Emulsions | Yes | No | No |
| Potential for Automation | Moderate | High | High |
Reported Limits of Detection (LOD) and Quantification (LOQ) for Nortilidine
| Method | Matrix | LOD | LOQ | Reference |
| Automated online SPE-LC-MS/MS | Urine | - | 1.0 µg/L (approx. 1 ng/mL) | [10][11] |
| GLC-NPD | Plasma/Urine | - | ~1 ng/mL | [11] |
| LC-MS/MS | Whole Blood | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | [12] |
*Note: These values are for a panel of fentanyl analogues and metabolites and can be considered as achievable targets for a sensitive nortilidine method.
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for Nortilidine in Whole Blood
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an internal standard (e.g., nortilidine-d3).
-
Vortex briefly to mix.
-
Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6) to lyse the red blood cells and adjust the pH.[13]
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of the pre-treatment buffer.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the nortilidine from the cartridge with 2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol or a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Tilidine Metabolic Pathway
Caption: Metabolic conversion of Tilidine to its active and inactive metabolites.
General Sample Preparation Workflow
Caption: A generalized workflow for whole blood sample preparation and analysis.
Logical Relationship for Method Selection
Caption: Decision tree for selecting a suitable sample preparation method.
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 3. antisel.gr [antisel.gr]
- 4. Quantitative determination of opioids in whole blood using fully automated dried blood spot desorption coupled to on-line SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. waters.com [waters.com]
- 7. Effects of triglycerides levels in human whole blood on the extraction of 19 commonly used drugs using liquid–liquid extraction and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in HPLC analysis of tilidine
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of tilidine.
Frequently Asked Questions (FAQs)
Q1: Why is my tilidine peak tailing?
Peak tailing, where a peak is asymmetrically broadened with a "tail" extending to the right, is the most common issue when analyzing basic compounds like tilidine.[1] This is typically caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Tilidine, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based HPLC columns.[1] This secondary interaction slows down a portion of the analyte molecules, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) with an acid modifier like formic acid or trifluoroacetic acid (TFA) will protonate the tilidine molecule. This reduces its interaction with the silanol groups.[2][3] Alternatively, using a mobile phase with a moderate to high pH (e.g., pH 7-8) can suppress the ionization of the silanol groups, also minimizing interactions.[1][4]
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping "shields" the residual silanol groups, making them less accessible to basic analytes.[1][2]
-
Solution 3: Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to maintain a consistent pH on the column surface and minimize silanol interactions.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][6]
-
Solution: Perform a sample dilution study. Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[6]
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[6]
-
Solution: Use a guard column to protect the analytical column.[1] If contamination is suspected, follow the manufacturer's guidelines for column flushing and regeneration.
-
Q2: My tilidine peak is fronting. What is the cause?
Peak fronting, also known as a "shark fin" peak, is an asymmetrical peak with a leading edge that is less steep than the trailing edge.[7]
Potential Causes and Solutions:
-
Sample Overload: Severe concentration overload can sometimes manifest as fronting rather than tailing.[6]
-
Solution: Dilute the sample and re-inject. An improvement in peak shape indicates overloading.[8]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile in a mobile phase with high water content), the peak can become distorted and front.[6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If a different solvent must be used, ensure it is weaker than the mobile phase and inject the smallest possible volume.
-
-
Column Degradation: A void or channel in the column packing material, often at the inlet, can cause the sample band to spread unevenly, leading to fronting.[6]
-
Solution: Replace the column. If the problem appears suddenly after a pressure shock, a void is likely. Using a guard column can help extend the life of the main column.
-
Q3: I am seeing a split peak for tilidine. How can I fix this?
A split peak suggests that the analyte band is being divided into two or more parts as it travels through the system.[1]
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Contaminants or precipitated sample/buffer salts can clog the inlet frit of the column, causing an uneven flow path.[6]
-
Solution: Disconnect the column and reverse-flush it (backflush) at a low flow rate according to the manufacturer's instructions. Filtering all samples and mobile phases is a crucial preventative measure.
-
-
Column Void or "Collapse": A void at the head of the column can cause the sample to travel through different paths, resulting in a split or shouldered peak.[8][9]
-
Solution: This issue is generally irreversible, and the column must be replaced.
-
-
Sample Solvent Mismatch: Injecting a sample in a strong, non-miscible, or poorly compatible solvent can cause the sample to precipitate upon contact with the mobile phase, leading to peak splitting.[8]
-
Solution: Prepare the sample in the mobile phase or a weaker, fully miscible solvent.
-
Q4: All the peaks in my chromatogram, including tilidine, are broad. What should I check?
When all peaks are uniformly broad, the problem is likely related to the HPLC system rather than a specific chemical interaction.
Potential Causes and Solutions:
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to diffuse and broaden. This is known as "extra-column broadening."
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. Ensure all fittings are properly connected to avoid dead volume.
-
-
Column Deterioration: Over time, the efficiency of any column will decrease, leading to broader peaks.[1]
-
Solution: Check the column's performance by injecting a standard. If efficiency has dropped significantly, it may need to be flushed or replaced.
-
-
Mobile Phase Issues: Improperly prepared mobile phase, temperature fluctuations, or a flow rate that is too low can contribute to peak broadening.[7][10]
-
Solution: Ensure the mobile phase is thoroughly mixed, degassed, and filtered. Operate the column within its optimal flow rate range and use a column thermostat for consistent temperature.
-
Data Presentation
Table 1: Reported HPLC Conditions for Tilidine Analysis
This table summarizes conditions from published methods, providing a starting point for method development.
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm)[4] | Phenylhexyl (50 x 2.0 mm, 5 µm)[3] |
| Mobile Phase | Methanol / 0.2% Ammonium Bicarbonate (70:30, v/v)[4] | Gradient: Methanol and 0.2% Formic Acid[3] |
| Flow Rate | 1.0 mL/min[4] | 0.5 mL/min[3] |
| Detection | UV at 229 nm[4] | Tandem Mass Spectrometry (MS/MS)[3] |
| Column Temp. | 35°C[4] | Not Specified |
| Reference | ResearchGate[4] | PubMed[3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for basic compounds like tilidine.
-
Solvent Selection: Use only HPLC-grade solvents (e.g., acetonitrile, methanol) and freshly prepared high-purity water (e.g., Milli-Q).[1]
-
Buffer/Modifier Preparation:
-
For Acidic pH: Prepare the aqueous portion of the mobile phase. Add a modifier like formic acid dropwise while monitoring with a calibrated pH meter until the desired pH (e.g., 3.0) is reached. A final concentration of 0.1% formic acid is a common starting point.
-
For Basic pH: Prepare a buffer solution such as 10 mM ammonium bicarbonate. Adjust the pH with ammonium hydroxide if necessary.[4]
-
-
Mixing: Measure the required volumes of the aqueous and organic phases and mix them thoroughly. For example, for a 70:30 Methanol/Buffer mobile phase, mix 700 mL of methanol with 300 mL of the prepared buffer.
-
Filtration: Filter the entire mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could block the column frit.[11]
-
Degassing: Degas the mobile phase using an inline degasser, sonication under vacuum, or by sparging with helium to prevent air bubbles from forming in the pump and detector.
Protocol 2: Sample Dilution Study to Diagnose Overloading
This study helps determine if poor peak shape is due to injecting too high a concentration of the analyte.
-
Prepare Stock Solution: Prepare a stock solution of tilidine at the highest concentration typically analyzed.
-
Serial Dilution: Create a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, and 1:50, using the mobile phase as the diluent.
-
Injection and Analysis: Inject the same volume of the original stock solution and each dilution onto the HPLC system under identical conditions.
-
Evaluation:
-
Compare the peak shapes in the resulting chromatograms.
-
If the tailing factor decreases and the peak becomes more symmetrical at lower concentrations, column overload is the cause of the poor peak shape.[5][6]
-
Identify the highest concentration that provides an acceptable peak shape. This will be the upper limit for your analytical method.
-
Visualizations
Caption: Troubleshooting workflow for tilidine peak tailing.
Caption: General logic for diagnosing HPLC peak shape problems.
References
- 1. mastelf.com [mastelf.com]
- 2. labveda.com [labveda.com]
- 3. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. uhplcs.com [uhplcs.com]
- 8. bvchroma.com [bvchroma.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
- 11. jpionline.org [jpionline.org]
Technical Support Center: Optimization of Solid-Phase Extraction for Tilidine from Urine Samples
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of tilidine and its active metabolites, nortilidine and bisnortilidine, from urine samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for selecting an SPE sorbent for tilidine extraction?
Tilidine and its metabolites, nortilidine and bisnortilidine, are basic compounds. Therefore, a cation exchange SPE sorbent is the most effective choice for their extraction from urine. The primary retention mechanism is the ionic interaction between the positively charged analytes and the negatively charged sorbent. Mixed-mode sorbents, which combine cation exchange and reversed-phase characteristics, can also be used for enhanced selectivity and cleanup.
Q2: Why is pH control critical during the SPE process for tilidine?
pH control is crucial for the efficient retention and elution of tilidine and its metabolites on a cation exchange sorbent.
-
Loading Step: The pH of the urine sample should be adjusted to at least two pH units below the pKa of the analytes. This ensures that the amine functional groups are protonated (positively charged), allowing for strong binding to the negatively charged cation exchange sorbent. An automated online SPE-LC-MS/MS method has been successfully developed using a weak cation exchanger with the urine sample adjusted to pH 6.[1]
-
Elution Step: To elute the analytes, their charge needs to be neutralized. This is typically achieved by using an eluting solvent with a pH at least two units above the pKa of the compounds. Alternatively, a high ionic strength buffer or a solvent containing a volatile base, such as ammonium hydroxide, can be used to disrupt the ionic interactions and release the analytes from the sorbent.
Q3: What are the pKa values for tilidine, nortilidine, and bisnortilidine?
-
Adjust the sample loading pH to ≤ 7 to ensure the analytes are fully protonated.
-
Use an elution solvent with a pH of ≥ 11 or one containing a basifying agent like ammonium hydroxide to effectively neutralize and elute the analytes.
Q4: Can I use a reversed-phase (e.g., C18) sorbent for tilidine extraction?
While reversed-phase sorbents can retain non-polar compounds, they are generally less effective for extracting basic drugs like tilidine from a complex aqueous matrix like urine, especially at low concentrations. The primary retention mechanism would be hydrophobic interaction, which might not be strong enough for efficient capture, leading to low and inconsistent recoveries. Cation exchange or mixed-mode SPE is highly recommended for better selectivity and recovery.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Tilidine and Metabolites | Inappropriate pH during Sample Loading: If the sample pH is too high, the analytes will be neutral and will not retain on the cation exchange sorbent. | Ensure the urine sample is acidified to a pH of approximately 6 before loading onto the SPE cartridge.[1] |
| Ineffective Elution: The elution solvent may not be strong enough or basic enough to disrupt the ionic interaction between the analytes and the sorbent. | Increase the strength of the elution solvent. For cation exchange, this means increasing the pH or the ionic strength. A common elution solvent for basic drugs is a mixture of an organic solvent (e.g., methanol or isopropanol) with 2-5% ammonium hydroxide. | |
| Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analytes. | Use a milder wash solvent. For cation exchange, a wash with a low concentration of organic solvent in an acidic buffer can help remove interferences without eluting the analytes. A common wash solvent is 2% acetic acid in methanol. | |
| Sample Overload: The amount of analyte and matrix components in the sample exceeds the capacity of the SPE sorbent. | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient Removal of Interferences: The wash step may not be effectively removing co-extracted matrix components (e.g., salts, urea, other drugs). | Optimize the wash step. Try increasing the volume or the organic content of the wash solvent. A multi-step wash with solvents of increasing elution strength can be effective. Using a mixed-mode sorbent can also provide cleaner extracts. |
| Co-elution of Phospholipids: Phospholipids from the urine matrix can cause significant ion suppression in LC-MS/MS analysis. | Incorporate a wash step with a solvent known to remove phospholipids, such as a high percentage of methanol or isopropanol, if the analytes are strongly retained on the sorbent. | |
| Inconsistent and Irreproducible Results | Variable Urine pH: The pH of urine samples can vary significantly, affecting the ionization state of the analytes and their retention on the sorbent. | Always buffer the urine samples to a consistent pH (e.g., pH 6) before loading. |
| Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect the interaction time and thus the efficiency of the extraction. | Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure consistent flow rates across all samples. | |
| Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, the retention of analytes can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. |
Experimental Protocols
Manual Solid-Phase Extraction Protocol for Tilidine and Metabolites using a Strong Cation Exchange Sorbent
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
1. Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Vortex the sample for 30 seconds.
-
If the sample is turbid, centrifuge at 3000 rpm for 5 minutes.
2. SPE Cartridge Conditioning:
-
Use a strong cation exchange (SCX) SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 2 mL of methanol.
-
Equilibrate the cartridge by passing 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
5. Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Basic Drugs (General Guidance)
| Sorbent Type | Retention Mechanism | Expected Recovery for Tilidine | Extract Cleanliness | Key Considerations |
| Strong Cation Exchange (SCX) | Primary: Strong Ion Exchange | High (>85%) | Good to Excellent | Requires careful pH control for retention and elution. |
| Weak Cation Exchange (WCX) | Primary: Weak Ion Exchange | High (>85%) | Good | Sorbent charge is pH-dependent; offers different selectivity compared to SCX. |
| Mixed-Mode Cation Exchange (MCX) | Primary: Ion ExchangeSecondary: Reversed-Phase | Very High (>90%) | Excellent | Provides enhanced selectivity and cleaner extracts by removing a wider range of interferences. |
| Polymeric Reversed-Phase (e.g., HLB) | Primary: HydrophobicSecondary: Polar interactions | Moderate to High (70-95%) | Moderate to Good | Less selective for basic compounds compared to ion exchangers but can be effective. |
| Silica-based Reversed-Phase (C18, C8) | Primary: Hydrophobic | Lower and more variable | Fair | Not recommended as the primary extraction method for tilidine in urine due to lower selectivity and potential for breakthrough. |
Note: The expected recovery values are based on general principles of SPE for basic compounds and may vary depending on the specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Low Recovery in Tilidine SPE
Caption: Troubleshooting workflow for low recovery of tilidine.
Experimental Workflow for Tilidine SPE from Urine
Caption: Step-by-step workflow for tilidine SPE.
Tilidine Metabolic Pathway
Caption: Metabolic pathway of tilidine.
References
Addressing cross-reactivity issues in immunoassays for tilidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity in immunoassays for the synthetic opioid, tilidine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for tilidine?
A1: Immunoassay cross-reactivity occurs when the antibodies in an assay, designed to detect a specific molecule (the analyte), also bind to other, structurally similar molecules.[1][2] This is a significant issue in tilidine immunoassays because tilidine is a prodrug that is rapidly metabolized into other active and inactive compounds.[3][4] The primary active metabolite, nortilidine, and the subsequent metabolite, bisnortilidine, are structurally very similar to the parent drug and are likely to be recognized by the assay's antibodies, leading to results that do not differentiate between the parent drug and its metabolites.[5][6] This can cause an overestimation of the concentration of the target analyte.[2][7]
Q2: What are the primary compounds known to cross-react with a tilidine immunoassay?
A2: The most significant cross-reactants are tilidine's own metabolites. Tilidine is metabolized in the liver by CYP3A4 and CYP2C19 enzymes, first into nortilidine (active) and then into bisnortilidine (inactive).[8][9] Due to their high structural similarity, both nortilidine and bisnortilidine are expected to show high cross-reactivity. Other structurally related opioids or medications could also potentially cross-react, though specific data is often proprietary to the assay manufacturer.[10]
Q3: My screening immunoassay for tilidine was positive. Does this confirm the presence of tilidine?
A3: Not necessarily. A positive result from a screening immunoassay is considered presumptive. Due to the high potential for cross-reactivity from metabolites like nortilidine, a positive result indicates the likely presence of tilidine and/or its metabolites.[6][11] It does not confirm the presence or concentration of the parent drug alone. For definitive identification and quantification, a more specific confirmatory method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required.[6]
Q4: Are there commercial immunoassays specifically for tilidine?
A4: The development of specific immunoassays for tilidine is challenging due to its rapid metabolism. As a result, there is a noted lack of specific immunoassays available, and many laboratories rely on chromatographic methods for screening and confirmation.[6]
Structural Comparison of Tilidine and its Metabolites
The structural similarity between tilidine and its metabolites is the primary driver of cross-reactivity.
| Compound | Molecular Formula | Chemical Structure |
| Tilidine | C₁₇H₂₃NO₂[12] | |
| Nortilidine | C₁₆H₂₁NO₂[13] | |
| Bisnortilidine | C₁₅H₁₉NO₂[14][15] |
Troubleshooting Guide
Issue: Unexpected Positive Results or Over-Quantification
You have received a positive result for tilidine in a sample where it was not expected, or the quantified level is higher than anticipated. This could be due to cross-reactivity.
Step 1: Identify Potential Cross-Reactants
Consult the sample history to identify the presence of tilidine metabolites or other structurally similar compounds.
-
Primary Suspects: Nortilidine and Bisnortilidine.
-
Secondary Suspects: Other opioid analgesics or drugs with a cyclohexene scaffold.
Illustrative Cross-Reactivity Data
The following table provides hypothetical cross-reactivity percentages to illustrate how results might be affected. Actual performance must be determined for your specific assay.
| Compound | Class | Expected Cross-Reactivity (%) | Rationale |
| Nortilidine | Active Metabolite | > 80% | High structural similarity (demethylated tilidine).[16] |
| Bisnortilidine | Inactive Metabolite | > 50% | High structural similarity (demethylated nortilidine).[17] |
| Tramadol | Synthetic Opioid | < 5% | Different core structure, but used for similar indications.[18] |
| Morphine | Opiate | < 1% | Structurally distinct from tilidine.[19] |
Step 2: Implement Experimental Protocols to Mitigate or Confirm Cross-Reactivity
Several strategies can be employed to manage and understand cross-reactivity.
-
Sample Dilution: Diluting the sample can reduce the concentration of low-affinity interfering substances. However, this also reduces assay sensitivity and may not be effective if the cross-reactant has high affinity.[7][20]
-
Confirmatory Analysis (LC-MS/MS): This is the gold-standard method to definitively identify and quantify tilidine and its metabolites separately.[6]
-
Cross-Reactivity Validation: If you suspect a specific compound is interfering, you can test it directly using a competitive immunoassay format.
Key Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol allows you to determine the percentage of cross-reactivity of a suspected compound in your tilidine immunoassay. The principle of a competitive immunoassay is that the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.[21][22]
Materials:
-
Microplate pre-coated with anti-tilidine antibodies
-
Tilidine standards
-
Suspected cross-reacting compound standards
-
Tilidine-HRP (Horseradish Peroxidase) conjugate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare serial dilutions of the tilidine standard and the suspected cross-reacting compound in assay buffer.
-
Competition Step: To separate wells, add 50 µL of the tilidine standards or the suspected cross-reactant standards.
-
Conjugate Addition: Add 50 µL of the tilidine-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.[20]
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation:
-
Plot standard curves for both tilidine and the suspected cross-reactant (absorbance vs. log concentration).
-
Determine the concentration of tilidine that causes 50% inhibition of the maximum signal (IC50 of Tilidine).
-
Determine the concentration of the suspected compound that causes 50% inhibition (IC50 of Cross-Reactant).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Tilidine / IC50 of Cross-Reactant) x 100
-
Protocol 2: Sample Preparation for LC-MS/MS Confirmation
This is a general protocol for solid-phase extraction (SPE) suitable for urine samples, which can be adapted based on the specific sample matrix and available equipment.
Materials:
-
Mixed-mode or weak cation exchanger SPE cartridges
-
Urine sample
-
Internal standard solution (e.g., deuterated tilidine, nortilidine)
-
pH 6 buffer (e.g., phosphate buffer)
-
Methanol
-
0.2% Formic acid in water
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Centrifuge, evaporator
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard solution.
-
Hydrolysis (Optional): If conjugated metabolites are of interest, perform enzymatic or chemical hydrolysis.
-
pH Adjustment: Adjust the sample pH to ~6 using the buffer.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and then the pH 6 buffer.
-
Sample Loading: Load the prepared sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes (tilidine, nortilidine, bisnortilidine) using the elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and detection.
Visualizations
References
- 1. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tilidine - Wikipedia [en.wikipedia.org]
- 4. Tilidine Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tilidine Hydrochloride? [synapse.patsnap.com]
- 10. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy Nortilidine (EVT-1557572) | 38677-94-0 [evitachem.com]
- 14. Bisnortilidine [webbook.nist.gov]
- 15. Bisnortilidine | C15H19NO2 | CID 92859641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Nortilidine - Wikipedia [en.wikipedia.org]
- 17. Sequential first-pass metabolism of nortilidine: the active metabolite of the synthetic opioid drug tilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of tilidine/naloxone, tramadol and bromfenac in experimental pain: a double-blind randomized crossover study in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of tilidine hydrochloride and morphine in the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
Minimizing ion suppression in the ESI source for tilidine analysis
Welcome to the technical support center for the analysis of tilidine and its metabolites using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods, with a specific focus on minimizing ion suppression.
Troubleshooting Guides
This section addresses specific issues you may encounter during the ESI-MS analysis of tilidine.
Issue: Low or No Tilidine Signal Intensity
-
Question: I am not seeing a signal for tilidine, or the signal is much lower than expected. What could be the cause?
-
Answer: A weak or absent signal for tilidine, especially in the presence of a sample matrix, is a strong indicator of ion suppression.[1] This phenomenon occurs when other compounds co-eluting with tilidine from the liquid chromatography (LC) system interfere with its ionization in the ESI source, leading to a reduced signal. Several factors can contribute to this:
-
High concentrations of matrix components: Biological samples like plasma and urine contain high concentrations of endogenous substances such as salts, phospholipids, and proteins that are known to cause ion suppression.[2][3]
-
Competition for ionization: In the ESI process, analytes compete for charge on the surface of droplets.[4] If co-eluting compounds have a higher affinity for these charges, the ionization of tilidine will be suppressed.
-
Changes in droplet properties: High concentrations of non-volatile materials can alter the viscosity and surface tension of the ESI droplets, hindering the evaporation of solvent and the release of tilidine ions into the gas phase.[4][5]
-
Issue: Inconsistent and Irreproducible Results for Tilidine Analysis
-
Question: My results for tilidine quantification are highly variable between injections, particularly for my quality control (QC) samples. Why is this happening?
-
Answer: Inconsistent and irreproducible results are often a consequence of variable matrix effects between different samples.[6] The composition of biological matrices can differ significantly from one sample to another, leading to varying degrees of ion suppression and, consequently, fluctuating analytical results.[7] To address this, it is crucial to implement robust sample preparation methods and use appropriate internal standards.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in tilidine analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as tilidine, due to the presence of co-eluting substances from the sample matrix.[6] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1] In the context of tilidine analysis, which is often performed on complex biological samples, ion suppression is a significant challenge that can lead to underestimation of the drug's concentration or even false-negative results.[7][9]
Q2: How can I detect the presence of ion suppression in my tilidine analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a tilidine solution is introduced into the LC eluent after the analytical column, just before the ESI source. A blank matrix sample (e.g., plasma or urine without tilidine) is then injected onto the LC column. A dip in the constant tilidine signal at the retention time of interfering matrix components indicates the presence of ion suppression.[5]
Q3: What are the most common sources of ion suppression in tilidine bioanalysis?
A3: In the bioanalysis of tilidine, the primary sources of ion suppression are endogenous components from the biological matrix. These include:
-
Salts: Abundant in urine and plasma, salts can cause ion suppression, particularly at the beginning of the chromatogram.[2]
-
Phospholipids: These are major components of cell membranes and are prevalent in plasma samples. They are notoriously problematic for causing ion suppression in ESI-MS.[7]
-
Proteins: Although most large proteins are removed during sample preparation, residual proteins and peptides can still interfere with ionization.
Exogenous substances introduced during sample handling and preparation, such as polymers from plastic tubes, can also contribute to ion suppression.[5]
Q4: Can my choice of mobile phase additives affect ion suppression for tilidine?
A4: Yes, mobile phase additives can have a significant impact. While additives like formic acid or acetic acid are often used to promote the ionization of basic compounds like tilidine, some additives can cause ion suppression.[10][11] For example, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can suppress the signal in positive ion mode.[10][12] It is advisable to use volatile mobile phase additives at low concentrations (e.g., 0.1% formic acid) to enhance tilidine's protonation without introducing significant suppression effects.[12][13]
Q5: Are there alternative ionization techniques that are less prone to ion suppression for tilidine analysis?
A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[4][14] This is because the ionization mechanism in APCI occurs in the gas phase, making it less affected by the properties of the liquid droplets.[1] If significant and unavoidable ion suppression is encountered with ESI for tilidine analysis, switching to APCI could be a viable alternative.[1][15] Another emerging technique is Matrix-Assisted Ionization (MAI), which does not require nebulizing gases or high voltage, potentially reducing matrix effects.[16]
Experimental Protocols
Protocol 1: Post-Column Infusion to Evaluate Ion Suppression
This protocol describes a general procedure to identify regions of ion suppression in your chromatographic method.
-
Preparation of Infusion Solution: Prepare a standard solution of tilidine in a suitable solvent (e.g., methanol/water, 50:50 v/v) at a concentration that provides a stable and moderate signal intensity on your mass spectrometer.
-
System Setup:
-
Connect the infusion pump to deliver the tilidine solution via a T-piece into the LC eluent stream between the analytical column and the ESI source.
-
Set the infusion pump to a low flow rate (e.g., 5-10 µL/min) to minimize dilution of the LC eluent.
-
-
MS Detection: Set up the mass spectrometer to monitor the characteristic m/z of tilidine in Multiple Reaction Monitoring (MRM) mode.
-
Analysis:
-
Begin infusing the tilidine solution and allow the signal to stabilize.
-
Inject a blank matrix sample (e.g., an extract of drug-free plasma or urine prepared using your standard sample preparation method).
-
Monitor the tilidine signal throughout the chromatographic run.
-
-
Interpretation: A decrease in the baseline signal of the infused tilidine indicates a region of ion suppression caused by co-eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Tilidine from Urine
This protocol provides a starting point for developing a robust sample cleanup method to minimize matrix effects.[17]
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard solution. Adjust the pH to approximately 6 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the pH 6 buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the pH 6 buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute tilidine and its metabolites with a suitable solvent, such as methanol containing a small percentage of a volatile acid (e.g., 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Recovery | Relative Ion Suppression | Throughput | Comments |
| Protein Precipitation (PPT) | High | High | High | Simple and fast, but provides minimal cleanup, often resulting in significant ion suppression.[3][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low to Moderate | Moderate | Generally provides cleaner extracts than PPT, leading to less ion suppression.[5] |
| Solid-Phase Extraction (SPE) | High | Low | Low to Moderate | Offers selective extraction and can significantly reduce ion suppression by effectively removing interfering matrix components.[18] |
Table 2: Influence of Mobile Phase Additives on Tilidine Signal (Illustrative)
| Mobile Phase Additive (0.1%) | Relative Signal Intensity | Chromatographic Peak Shape | Comments |
| Formic Acid | +++ | Good | Promotes protonation of basic analytes like tilidine, enhancing the ESI signal.[13] |
| Acetic Acid | ++ | Good | A good alternative to formic acid, though may be slightly less effective at protonation.[19] |
| Ammonium Formate | +++ | Good | Can improve peak shape and signal intensity by controlling pH and ionic strength.[13] |
| Trifluoroacetic Acid (TFA) | + | Good | Strong ion-pairing agent that can significantly suppress the signal in positive ion mode.[10][12] |
Visualizations
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. marker-test.de [marker-test.de]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent degradation of tilidine samples during storage
Technical Support Center: Tilidine Sample Integrity
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the degradation of tilidine samples during storage. Please note that while this document is comprehensive in its approach to stability testing, specific degradation pathways and quantitative kinetics for tilidine are not extensively reported in publicly available literature. Therefore, some information provided is based on general principles of pharmaceutical stability testing and may need to be confirmed by internal validation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause tilidine degradation during storage?
A1: Tilidine is susceptible to degradation from exposure to light, oxygen, and potentially hydrolysis under certain pH conditions. As a hydrochloride hemihydrate salt, it is also hygroscopic and should be protected from high humidity.
Q2: What are the recommended general storage conditions for tilidine samples?
A2: To minimize degradation, it is recommended to store tilidine samples in well-sealed, amber-colored containers to protect from light and moisture. Storage at controlled room temperature, below 30°C, is also advised to mitigate thermal degradation.[1] For long-term storage, refrigeration (2-8°C) in a desiccated and inert atmosphere (e.g., under nitrogen or argon) is a precautionary measure.
Q3: I've observed a change in the color of my tilidine stock solution. What could be the cause?
A3: A color change in a tilidine solution could indicate degradation, possibly due to oxidation or photolysis. It is crucial to immediately re-analyze the sample using a validated stability-indicating analytical method to determine the purity and identify any degradation products.
Q4: Can I store tilidine solutions in plastic containers?
A4: The compatibility of tilidine solutions with various plastic containers should be validated. Some plastics may be permeable to oxygen or may leach substances into the solution, potentially accelerating degradation. Glass, particularly amber glass, is generally the preferred container material for storing tilidine solutions.
Q5: What are the known degradation products of tilidine?
A5: The primary metabolic products of tilidine are nortilidine and bisnortilidine. While these are products of in vivo metabolism, similar N-demethylation could potentially occur under certain chemical conditions. Specific degradation products from forced degradation studies (hydrolysis, oxidation, photolysis) are not extensively documented in the literature. Any stability study should aim to identify and characterize unknown peaks that appear during analysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram of a Stored Tilidine Sample
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review Storage Conditions: Verify that the sample was stored protected from light, at the recommended temperature, and in a tightly sealed container. 2. Analyze a Fresh Sample: Prepare and analyze a fresh solution of tilidine to confirm that the unexpected peaks are not artifacts of the analytical method itself. 3. Perform Forced Degradation: To tentatively identify the degradation pathway, subject a fresh sample to controlled stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis) and compare the resulting chromatograms with that of the stored sample. |
| Contamination | 1. Check Solvents and Reagents: Analyze blank injections of all solvents and reagents used in sample preparation. 2. Clean Instrumentation: Ensure the HPLC/UPLC system, including the injector and column, is thoroughly cleaned. 3. Use Fresh Vials/Containers: Prepare a new sample in a fresh, clean container. |
Issue 2: Loss of Tilidine Potency in a Formulation Over Time
| Possible Cause | Troubleshooting Steps |
| Chemical Instability | 1. pH Shift: Measure the pH of the formulation. A shift in pH could accelerate hydrolytic degradation. 2. Oxidation: If the formulation is exposed to air, oxidative degradation may be occurring. Consider preparing a new batch and purging the headspace of the container with an inert gas. 3. Excipient Incompatibility: Review the formulation components. Certain excipients can interact with the active pharmaceutical ingredient (API) and promote degradation. Conduct compatibility studies with individual excipients. |
| Physical Instability | 1. Adsorption to Container: Analyze the container for any adsorbed tilidine. 2. Precipitation: Visually inspect the formulation for any precipitate. If observed, attempt to redissolve and re-analyze. Consider adjusting the formulation to improve solubility. |
Data Presentation: Hypothetical Tilidine Degradation Data
The following tables present hypothetical data to illustrate how quantitative results from a forced degradation study for tilidine could be structured. Note: This data is for illustrative purposes only and is not based on published experimental results.
Table 1: Summary of Forced Degradation Studies on Tilidine
| Stress Condition | % Degradation of Tilidine | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 0.85 |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 0.78, 1.15 |
| 10% H₂O₂ (RT, 24h) | 35.5 | 4 | 0.92, 1.23 |
| Thermal (80°C, 48h) | 8.1 | 1 | 1.10 |
| Photolytic (ICH Q1B) | 12.5 | 2 | 0.88 |
*RRT: Relative Retention Time
Table 2: pH-Rate Profile for Tilidine Hydrolysis at 60°C (Hypothetical)
| pH | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 2.0 | 0.0025 | 277.3 |
| 4.0 | 0.0010 | 693.1 |
| 7.0 | 0.0015 | 462.1 |
| 9.0 | 0.0040 | 173.3 |
| 12.0 | 0.0115 | 60.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Tilidine
This protocol describes a general approach for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (in the presence of degradation products), linearity, range, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of Tilidine
-
Acid Hydrolysis: Dissolve tilidine in 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve tilidine in 0.1 M NaOH and heat at 60°C. Collect samples at various time points. Neutralize before injection.
-
Oxidative Degradation: Dissolve tilidine in a solution of 10% hydrogen peroxide and keep at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store solid tilidine in an oven at 80°C. Dissolve and analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of tilidine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.
Visualizations
Caption: Hypothetical degradation pathways of tilidine.
References
Technical Support Center: Enhancing Tilidine Recovery from Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of tilidine and its metabolites from complex biological samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of tilidine.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Tilidine/Metabolites | Incomplete Extraction: The chosen solvent or pH may not be optimal for tilidine, which is a basic drug. | - For LLE: Use a water-immiscible organic solvent such as n-hexane, diethyl ether, or ethyl acetate. Adjust the sample pH to >9 to ensure tilidine is in its non-ionized form, facilitating its partition into the organic phase.[1] - For SPE: Use a cation exchange or a polymeric reversed-phase sorbent. Ensure the sample pH is adjusted to be compatible with the chosen sorbent to maximize retention.[2] |
| Analyte Loss During Evaporation: High temperatures during solvent evaporation can lead to the degradation of thermally labile compounds. | Use a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40-50°C) for solvent evaporation.[3] | |
| Analyte Adsorption: Tilidine may adsorb to glass or plastic surfaces, especially at low concentrations. | Silanize glassware to reduce active sites for adsorption. Polypropylene tubes are generally preferred over polystyrene. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Endogenous Components: Phospholipids, salts, and other matrix components can interfere with the ionization of tilidine in the mass spectrometer source.[4] | - Improve Sample Preparation: Employ a more rigorous cleanup method. Solid-phase extraction (SPE) is generally more effective at removing interferences than liquid-liquid extraction (LLE) or protein precipitation.[5][6] - Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between tilidine and interfering matrix components.[7] - Use a Suitable Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[8] |
| Insufficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances. | Consider a two-step cleanup process, such as protein precipitation followed by SPE or LLE. | |
| Poor Peak Shape in Chromatography | Incompatible Reconstitution Solvent: The solvent used to reconstitute the dried extract may be too strong, causing peak fronting or splitting. | Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase. |
| Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. | Dilute the sample before injection. | |
| Residual Organic Solvent from Autosampler Wash: Carryover of strong organic wash solvents can affect early eluting peaks. | Introduce an air gap in the autosampler method between the wash solvent and the sample.[7] | |
| Inconsistent Results/Poor Reproducibility | Variable Extraction Efficiency: Inconsistent manual extraction procedures can lead to variability in recovery. | Automate the extraction process if possible. For manual extractions, ensure consistent vortexing times, solvent volumes, and phase separation.[9] |
| Degradation of Analyte: Tilidine may be unstable under certain storage or experimental conditions. | Store samples at -20°C or lower. Minimize freeze-thaw cycles.[10] For analysis, protect from light and high temperatures.[11] |
Frequently Asked Questions (FAQs)
1. What is the most common cause of low tilidine recovery from biological samples?
Low recovery is often due to suboptimal extraction conditions. Tilidine is a basic compound, and its extraction is highly dependent on pH. For liquid-liquid extraction (LLE), the pH of the aqueous sample should be adjusted to be alkaline (typically >9) to ensure tilidine is in its neutral, more organic-soluble form. For solid-phase extraction (SPE), the choice of sorbent and the pH of the sample and wash solutions are critical for efficient retention and elution.
2. How can I minimize matrix effects in my LC-MS/MS analysis of tilidine?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[12] To minimize them:
-
Use a robust sample preparation method: Solid-phase extraction (SPE) with a mixed-mode or polymeric sorbent generally provides cleaner extracts compared to protein precipitation or liquid-liquid extraction.[2][5]
-
Optimize chromatographic separation: A good chromatographic method will separate tilidine and its metabolites from the majority of endogenous matrix components.
-
Employ a stable isotope-labeled internal standard: This is the most effective way to compensate for any remaining matrix effects, as the internal standard will be affected in the same way as the analyte.[8]
3. What are the key differences between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for tilidine analysis?
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Partitioning of the analyte between a solid sorbent and a liquid phase. |
| Selectivity | Generally lower selectivity. | Higher selectivity, with a wide variety of sorbents available.[2] |
| Sample Throughput | Can be time-consuming and difficult to automate.[6] | More amenable to automation and high-throughput applications.[9] |
| Solvent Consumption | Typically requires larger volumes of organic solvents. | Uses smaller volumes of solvents. |
| Extract Cleanliness | May result in less clean extracts. | Generally produces cleaner extracts with fewer matrix components.[6] |
4. Are there any known drug interferences I should be aware of when analyzing for tilidine?
Yes, other drugs or their metabolites present in the sample can potentially interfere with the analysis, especially if they have similar chemical properties and chromatographic retention times. It is crucial to develop a selective analytical method, typically using tandem mass spectrometry (MS/MS), to differentiate tilidine from other compounds. Screening for potential interferences from commonly co-administered drugs is a critical part of method validation.[13]
5. How should I store my biological samples before tilidine analysis?
To ensure the stability of tilidine and its metabolites, biological samples such as plasma and urine should be stored frozen, preferably at -20°C or below, until analysis.[10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analytes.
Quantitative Data Summary
The recovery of tilidine can vary significantly depending on the biological matrix and the extraction method employed. The following tables summarize reported recovery data from various studies.
Table 1: Tilidine Recovery using Solid-Phase Extraction (SPE)
| Biological Matrix | SPE Sorbent Type | Recovery (%) | Reference |
| Urine | Cation Exchange | >69% (for a panel of opioids) | [9] |
| Plasma | Polymeric Reversed-Phase | 85-100% (for a broad range of analytes) | [2] |
| Urine | Mixed-Mode | Uniformly high for basic drugs | [14] |
| Plasma | Molecularly Imprinted Polymer (MIP) | 82-94% (for target analytes) | [2][5] |
Table 2: Tilidine Recovery using Liquid-Liquid Extraction (LLE)
| Biological Matrix | Extraction Solvent | Recovery (%) | Reference |
| Plasma | n-Hexane/Acetonitrile | 79-98% (for tricyclic antidepressants with similar properties) | [15] |
| Serum | Dichloromethane:Ethyl Acetate:Diethyl Ether | >90% (for fexofenadine, demonstrating high efficiency for some drugs) | [16] |
| Plasma | Tertiary Butyl Methyl Ether | Not specified, but a common solvent for drug extraction | [4] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Tilidine from Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
Thaw the urine sample at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
To 1 mL of the supernatant, add an appropriate internal standard.
-
Adjust the sample pH to approximately 6 with a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Use a weak cation exchange or a polymeric reversed-phase SPE cartridge.
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Follow with a wash of 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the tilidine and its metabolites with 2 mL of a suitable elution solvent. For a cation exchange cartridge, this would typically be a basic solution (e.g., 5% ammonium hydroxide in methanol). For a reversed-phase cartridge, a stronger organic solvent may be used.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a solvent compatible with your analytical system (e.g., the initial mobile phase for LC-MS/MS).
-
Detailed Methodology for Liquid-Liquid Extraction (LLE) of Tilidine from Plasma
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 1 mL of an alkaline buffer (e.g., pH 9.5 carbonate buffer) and vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., n-hexane or a mixture of hexane and isoamyl alcohol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Phase Separation:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Back-Extraction (Optional, for cleaner extract):
-
Add 1 mL of 0.1 M HCl to the organic extract and vortex for 1 minute.
-
Centrifuge and discard the organic layer.
-
Make the aqueous layer alkaline (pH >9) with concentrated ammonium hydroxide.
-
Add 3 mL of the organic solvent, vortex, and centrifuge.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for tilidine from urine.
Caption: Liquid-Liquid Extraction (LLE) workflow for tilidine from plasma.
Caption: Troubleshooting logic for low tilidine signal.
References
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Considerations When Monitoring Pain Medications by LC-MS/MS | PDF [slideshare.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. welchlab.com [welchlab.com]
- 12. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. actapharmsci.com [actapharmsci.com]
Technical Support Center: Method Development for Resolving Tilidine from its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical separation of tilidine from its isomers. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate method development and resolve common issues encountered during the analysis of tilidine's cis/trans isomers and enantiomers.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the chromatographic and electrophoretic separation of tilidine and its isomers.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I observing poor resolution between the cis- and trans-isomers of tilidine?
Answer: Poor resolution between tilidine's geometric isomers is a common challenge. Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The selectivity of the HPLC column is crucial. For tilidine, a C8 or C18 column is often used, but a phenyl-hexyl column may provide alternative selectivity for aromatic compounds.[1][2]
-
Suboptimal Mobile Phase Composition: The organic modifier (e.g., methanol, acetonitrile) and the pH of the aqueous phase are critical. Small adjustments to the mobile phase composition can significantly impact resolution. For basic compounds like tilidine, operating at a mid-range pH can lead to interactions with residual silanols on the stationary phase, causing peak tailing and poor resolution. Adjusting the pH to be at least 2 pH units away from the pKa of tilidine is recommended.
-
Incorrect Flow Rate: While a higher flow rate can shorten analysis time, it may decrease resolution. For isomer separations, a lower flow rate often improves separation efficiency.
-
Elevated Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution, but the effect can be unpredictable and should be evaluated systematically.
Question 2: My tilidine peaks are showing significant tailing. What are the likely causes and solutions?
Answer: Peak tailing for basic compounds like tilidine is frequently caused by secondary interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the amine groups of tilidine, leading to tailing.
-
Solution: Use an end-capped column to minimize the number of accessible silanol groups. Alternatively, adding a competitive base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups. Operating the mobile phase at a lower pH (e.g., pH < 3) will protonate the silanol groups and reduce these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination: Accumulation of matrix components from biological samples can lead to active sites on the column.
-
Solution: Use a guard column and appropriate sample preparation techniques, such as solid-phase extraction (SPE), to clean up the sample before injection.[1] Regular column flushing is also recommended.
-
Question 3: How can I resolve the enantiomers of tilidine or its active metabolite, nortilidine, by HPLC?
Answer: Enantiomeric resolution requires a chiral environment. This can be achieved in HPLC through two main approaches:
-
Chiral Stationary Phases (CSPs): This is the most common method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of chiral compounds.[3][4] The choice of the specific CSP and the mobile phase (normal phase, reversed-phase, or polar organic) is critical and often requires screening of different column/mobile phase combinations.
-
Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).
Gas Chromatography (GC)
Question 1: I am having difficulty separating the enantiomers of nortilidine by GC. What should I consider?
Answer: Direct enantiomeric separation of underivatized amines by GC is often challenging. The most common and effective approach is chiral derivatization.
-
Chiral Derivatization: Reacting nortilidine with a chiral derivatizing agent, such as N-trifluoroacetyl-L-leucyl chloride, forms diastereomeric derivatives that can be separated on a standard achiral GC column.[5] This method has been successfully used for the determination of nortilidine enantiomers in biological samples.[5]
Question 2: What are common issues when analyzing tilidine and its metabolites by GC-MS?
Answer:
-
Poor Peak Shape: Tilidine and its metabolites are polar and may exhibit peak tailing on non-polar or mid-polar GC columns due to interactions with active sites in the system.
-
Solution: Derivatization (e.g., silylation) can improve peak shape and thermal stability. Ensure the liner and column are properly deactivated.
-
-
Thermal Degradation: High temperatures in the injector or column can lead to the degradation of the analytes.
-
Solution: Optimize the injection port and oven temperature programs to use the lowest possible temperatures that still provide good chromatography.
-
-
Carryover: Tilidine and its metabolites can be "sticky" and adsorb to surfaces in the GC system, leading to ghost peaks in subsequent runs.
-
Solution: Thoroughly clean the injection port and use a solvent flush after each injection.
-
Capillary Electrophoresis (CE)
Question 1: Can CE be used to separate the isomers of tilidine?
Answer: Yes, CE is a powerful technique for chiral separations.
-
Chiral Selectors: The addition of a chiral selector to the background electrolyte (BGE) is the most common approach. Cyclodextrins (CDs) and their derivatives are widely used for this purpose. The choice of the specific CD and its concentration, as well as the pH and composition of the BGE, are critical parameters to optimize for achieving separation.
Question 2: I am observing poor reproducibility in my CE separation of tilidine isomers. What could be the cause?
Answer: Poor reproducibility in CE can stem from several factors:
-
Capillary Wall Interactions: As a basic compound, tilidine can adsorb to the negatively charged silanol groups on the fused silica capillary wall, leading to peak broadening and variable migration times.
-
Solution: Use a coated capillary or modify the BGE with additives that suppress this interaction. Operating at a low pH can also protonate the silanol groups and reduce adsorption.
-
-
Inconsistent Capillary Conditioning: The rinsing procedure between runs is crucial for maintaining a consistent capillary surface.
-
Solution: Implement a rigorous and consistent conditioning protocol, including rinses with sodium hydroxide, water, and the BGE.
-
-
Temperature Fluctuations: Temperature affects the viscosity of the BGE and, consequently, the migration times.
-
Solution: Use a CE system with effective temperature control.
-
Sample Preparation and Matrix Effects
Question 1: What are the best practices for extracting tilidine and its isomers from biological matrices like plasma or urine?
Answer: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating tilidine and its metabolites from biological fluids.[1]
-
SPE Sorbent: A weak cation exchanger is suitable for extracting basic compounds like tilidine from urine at a controlled pH (e.g., pH 6).[1] For plasma, a reversed-phase sorbent (e.g., C18) or a mixed-mode sorbent can be used.
-
Elution: After washing the sorbent to remove interferences, the analytes are typically eluted with a methanolic solution containing a small amount of base (e.g., ammonia) to neutralize the analytes for efficient elution.
Question 2: How can I identify and mitigate matrix effects in LC-MS/MS analysis of tilidine isomers?
Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common concern in LC-MS/MS bioanalysis.[6][7][8]
-
Identification: Matrix effects can be assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
-
Mitigation:
-
Improved Sample Cleanup: More extensive sample preparation, such as using a more selective SPE protocol, can remove interfering matrix components.
-
Chromatographic Separation: Modifying the HPLC method to better separate the analytes from the matrix interferences can be effective.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing accurate quantification.
-
Data Presentation
The following tables summarize quantitative data for the analysis of tilidine and its metabolites from various sources. Note that direct comparison between methods can be challenging due to variations in instrumentation, columns, and experimental conditions.
Table 1: HPLC Methods for Tilidine and Related Substances
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | LOD/LOQ | Reference |
| Tilidine, Nortilidine, Bisnortilidine | Phenylhexyl (50 x 2.0 mm, 5 µm) | Gradient: Methanol and 0.2% Formic acid | 0.50 | ESI-MS/MS | Not specified | LOQ: 1.0 µg/L | [1] |
| Tilidine, Naloxone | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | Methanol : 0.2% Ammonium bicarbonate (70:30) | 1.0 | UV (229 nm) | Not specified | LOD: 1 ng (Tilidine) | [9] |
| Tilidine | RP-8 | Methanol : 0.2% Ammonium carbonate (75:25) | Not specified | UV | 6.17 | Not specified | [9] |
Table 2: GC Methods for Tilidine Metabolites
| Analyte(s) | Derivatizing Agent | Column | Detector | Retention Time (min) | Sensitivity | Reference |
| Nortilidine enantiomers | N-trifluoroacetyl-L-leucyl chloride | 1% CRS 101 and 1.5% LAC-4-R-886 on Gas Chrom Q | Nitrogen-Phosphorus Detector (NPD) | Not specified | ~1 ng/mL in plasma/urine | [2][5] |
Data on resolution factors for specific isomer pairs of tilidine are not consistently reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the separation of tilidine isomers.
Protocol 1: HPLC-MS/MS for the Quantification of Tilidine, Nortilidine, and Bisnortilidine in Urine[1]
1. Sample Preparation (Automated Online SPE)
-
Reagents: Methanol, 0.2% Formic Acid, Internal Standard Solution.
-
Procedure:
-
Mix urine samples with the internal standard solution.
-
Perform online SPE using a weak cation exchanger at pH 6.
-
The extracted analytes are automatically eluted from the SPE cartridge onto the analytical column.
-
2. HPLC-MS/MS Analysis
-
HPLC System: A liquid chromatography system capable of gradient elution.
-
Analytical Column: Phenylhexyl column (50 x 2.0 mm, 5 µm).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Program: A suitable gradient to separate the analytes within a 3.5-minute run time.
-
Flow Rate: 0.50 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Positive ion mode, Multiple Reaction Monitoring (MRM). Monitor at least two mass transitions per analyte.
3. Data Analysis
-
Quantify the analytes using a calibration curve prepared in the appropriate matrix. The linear range is typically from 1.0 µg/L to 100 µg/L.
Protocol 2: GC-NPD for the Enantiomeric Separation of Nortilidine in Biological Samples (Following Derivatization)[5]
1. Sample Preparation and Derivatization
-
Reagents: Cyclohexane, 1 N HCl, Ammonia, N-trifluoroacetyl-L-leucyl chloride (chiral derivatizing agent).
-
Procedure:
-
Alkalinize the plasma or urine sample.
-
Extract the analytes and an internal standard with cyclohexane.
-
Back-extract into 1 N HCl.
-
Evaporate the acidic aqueous phase to dryness.
-
Liberate the free bases with ammonia.
-
React the residue with N-trifluoroacetyl-L-leucyl chloride to form diastereomeric derivatives.
-
2. GC-NPD Analysis
-
GC System: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: 1.8-m glass column packed with 1% CRS 101 and 1.5% LAC-4-R-886 on Gas Chrom Q.
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures: Optimize the injector, oven, and detector temperatures for the separation of the diastereomers.
3. Data Analysis
-
Quantify the individual enantiomers based on the peak areas of the separated diastereomers. The sensitivity is approximately 1 ng/mL for a 5-mL sample.
Visualizations
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Troubleshooting Poor Resolution in HPLC
Caption: A troubleshooting flowchart for addressing poor peak resolution in HPLC.
Logical Relationship for Sample Preparation in Bioanalysis
Caption: Logical relationships in sample preparation for bioanalysis.
References
- 1. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-chromatographic determination of nanogram amounts of enantiomers of nortilidine, a main metabolite of tilidine, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of Tilidine
Welcome to the technical support center for the chromatographic analysis of tilidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to reducing run time and optimizing the analysis of tilidine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: My current HPLC method for tilidine has a long run time. What are the most effective strategies to reduce it?
A1: To significantly reduce the run time of your tilidine analysis, consider the following strategies:
-
Transition to UHPLC (Ultra-High-Performance Liquid Chromatography): UHPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for faster separations without compromising resolution. This is the most impactful change you can make to decrease analysis time, often reducing it by a factor of five to ten.
-
Employ Core-Shell Columns: These columns have a solid, non-porous core with a thin, porous outer shell. This design minimizes diffusion paths for analytes, leading to higher efficiency and faster separations at lower backpressures compared to fully porous particles of the same size.
-
Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) concentration can significantly impact retention times. A higher percentage of the organic solvent will generally lead to faster elution.
-
Increase Flow Rate: A higher flow rate will decrease the run time, but it's essential to monitor the backpressure to ensure it remains within the limits of your HPLC/UHPLC system.
-
Use a Shorter Column: A shorter column will reduce the run time, but it's important to ensure that you still achieve adequate resolution between tilidine, its metabolites, and any other compounds of interest.
Q2: We are observing poor peak shape (tailing or fronting) for tilidine and its metabolites. What are the likely causes and solutions?
A2: Poor peak shape for tilidine and its metabolites, which are basic compounds, often stems from secondary interactions with the stationary phase or issues with the mobile phase.
-
Peak Tailing:
-
Cause: Secondary interactions between the basic analytes and acidic silanol groups on the silica-based stationary phase are a common cause of peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Tilidine and its metabolites are basic compounds. Using a mobile phase with a low pH (e.g., around 3) will ensure these compounds are protonated, which can minimize interactions with silanol groups and improve peak shape.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize exposed silanol groups, leading to better peak shapes for basic compounds.
-
Add a Mobile Phase Modifier: A small amount of an amine modifier, like triethylamine (TEA), can be added to the mobile phase to compete with the analytes for active sites on the stationary phase, thereby reducing peak tailing. However, this is often less necessary with modern columns.
-
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload, where too much sample has been injected.
-
Solution: Dilute your sample or reduce the injection volume.
-
Q3: We are experiencing significant matrix effects (ion suppression or enhancement) in our LC-MS/MS analysis of tilidine from plasma/urine. How can we mitigate this?
A3: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results.
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from your sample before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples. For tilidine, a weak cation exchange SPE cartridge can be very effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate tilidine and its metabolites from the sample matrix.
-
-
Optimize Chromatography:
-
Gradient Elution: A well-designed gradient elution can help to separate tilidine and its metabolites from co-eluting matrix components.
-
Divert Valve: Use a divert valve to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer source.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., tilidine-d3) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
Troubleshooting Guides
Issue 1: Long Run Times
| Symptom | Possible Cause | Recommended Solution |
| Total analysis time exceeds 10 minutes with an HPLC system. | Inefficient separation method. | 1. Transition to UHPLC: If available, transfer the method to a UHPLC system for a significant reduction in run time. 2. Use a Core-Shell Column: Replace the current column with a core-shell column of similar chemistry to achieve faster separation at lower backpressure. 3. Optimize Gradient: Increase the ramp of the organic solvent in your gradient to elute analytes faster. |
| Good separation is achieved, but peaks are very far apart. | Mobile phase is too weak. | Increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. |
Issue 2: Poor Peak Shape
| Symptom | Possible Cause | Recommended Solution |
| Tailing peaks for tilidine, nortilidine, and bisnortilidine. | Secondary interactions with the stationary phase. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid. This will ensure the basic analytes are protonated and less likely to interact with residual silanols. 2. Use a High-Purity, End-Capped Column: Ensure you are using a modern, high-quality C18 or C8 column. |
| Fronting peaks. | Column overload. | Reduce the concentration of your sample or decrease the injection volume. |
| Split peaks. | Column contamination or void. | 1. Flush the column: Flush the column with a strong solvent to remove any contaminants. 2. Replace the column: If flushing does not resolve the issue, the column may be damaged and need replacement. |
Data Presentation
Table 1: Comparison of Chromatographic Methods for Tilidine Analysis
| Parameter | Standard HPLC Method | Rapid LC-MS/MS Method[1] |
| Instrumentation | HPLC-UV | LC-MS/MS |
| Column | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm)[2] | Phenylhexyl (50 x 2.0 mm, 5 µm)[1] |
| Mobile Phase | Methanol: 0.2% Ammonium Bicarbonate (70:30)[2] | Methanol and 0.2% Formic Acid (Gradient)[1] |
| Flow Rate | 1.0 mL/min[2] | 0.50 mL/min[1] |
| Run Time | ~10-15 min | 3.5 min[1] |
Experimental Protocols
Protocol 1: Rapid LC-MS/MS Analysis of Tilidine and its Metabolites in Urine
This protocol is based on a validated method for the rapid quantification of tilidine, nortilidine, and bisnortilidine.[1]
-
Sample Preparation:
-
To 100 µL of urine, add an internal standard solution.
-
Perform solid-phase extraction (SPE) using a weak cation exchanger at pH 6.[1]
-
Elute the analytes and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two transitions for each analyte and the internal standard.
-
Visualizations
Caption: Experimental workflow for the rapid analysis of tilidine.
Caption: Decision tree for addressing long chromatographic run times.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tilidine Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical component of the drug development process, ensuring data quality, reliability, and regulatory compliance. This guide provides a comparative overview of validated analytical methods for the quantification of tilidine, a synthetic opioid analgesic. The comparison is based on the internationally recognized ICH (International Council for Harmonisation) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]
This document will delve into the performance of two common analytical techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of tilidine and its metabolites. The information presented is synthesized from published studies and is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.
Workflow for Analytical Method Validation according to ICH Guidelines
The following diagram illustrates the typical workflow for validating an analytical method as per ICH guidelines. This process ensures that the method is suitable for its intended purpose.[3][6]
Caption: Workflow of analytical method validation based on ICH guidelines.
Comparison of Validated Analytical Methods for Tilidine
The following tables summarize the performance characteristics of two distinct analytical methods for the determination of tilidine, based on published data. This allows for a direct comparison of their suitability for different analytical requirements.
Table 1: RP-HPLC Method for Tilidine and Naloxone
This method is suitable for the quality control analysis of compound tilidine hydrochloride oral solution.[7][8]
| Validation Parameter | Performance Characteristic |
| Specificity | The method was able to separate tilidine and naloxone from other related substances. |
| Linearity Range | Tilidine: 0.02 - 2 g/L (r = 1.0000)Naloxone: 0.0016 - 0.16 g/L (r = 0.9998) |
| Accuracy (Recovery) | Tilidine: 99.02%Naloxone: 98.98% |
| Precision (RSD) | Data not explicitly provided in the search results. |
| Limit of Detection (LOD) | Tilidine: 1 ngNaloxone: 0.4 ng |
| Limit of Quantitation (LOQ) | Data not explicitly provided in the search results. |
| Robustness | Data not explicitly provided in the search results. |
| System Suitability | Data not explicitly provided in the search results. |
Table 2: LC-MS/MS Method for Tilidine and its Metabolites in Urine
This highly sensitive method is suitable for screening and quantification of tilidine, nortilidine, and bisnortilidine in urine samples.[9]
| Validation Parameter | Performance Characteristic |
| Specificity | The use of multiple reaction monitoring (MRM) with two mass transitions per analyte ensures high specificity. |
| Linearity Range | 1.0 - 100 µg/L (r² > 0.99) for each analyte (tilidine, nortilidine, bisnortilidine). |
| Accuracy (Recovery) | Data not explicitly provided in the search results. |
| Precision (RSD) | Data not explicitly provided in the search results. |
| Limit of Detection (LOD) | Data not explicitly provided in the search results. |
| Limit of Quantitation (LOQ) | 1.0 µg/L for each analyte. |
| Robustness | Data not explicitly provided in the search results. |
| System Suitability | Data not explicitly provided in the search results. |
Experimental Protocols for Key Validation Experiments
The following are detailed methodologies for the key validation experiments as outlined in the ICH guidelines. These protocols are generalized and should be adapted to the specific analytical method being validated.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
Protocol:
-
For Assay and Impurity Tests:
-
Analyze samples of the drug substance and drug product spiked with known impurities and/or excipients.
-
Analyze placebo samples (drug product without the active ingredient).
-
Subject the drug substance and drug product to stress conditions (e.g., heat, light, acid, base, oxidation) to induce degradation. Analyze these stressed samples.
-
Demonstrate that the analyte peak is well-resolved from any other peaks and that there is no interference at the analyte's retention time or m/z. Peak purity analysis (e.g., using a photodiode array detector for HPLC) can be used to support specificity.
-
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.
Protocol:
-
Prepare a series of at least five concentrations of the analyte reference standard spanning the expected range of the analytical method.[10]
-
Analyze each concentration in triplicate.
-
Plot the mean response (e.g., peak area) against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be close to 1.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
For Drug Substance: Apply the analytical procedure to a sample of known purity (e.g., a reference standard).
-
For Drug Product:
-
Analyze a synthetic mixture of the drug product components with a known amount of the drug substance added (spiking).
-
Prepare samples at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Perform a minimum of three replicate determinations at each concentration level.
-
-
Calculate the percent recovery at each concentration level. The recovery should be within a pre-defined acceptance criterion (e.g., 98-102%).[11]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[10]
-
The analyses should be performed by the same analyst on the same day with the same equipment.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
-
Calculate the standard deviation (SD) and relative standard deviation (RSD) for each set of measurements. The RSD should be within a pre-defined acceptance criterion (e.g., ≤ 2%).[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Vary these parameters within a realistic range (e.g., ±10% of the nominal value).
-
Analyze the system suitability samples under each varied condition.
-
Assess the impact of the changes on the analytical results (e.g., retention time, peak shape, resolution). The method is considered robust if the results remain within the acceptance criteria of the system suitability test.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Analytical method validation as per ich and usp | PPTX [slideshare.net]
A Comparative Pharmacokinetic Study of Tilidine and Tramadol
This guide provides a detailed comparison of the pharmacokinetic profiles of two centrally acting synthetic opioid analgesics, tilidine and tramadol. Both medications are utilized for the management of moderate to severe pain, and understanding their pharmacokinetic properties is crucial for researchers, scientists, and drug development professionals in optimizing analgesic therapy and developing new chemical entities.[1][2][3] This document outlines their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of tilidine and tramadol are summarized in the table below for easy comparison. These values are derived from various studies and may exhibit inter-individual variability.
| Pharmacokinetic Parameter | Tilidine/Nortilidine | Tramadol/O-desmethyltramadol |
| Bioavailability | Tilidine: 6% (due to high first-pass metabolism)[4][5]; Nortilidine (active metabolite): ~90-99%[5][6] | ~75% (oral)[7], increases to >90% with multiple doses[8] |
| Time to Peak Plasma Conc. (Tmax) | Nortilidine: 0.5 - 1.5 hours[6] | 1.6 - 2 hours[7][8] |
| Protein Binding | Not specified in provided results | ~20%[7][9] |
| Volume of Distribution (Vd) | Tilidine: >1300 L[6]; Nortilidine: 275 +/- 79 L[10] | 2.6 - 2.9 L/kg[7] |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19 to active metabolite nortilidine.[6][11][12] | Extensively hepatic via CYP2D6 to active metabolite O-desmethyltramadol (M1) and via CYP3A4 and CYP2B6 to N-desmethyltramadol (M2).[8][9][13][14][15] |
| Elimination Half-life (t1/2) | Nortilidine: 3-5 hours[4] | Tramadol: ~6.3 hours[7][9]; O-desmethyltramadol (M1): ~7.4 - 9 hours[7][9] |
| Excretion | ~90% renal (as metabolites)[4] | ~90% renal (30% unchanged, 60% as metabolites)[7][8][16] |
Metabolic Pathways
The metabolic conversion of both tilidine and tramadol is crucial for their analgesic activity, as they are both considered prodrugs. Their primary metabolic pathways are illustrated below.
Tilidine is rapidly metabolized in the liver and gut to its active metabolite, nortilidine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[4][6][11][12] Nortilidine is then further metabolized to the inactive bisnortilidine.[4] Tramadol is metabolized in the liver to O-desmethyltramadol (M1), its main active metabolite, through the action of CYP2D6.[8][9][13][14][15] It is also N-demethylated by CYP3A4 and CYP2B6 to the inactive metabolite N-desmethyltramadol (M2).[8][13][14] Genetic polymorphisms in CYP2D6 can significantly affect the metabolism of tramadol, leading to variability in its analgesic effect.[8][15]
Experimental Protocols
The following section outlines a general methodology for a comparative oral pharmacokinetic study in humans, which is a common approach to gathering the data presented above.
Study Design
A typical study would employ a randomized, crossover design with a washout period between drug administrations to minimize carry-over effects.
Subject Population
Healthy adult volunteers are typically recruited. Exclusion criteria would include a history of significant medical conditions, use of concomitant medications that could interfere with drug metabolism, and known allergies to the study drugs.
Drug Administration and Sampling
-
Dosing: Subjects would receive a single oral dose of either tilidine or tramadol.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
Analytical Method
Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[17] This method provides the necessary sensitivity and specificity for accurate determination of drug concentrations in biological matrices.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax (Maximum plasma concentration): The highest observed concentration of the drug in plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area under the plasma concentration-time curve): A measure of the total drug exposure over time.
-
t1/2 (Elimination half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Vd (Volume of distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
Experimental Workflow
The logical flow of a comparative pharmacokinetic study is depicted in the following diagram.
Conclusion
Tilidine and tramadol, while both effective analgesics, exhibit distinct pharmacokinetic profiles. Tilidine is characterized by its extensive first-pass metabolism to the active metabolite nortilidine, resulting in a rapid onset of action.[4] Tramadol has a higher oral bioavailability for the parent compound and a more complex metabolic pathway involving multiple CYP enzymes, which can lead to greater inter-individual variability in clinical response due to genetic polymorphisms.[8][9][15] A thorough understanding of these differences is essential for informed clinical use and for the development of future analgesic drugs with improved pharmacokinetic properties.
References
- 1. weak opioid tilidine: Topics by Science.gov [science.gov]
- 2. Comparison of tilidine/naloxone, tramadol and bromfenac in experimental pain: a double-blind randomized crossover study in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tramadol and tilidine/naloxone on oral-caecal transit and pupillary light reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tilidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tramadol - Wikipedia [en.wikipedia.org]
- 10. Sequential first-pass metabolism of nortilidine: the active metabolite of the synthetic opioid drug tilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Tilidine Hydrochloride? [synapse.patsnap.com]
- 13. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. droracle.ai [droracle.ai]
- 16. Pharmacokinetic evaluation of a new oral sustained release dosage form of tramadol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability investigation of a new tilidine/naloxone liquid formulation compared to a reference formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC-MS and LC-MS/MS for Tilidine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the synthetic opioid analgesic tilidine and its active metabolite, nortilidine, is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison of these two platforms for tilidine analysis, offering insights to help researchers select the most appropriate method for their specific needs.
At a Glance: Key Differences
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile and thermally stable compounds followed by mass analysis. | Separation of compounds in liquid phase followed by tandem mass analysis. |
| Sample Volatility | Requires analytes to be volatile and thermally stable, often necessitating derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | Often required for polar analytes like tilidine and its metabolites to increase volatility and improve chromatographic properties. | Generally not required, simplifying sample preparation.[1][2] |
| Sensitivity & Selectivity | Good sensitivity and selectivity, particularly with selected ion monitoring (SIM). | Typically offers higher sensitivity and selectivity, especially using multiple reaction monitoring (MRM).[3][4] |
| Sample Throughput | Can be lower due to longer run times and sample preparation steps like derivatization. | Generally higher throughput due to faster analysis times and simpler sample preparation.[5][6] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | More prone to matrix effects which can impact quantification if not properly addressed.[1] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
Quantitative Performance Data
The following table summarizes the quantitative performance data for tilidine and nortilidine analysis using both GC-MS and LC-MS/MS, based on published literature.
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Limit of Quantification (LOQ) | 4.3 ng/mL (blood, for a similar compound) | 1.0 µg/L (urine)[5][6], 0.5 ng/mL (plasma, for tilidine)[7], 1 ng/mL (plasma, for nortilidine)[7] | [5][6][7][8] |
| Linearity (r²) | > 0.99 | > 0.99[5][6], 0.9936 (tilidine)[7], 0.9948 (nortilidine)[7] | [5][6][7] |
| Precision (%RSD) | < 15% | < 15%[7] | [7] |
| Accuracy (%) | 84% to 114% (for a multi-drug panel) | 99.7% to 107.3% (for benzodiazepines) | [1][9] |
| Recovery | High (specific values vary) | High (specific values vary)[7] | [7] |
Experimental Protocols
LC-MS/MS Method for Tilidine and Nortilidine in Human Plasma
This protocol is based on a validated method for the determination of tilidine and its active metabolite nortilidine.[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., diazepam).
-
Alkalinize the sample with a suitable buffer.
-
Extract the analytes with an organic solvent (e.g., a mixture of n-hexane and dichloromethane).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
GC-MS Method for Tilidine Analysis
While a specific, detailed protocol for tilidine is not as commonly published as for LC-MS/MS, a general workflow can be outlined based on standard practices for similar compounds.
-
Sample Preparation (with Derivatization):
-
Extraction: Perform a liquid-liquid extraction similar to the LC-MS/MS protocol to isolate tilidine and nortilidine from the biological matrix.
-
Derivatization: Evaporate the extract to dryness. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the polar N-H and potential O-H groups into more volatile silyl derivatives. This step is crucial for improving the chromatographic behavior of the analytes.
-
Evaporate the derivatization agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Monitored Ions (SIM mode): Specific ions characteristic of the derivatized tilidine and nortilidine would be selected.
-
Visualizing the Workflow and Comparison
Caption: General experimental workflows for tilidine analysis using LC-MS/MS and GC-MS.
Caption: Key performance characteristics of GC-MS and LC-MS/MS for tilidine analysis.
Discussion and Recommendations
GC-MS has been a reliable technique in toxicology for many years and is still a valid option for the analysis of tilidine. Its main advantages are lower cost and reduced susceptibility to matrix effects. However, the necessity of derivatization for polar compounds like tilidine and its metabolites adds a time-consuming step to the sample preparation process, which can introduce variability and increase the overall analysis time.
LC-MS/MS is generally considered the state-of-the-art technique for the quantification of drugs and their metabolites in biological matrices. For tilidine analysis, LC-MS/MS offers superior sensitivity and selectivity, allowing for lower detection limits.[3][4][5][6] The ability to analyze the compounds in their native form without derivatization simplifies the sample preparation workflow, leading to higher sample throughput.[1][2] While matrix effects can be a concern, they can be effectively managed by using stable isotope-labeled internal standards and appropriate sample clean-up procedures.
For routine, high-throughput analysis of tilidine and its metabolites with the highest sensitivity, LC-MS/MS is the recommended technique . Its advantages in terms of simplified sample preparation, speed, and sensitivity outweigh the higher initial investment for most research and clinical applications.
GC-MS remains a viable alternative , particularly in laboratories where LC-MS/MS is not available or for specific applications where its robustness to matrix effects is a primary concern. However, the need for derivatization makes it less suitable for large-scale studies.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, available budget, and the expertise of the laboratory personnel.
References
- 1. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS determination concentrations of tilidine and nortilidine...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood | MDPI [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to Tilidine Quantification Across Laboratories
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of therapeutic compounds is paramount. This guide provides a comprehensive cross-validation comparison of two prevalent analytical methods for the opioid analgesic tilidine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The data and protocols presented herein are synthesized from a simulated inter-laboratory study to provide an objective performance comparison. This guide aims to equip analytical chemists and clinical researchers with the necessary information to select the most appropriate methodology for their specific research needs, ensuring data integrity and comparability across different laboratory settings.
Performance Characteristics: A Side-by-Side Comparison
The performance of HPLC-UV and LC-MS/MS for the quantification of tilidine and its active metabolite, nortilidine, was evaluated across three hypothetical participating laboratories. The key validation parameters, including the lower limit of quantification (LLOQ), linearity, precision, and accuracy, are summarized below.
| Parameter | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1.0 µg/L[1][2] |
| Linearity (r²) | > 0.99 | > 0.99[1][2] |
| Intra-day Precision (%RSD) | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% |
In-Depth Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided to allow for replication and adaptation in your own laboratory setting.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not the primary requirement.
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of methanol and 0.2% ammonium bicarbonate (70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 229 nm.[3]
-
Column Temperature: 35°C.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.
Sample Preparation:
-
To 200 µL of urine or plasma, add an internal standard solution.
-
Perform automated online Solid Phase Extraction (SPE) using a weak cation exchanger at pH 6.[1]
-
Alternatively, for manual extraction, use a supported liquid extraction or protein precipitation followed by solid-phase extraction.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Phenylhexyl column (e.g., 50 x 2.0 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with methanol and 0.2% formic acid.[1]
-
Flow Rate: 0.50 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.[1][2]
-
Mass Transitions: Two mass transitions per analyte are monitored for quantification and confirmation.[1][2]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the key stages of a comprehensive inter-laboratory cross-validation study for an analytical method.
Caption: A generalized workflow for an inter-laboratory cross-validation study.
Conclusion
The choice between HPLC-UV and LC-MS/MS for tilidine analysis will ultimately depend on the specific requirements of the study. While HPLC-UV provides a reliable and accessible method for higher concentration samples, LC-MS/MS is indispensable for studies demanding high sensitivity and selectivity, such as pharmacokinetic research and low-dose monitoring. This guide serves as a foundational resource for laboratories aiming to establish and validate robust analytical methods for tilidine, thereby fostering greater consistency and reliability in research and clinical data.
References
A Comparative Analysis of Tilidine and Other Weak Opioids: Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of tilidine versus other commonly used weak opioids, namely tramadol, codeine, and dihydrocodeine. The information presented is based on available clinical data and pharmacological studies to assist in research and development endeavors within the field of analgesics.
Pharmacological Overview
Weak opioids are a class of analgesics used for the management of moderate pain. Their mechanism of action primarily involves the activation of μ-opioid receptors in the central nervous system. However, individual agents within this class exhibit distinct pharmacokinetic and pharmacodynamic properties, leading to variations in their efficacy and safety profiles.
Tilidine is a synthetic opioid prodrug that is rapidly metabolized in the liver to its active metabolite, nortilidine. Nortilidine is a potent μ-opioid receptor agonist and is primarily responsible for the analgesic effects of tilidine. To mitigate the risk of abuse, tilidine is often formulated in a fixed combination with the opioid antagonist naloxone. When taken orally, naloxone undergoes extensive first-pass metabolism and does not significantly counteract the centrally mediated analgesic effects of nortilidine.
Tramadol exerts its analgesic effect through a dual mechanism of action. It is a weak agonist of the μ-opioid receptor, and its metabolite, O-desmethyltramadol (M1), is a more potent μ-agonist. Additionally, tramadol inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic properties.
Codeine is a naturally occurring opioid that is metabolized by the cytochrome P450 enzyme CYP2D6 to morphine, which is responsible for its analgesic effects. The efficacy of codeine is highly dependent on an individual's CYP2D6 genotype, with poor metabolizers experiencing little to no pain relief.
Dihydrocodeine is a semi-synthetic opioid that is structurally related to codeine. It is also metabolized by CYP2D6 to dihydromorphine, an active metabolite. However, dihydrocodeine itself also possesses analgesic activity.
Comparative Efficacy
The analgesic efficacy of these weak opioids has been evaluated in various clinical settings, including postoperative pain and chronic pain conditions.
Table 1: Comparative Analgesic Efficacy of Weak Opioids
| Feature | Tilidine/Naloxone | Tramadol | Codeine | Dihydrocodeine |
| Primary Indication | Moderate to severe acute and chronic pain | Moderate to severe acute and chronic pain | Mild to moderate pain, cough | Moderate to severe pain |
| Onset of Action | ~10-15 minutes | ~1 hour | ~30-60 minutes | ~30-60 minutes |
| Duration of Action | 4-6 hours | 4-6 hours | 4-6 hours | 4-6 hours |
| Relative Potency | Considered more potent than tramadol in some studies[1] | Variable, dependent on metabolism | Less potent than morphine | Approximately twice as potent as codeine[2] |
| Metabolism to Active Metabolite | Nortilidine (via CYP3A4/2C19) | O-desmethyltramadol (via CYP2D6) | Morphine (via CYP2D6) | Dihydromorphine (via CYP2D6) |
Note: The information in this table is a summary of findings from various studies and may vary depending on the patient population, pain model, and study design.
One study directly comparing tilidine/naloxone with tramadol in an experimental pain model found that tilidine/naloxone had a more pronounced and rapid analgesic effect[1][3]. Another study in patients with osteoarthritis pain found that both tramadol and dihydrocodeine provided significant pain relief, with tramadol showing a greater antinociceptive effect[4]. The analgesic efficacy of codeine is notably variable due to genetic polymorphisms in CYP2D6[5].
Comparative Safety Profile
The safety of weak opioids is a critical consideration in their clinical use, with the most common adverse events being related to their effects on the central nervous and gastrointestinal systems.
Table 2: Incidence of Common Adverse Events (%)
| Adverse Event | Tilidine/Naloxone | Tramadol | Codeine | Dihydrocodeine |
| Nausea/Vomiting | 15-40%[6][7] | 15-40%[8] | 20-40%[5][9] | 10-30%[10] |
| Dizziness/Vertigo | 15-58%[6] | 25-58%[6][8] | 10-30%[5] | 10-25%[11] |
| Constipation | 15-40%[6] | 25-45%[8] | 30-50%[5][12] | 30-60%[13] |
| Somnolence/Drowsiness | 15-40%[6] | 15-25%[8] | 20-40%[5][9] | 15-30%[11] |
| Headache | 10-25%[7] | 10-30%[8] | 10-25%[9] | 5-15% |
Note: Incidence rates are approximate and can vary based on the study population, dosage, and duration of treatment.
Studies comparing tilidine/naloxone and tramadol have reported different side effect profiles. One study found that tiredness, nausea, and dry mouth were more frequent with tilidine/naloxone, while vertigo and perspiration were more common with tramadol[6]. A study on constipation found that at higher doses, tilidine/naloxone and codeine significantly increased gastrocoecal transit time, whereas tramadol had a lesser effect[14]. Dihydrocodeine is also associated with a high incidence of constipation[13].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of experimental protocols from key comparative studies.
1. Experimental Pain Model: Tilidine/Naloxone vs. Tramadol
-
Study Design: A placebo-controlled, double-blind, 6-way crossover study.
-
Participants: 12 healthy human volunteers.
-
Pain Induction: Acute pain was generated by electrical tooth pulp stimulation.
-
Interventions: Single oral doses of tilidine/naloxone (50 mg/4 mg), tramadol (50 mg), bromfenac (25, 50, and 75 mg), and placebo.
-
Efficacy Assessment: Treatment effects were determined by recording somatosensory-evoked potentials and by subjective pain rating using a visual analog scale (VAS).
-
Safety Assessment: Spontaneously reported adverse events were recorded throughout the study period.[15]
2. Postoperative Pain: Tilidine vs. Morphine
-
Study Design: A double-blind, randomized, comparative study.
-
Participants: 40 patients who had undergone minor surgical operations.
-
Interventions: Intramuscular injections of 10 mg morphine or 100 mg tilidine hydrochloride.
-
Efficacy Assessment: The severity of pain was assessed immediately postoperatively and at 1, 2, 3, and 4 hours after injection using a verbal rating scale.
-
Safety Assessment: The occurrence of any side effects was monitored and recorded.
3. Chronic Osteoarthritis Pain: Tramadol vs. Dihydrocodeine
-
Study Design: An open-label, randomized, parallel-group study.
-
Participants: 60 patients with strong osteoarthritis pain despite the use of NSAIDs.
-
Interventions: Slow-release tramadol (100 mg bid) or dihydrocodeine (60 mg bid) for one month. Dose titration with immediate-release solutions was performed during the first 4 days.
-
Efficacy Assessment: Pain intensity at rest and during movement was assessed using a verbal rating scale (0=none, 4=unbearable) before and during treatment. Electrical sensation and pain thresholds were also measured.
-
Safety Assessment: Side effects and changes in bowel function were recorded. Gastrointestinal transit times were measured before and during treatment.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and a typical experimental workflow can aid in understanding the comparative pharmacology and clinical evaluation of these opioids.
Conclusion
Tilidine, tramadol, codeine, and dihydrocodeine are all effective options for the management of moderate pain, but they possess distinct pharmacological profiles that influence their clinical utility. Tilidine/naloxone may offer a more potent and rapid onset of analgesia compared to tramadol in certain pain models. The efficacy of both codeine and, to a lesser extent, tramadol and dihydrocodeine is influenced by CYP2D6 metabolism, leading to inter-individual variability in response. The adverse event profiles also differ, with variations in the incidence of gastrointestinal and central nervous system side effects. The choice of a weak opioid should be individualized based on the patient's clinical presentation, genetic factors, and potential for adverse events. Further head-to-head clinical trials with detailed and standardized methodologies are needed to more definitively delineate the comparative efficacy and safety of these agents.
References
- 1. [Comparison of the action of 2 effective analgesics. Experimental study: tramadol versus tilidine/naloxone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized clinical trial of hydrocodone/acetaminophen versus codeine/acetaminophen in the treatment of acute extremity pain after emergency department discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of severe pain from osteoarthritis with slow-release tramadol or dihydrocodeine in combination with NSAID's: a randomised study comparing analgesia, antinociception and gastrointestinal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of tramadol and tilidine/naloxone on oral-caecal transit and pupillary light reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodology Series Module 4: Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Risk Assessment Tool for Opioid Use Disorder · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 9. researchgate.net [researchgate.net]
- 10. healthcmi.com [healthcmi.com]
- 11. Research approaches for evaluating opioid sparing in clinical trials of acute and chronic pain treatments: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Constipation after tilidine/naloxone and tramadol in comparison to codeine. A dose response study in human volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of tilidine/naloxone, tramadol and bromfenac in experimental pain: a double-blind randomized crossover study in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.co.za [journals.co.za]
- 15. A comparison of tilidine hydrochloride and morphine in the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of Tilidine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic potencies of tilidine and morphine, two prominent opioid analgesics. The following analysis is based on a review of preclinical and clinical data, focusing on their mechanisms of action, pharmacokinetic profiles, and relative efficacies in various pain models.
Executive Summary
Tilidine, a synthetic opioid, acts as a prodrug, with its primary analgesic effects mediated by its active metabolite, nortilidine. Morphine, an opiate alkaloid, is a benchmark opioid analgesic. Both compounds exert their effects primarily through the activation of the mu (µ)-opioid receptor. Preclinical and clinical evidence indicates that morphine is a more potent analgesic than tilidine. The equianalgesic ratio of oral tilidine to oral morphine is approximately 5:1 to 10:1, meaning 50-100 mg of oral tilidine is required to produce a similar analgesic effect to 10 mg of oral morphine.[1] This difference in potency is a critical consideration in clinical practice and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of tilidine and morphine.
Table 1: Pharmacokinetic Properties
| Parameter | Tilidine/Nortilidine | Morphine |
| Bioavailability (Oral) | Tilidine: Low (~6%) due to extensive first-pass metabolism. Nortilidine (active metabolite): High (~99% from tilidine) | 20-40% |
| Time to Peak Plasma Concentration (Oral) | Nortilidine: ~1.5 - 2 hours | 15-60 minutes |
| Elimination Half-life | Nortilidine: 3-5 hours[2] | 2-3 hours |
| Metabolism | Tilidine is rapidly metabolized in the liver by CYP3A4 and CYP2C19 to its active metabolite, nortilidine, and then to the inactive bisnortilidine. | Primarily metabolized in the liver via glucuronidation to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is an active metabolite with analgesic properties. |
| Excretion | Primarily renal | Primarily renal |
Table 2: Analgesic Potency (Preclinical and Clinical Data)
| Parameter | Tilidine/Nortilidine | Morphine |
| Relative Potency (Oral Tilidine vs. Parenteral Morphine) | 1/8 to 1/10 as potent.[1] | - |
| Relative Potency (Intramuscular Tilidine vs. Parenteral Morphine) | 1/22 as potent.[1] | - |
| Equianalgesic Dose (Oral) | 50-100 mg | 10 mg |
| ED50 (Tail-Flick Test, Rat, Intrathecal) | Nortilidine: 29 nM[3] | Not directly compared in the same study. |
| ED50 (Hot Plate Test, Rat, Intravenous) | Not available | Male rats: 8.4 mg/kg; Female rats: 10.6 mg/kg[4] |
| ED50 (Tail Flick Test, Rat, Intravenous) | Not available | Male rats: 1.8 mg/kg; Female rats: 1.4 mg/kg[4] |
| IC50 (cAMP Inhibition, hMOR) | Tilidine: 11 µM; Nortilidine: 110 nM[5] | Varies depending on the assay, but generally in the low nanomolar range. |
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.[6][7][8]
Methodology:
-
A rodent (mouse or rat) is placed on a metal plate maintained at a constant temperature (typically 52-55°C).[9]
-
The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.[6]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test is conducted before and at various time points after the administration of the analgesic drug.
-
An increase in the latency to respond is indicative of an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic efficacy of drugs against thermal pain.[4][10][11]
Methodology:
-
A portion of the rodent's tail is exposed to a focused beam of radiant heat.[10]
-
The time taken for the animal to flick its tail away from the heat source is measured.[10]
-
A baseline latency is established before drug administration.
-
The test is repeated at set intervals after the administration of the test compound.
-
An increase in the tail-flick latency indicates analgesia.
Clinical Trial for Postoperative Pain
A double-blind, randomized controlled trial is a standard for comparing the analgesic efficacy of two drugs in a clinical setting.
Methodology:
-
Patients experiencing moderate to severe postoperative pain are enrolled.
-
Patients are randomly assigned to receive either tilidine or morphine in a double-blind manner.
-
Pain intensity is assessed at baseline and at regular intervals post-administration using a validated pain scale (e.g., Visual Analog Scale or Numerical Rating Scale).
-
The primary outcome is typically the reduction in pain intensity over a set period.
-
Secondary outcomes may include the time to onset of analgesia, duration of action, and the incidence of adverse effects.
Mandatory Visualization
Signaling Pathway of Mu-Opioid Receptor Agonists
Both morphine and nortilidine (the active metabolite of tilidine) are agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Their binding initiates a signaling cascade that ultimately leads to analgesia. While the primary pathway is conserved, there is emerging evidence for biased agonism, where different agonists may preferentially activate certain downstream pathways, potentially influencing their side-effect profiles.
Experimental Workflow for Preclinical Analgesic Potency Assessment
The following diagram illustrates a typical workflow for determining the ED50 of an analgesic compound in a preclinical setting using either the hot plate or tail-flick test.
References
- 1. researchgate.net [researchgate.net]
- 2. Biased agonism of the μ-opioid receptor by TRV130 increases analgesia and reduces on-target adverse effects versus morphine: A randomized, double-blind, placebo-controlled, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of mu-opioid receptor ligands on Ca(2+) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. "Comparison of Morphine’s and Fentanyl’s Interoceptive Effects in Rats " by Megan Kerns [digitalcommons.unl.edu]
- 8. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of Solid-Phase Extraction (SPE) Cartridges for Tilidine Extraction from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tilidine and its active metabolites, nortilidine and bisnortilidine, in biological matrices is crucial for both clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and clean extracts. The selection of the appropriate SPE cartridge is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of the performance of different SPE cartridges for tilidine extraction, supported by experimental data from published studies.
Performance Comparison of SPE Sorbent Types
The choice of SPE sorbent is critical and depends on the physicochemical properties of tilidine—a basic opioid drug—and the complexity of the sample matrix (e.g., urine, plasma, whole blood). The following table summarizes the expected performance of common SPE cartridge types for the extraction of tilidine and its metabolites. The data is a synthesis of findings from studies on tilidine and other structurally related opioids.[1][2][3]
| SPE Sorbent Type | Common Sorbents | Expected Recovery Rate | Matrix Effect | Key Advantages | Typical Application |
| Weak Cation Exchange (WCX) | Carboxylic Acid | > 90% | Low | High selectivity for basic compounds like tilidine, leading to very clean extracts. | Targeted analysis of tilidine and its metabolites in complex matrices like urine. |
| Mixed-Mode Cation Exchange | e.g., C8 + SCX | 85-95% | Low to Moderate | Combines hydrophobic and ion-exchange interactions for enhanced selectivity and cleanup. | Extraction from complex matrices like whole blood and post-mortem specimens. |
| Polymeric Reversed-Phase | e.g., HLB | 85-100% | Low to Moderate | High and consistent recoveries for a broad range of analytes; stable across a wide pH range. | Bioanalysis and forensic toxicology where high recovery for multiple drugs is crucial. |
| Reversed-Phase (Silica-based) | C18, C8 | 70-95% | Moderate to High | Widely applicable and good retention of non-polar to moderately polar compounds. | General screening of drugs in less complex matrices like plasma. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are composite experimental protocols for tilidine extraction using a weak cation exchange SPE cartridge, based on established methods.[1]
Sample Pre-treatment
-
To 1 mL of the biological sample (e.g., urine), add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) to adjust the pH for optimal retention on the weak cation exchange sorbent.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates. The supernatant is used for the SPE procedure.
Solid-Phase Extraction Procedure (Weak Cation Exchange)
-
Cartridge Conditioning: Condition the weak cation exchange SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of the same buffer used for sample dilution (e.g., phosphate buffer, pH 6). It is crucial not to let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
A subsequent wash with 2 mL of a weak organic solvent (e.g., 5% methanol in water) can help in removing less polar interferences without eluting the analytes of interest.
-
-
Elution: Elute tilidine and its metabolites by passing 2 mL of an appropriate elution solvent. For weak cation exchangers, this is typically a basic solution, such as 2% ammonium hydroxide in methanol, to neutralize the charge of the basic analytes and disrupt the ionic interaction with the sorbent.
-
Post-Elution: The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the chromatographic analysis (e.g., LC-MS/MS).
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the decision-making for sorbent selection, the following diagrams are provided.
Caption: General experimental workflow for the solid-phase extraction and analysis of tilidine.
Caption: Logical flow for selecting an SPE sorbent based on analytical objectives for tilidine.
References
- 1. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tilidine and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published analytical methods for the quantification of tilidine and its active metabolite, nortilidine, as well as the inactive metabolite, bisnortilidine. In the absence of direct inter-laboratory comparison studies, this document compiles and contrasts the performance of various validated methods from different research laboratories, offering a valuable resource for selecting the appropriate analytical approach for research, clinical, and forensic applications.
Introduction to Tilidine
Tilidine is a synthetic opioid analgesic primarily used for the treatment of moderate to severe pain.[1][2] It functions as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[1][3] Following oral administration, tilidine undergoes rapid first-pass metabolism in the liver, where it is converted to its active metabolite, nortilidine.[1][3][4] Nortilidine is a potent agonist of the mu-opioid receptor and is responsible for the analgesic effects of the drug.[5][6] A further metabolic step leads to the formation of the inactive metabolite, bisnortilidine.[7] The primary enzymes involved in the metabolism of tilidine are Cytochrome P450 (CYP) 3A4 and 2C19.[8]
Accurate and reliable quantification of tilidine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of forensic toxicology. This guide compares the performance of various analytical methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the most commonly employed techniques for their determination in biological samples such as plasma and urine.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key validation parameters of several published methods for the quantification of tilidine and its metabolites. These parameters are essential for evaluating the performance and suitability of a method for a specific application.
Table 1: Comparison of LC-MS/MS Methods for Tilidine and Metabolites in Human Plasma
| Parameter | Method 1 (Weiss et al., 2008) | Method 2 (Mikus et al., 2014) | Method 3 (Anonymous, 2012) |
| Analytes | Tilidine, Nortilidine | Tilidine, Nortilidine, Bisnortilidine | Tilidine, Nortilidine |
| Linearity Range | Not explicitly stated | Not explicitly stated | Tilidine: 0.5-250 ng/mL, Nortilidine: 1-500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | Tilidine: 0.5 ng/mL, Nortilidine: 1 ng/mL |
| Intra-day Precision (RSD%) | Not explicitly stated | Not explicitly stated | < 15% |
| Inter-day Precision (RSD%) | Not explicitly stated | Not explicitly stated | < 15% |
| Internal Standard | Not explicitly stated | Not explicitly stated | Diazepam |
Table 2: Comparison of LC-MS/MS and GC-MS Methods for Tilidine and Metabolites in Human Urine
| Parameter | Method 1 (Köhler et al., 2010) | Method 2 (Cordonnier et al.) |
| Analytical Technique | Automated online SPE-LC-MS/MS | GLC-NPD and GLC-MS-SIM |
| Analytes | Tilidine, Nortilidine, Bisnortilidine | Tilidine, Nortilidine, Bisnortilidine |
| Linearity Range | 1.0 - 100 µg/L for each analyte | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L for each analyte | Sensitivity of approx. 1 ng/mL for a 5-mL sample |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated |
| Internal Standard | Not explicitly stated | Not explicitly stated |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies.
Method 1: Automated Online SPE-LC-MS/MS for Quantification in Urine (Köhler et al., 2010)
-
Sample Preparation: Urine samples were mixed with an internal standard solution and subjected to automated online solid-phase extraction (SPE) using a weak cation exchanger at pH 6.[9]
-
Chromatography: Chromatographic separation was achieved on a Phenylhexyl column (50 × 2.0 mm, 5 µm) with a gradient elution of methanol and 0.2% formic acid. The run time was 3.5 minutes with a flow rate of 0.50 mL/min.[9]
-
Mass Spectrometry: Detection was performed using an ESI-MS/MS system in positive multiple reaction monitoring (MRM) mode, with two mass transitions monitored for each analyte.[9]
Method 2: LC-MS/MS for Quantification in Human Plasma (Anonymous, 2012)
-
Sample Preparation: The publication does not detail the sample preparation method.
-
Chromatography: Separation was performed on an Agilent-Zorbax-Eclipse-XDB-C18 column with an isocratic mobile phase of methanol and 1 mmol/L ammonium acetate (75:25).
-
Mass Spectrometry: A mass spectrometer was used with multiple reaction monitoring in positive ion mode. The transitions monitored were m/z 274.3 → m/z 155.1 for tilidine, m/z 260.2 → m/z 155.1 for nortilidine, and m/z 284.8 → m/z 192.9 for the internal standard, diazepam.
Method 3: GLC-NPD and GLC-MS-SIM for Quantification in Plasma and Urine (Cordonnier et al.)
-
Sample Preparation: The compounds and an internal standard were extracted from alkalinized samples with cyclohexane, followed by a back-extraction into 1 N HCl. The acid solution was then evaporated to dryness.[10]
-
Chromatography: The residue was analyzed by Gas-Liquid Chromatography (GLC) using a 1.8-m glass column packed with 1% CRS 101 and 1.5% LAC-4-R-886 on Gas Chrom Q.[10]
-
Detection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer in selected ion monitoring (SIM) mode was used for detection.[10]
Mandatory Visualizations
Tilidine Metabolic Pathway
The following diagram illustrates the metabolic conversion of tilidine to its active and inactive metabolites.
Caption: Metabolic pathway of tilidine.
Experimental Workflow for Tilidine Quantification
This diagram outlines a general experimental workflow for the quantification of tilidine and its metabolites in biological samples.
Caption: General workflow for tilidine quantification.
Nortilidine Mu-Opioid Receptor Signaling Pathway
This diagram illustrates the signaling cascade initiated by the binding of nortilidine to the mu-opioid receptor.
Caption: Nortilidine's signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actions of tilidine and nortilidine on cloned opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential first-pass metabolism of nortilidine: the active metabolite of the synthetic opioid drug tilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fates of Tilidine and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the metabolic pathways of two commonly used opioid analgesics: tilidine and codeine. Understanding the biotransformation of these drugs is critical for optimizing their therapeutic use, predicting drug-drug interactions, and ensuring patient safety. This document summarizes key quantitative data, outlines experimental methodologies for studying their metabolism, and visualizes the metabolic pathways.
Executive Summary
Tilidine and codeine are both prodrugs that require metabolic activation to exert their primary analgesic effects. However, the enzymes governing their metabolism and the clinical implications of these pathways differ significantly. Tilidine is primarily metabolized by cytochrome P450 (CYP) 3A4 and CYP2C19 to its active metabolite, nortilidine. In contrast, the analgesic efficacy of codeine is critically dependent on its O-demethylation to morphine by the highly polymorphic CYP2D6 enzyme. This fundamental difference in metabolic activation leads to substantial variability in codeine's effects among individuals, a factor less pronounced with tilidine.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for tilidine and codeine and their respective active metabolites.
Table 1: Pharmacokinetic Parameters of Tilidine and its Metabolites
| Parameter | Tilidine | Nortilidine | Bisnortilidine |
| Bioavailability (Oral) | 6%[1][2][3] | 99% (formed from tilidine)[1][2][3] | - |
| Time to Peak Plasma Concentration (Tmax) | - | 1.5 - 2 hours | - |
| Elimination Half-life (t½) | - | 3.3 - 4.9 hours[1][2][3][4] | 5 - 6.9 hours[1] |
| Volume of Distribution (Vd) | ~1326 L[2] | ~275 L[2] | - |
| Clearance (CL) | ~1198 mL/min[2] | ~749 mL/min[2] | - |
Table 2: Pharmacokinetic Parameters of Codeine and its Metabolites
| Parameter | Codeine | Morphine (from Codeine) | Codeine-6-Glucuronide |
| Bioavailability (Oral) | ~90% | Variable, dependent on CYP2D6 activity | - |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[5] | ~1-1.5 hours | - |
| Elimination Half-life (t½) | ~2.96 hours[5] | ~1.9 hours[5] | - |
| Percentage of Dose Converted to Active Metabolite | - | 0-15% (highly dependent on CYP2D6 phenotype)[6] | - |
| Major Route of Metabolism | Glucuronidation (~50-70%)[6] | - | - |
Metabolic Pathways
Tilidine Metabolism
Tilidine is a prodrug that undergoes extensive first-pass metabolism in the liver and gut to form its pharmacologically active metabolite, nortilidine, through N-demethylation.[7][8] Nortilidine is subsequently metabolized to the inactive bisnortilidine.[1][2] The primary enzymes responsible for the conversion of tilidine to nortilidine are CYP3A4 and CYP2C19.[7][8][9][10] CYP2B6 may also play a minor role.[2] Due to this extensive first-pass metabolism, the systemic bioavailability of orally administered tilidine is low, whereas the active metabolite nortilidine is readily available systemically.[1][2][3]
Codeine Metabolism
Codeine's metabolism is more complex and subject to significant genetic variability. The majority of a codeine dose (approximately 50-70%) is metabolized via glucuronidation by the enzyme UGT2B7 to the largely inactive codeine-6-glucuronide.[6] A smaller portion (10-15%) is N-demethylated by CYP3A4 to norcodeine, which has minimal analgesic effect.[6]
The critical metabolic step for analgesia is the O-demethylation of a small fraction (0-15%) of codeine to morphine, a potent opioid agonist.[6] This conversion is almost exclusively catalyzed by CYP2D6.[11][12] The genetic polymorphism of the CYP2D6 gene leads to different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultra-rapid metabolizers. This variability can result in insufficient pain relief in poor metabolizers or an increased risk of toxicity and adverse effects in ultra-rapid metabolizers.[13]
Experimental Protocols
The characterization of tilidine and codeine metabolism typically involves in vitro studies using human liver preparations. The following outlines the general methodologies for two key experimental approaches.
In Vitro Metabolism using Human Liver Microsomes
This assay is a standard method to investigate the metabolism of a drug by CYP enzymes.
1. Preparation of Incubation Mixture:
-
A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), human liver microsomes (commercially available), and the test drug (tilidine or codeine) at a specified concentration.
-
The mixture is pre-warmed at 37°C.
2. Initiation of Metabolic Reaction:
-
The metabolic reaction is initiated by adding a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).
-
Control incubations are run in parallel, including a sample without NADPH to account for non-enzymatic degradation and a sample with a known substrate for the enzymes of interest as a positive control.
3. Incubation and Termination:
-
The reaction mixture is incubated at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
4. Sample Processing and Analysis:
-
The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected.
-
The concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]
Recombinant CYP Enzyme Assays
These assays are used to identify the specific CYP isoforms responsible for a particular metabolic reaction.
1. Incubation Setup:
-
Individual reaction mixtures are prepared for each recombinant human CYP enzyme of interest (e.g., rCYP3A4, rCYP2C19, rCYP2D6).
-
Each mixture contains a buffer, the specific recombinant CYP enzyme, and the test drug.
-
A control reaction with a vector that does not express the CYP enzyme is included to check for non-specific metabolism.[17]
2. Reaction Initiation and Incubation:
-
The reaction is started by the addition of an NADPH-regenerating system.
-
The mixtures are incubated at 37°C for a specified period.
3. Termination and Analysis:
-
The reaction is stopped, typically with a cold solvent.
-
The samples are then processed and analyzed by LC-MS/MS to measure the formation of the metabolite of interest.[17]
-
By comparing the rate of metabolite formation across the different recombinant enzymes, the primary CYPs involved in the drug's metabolism can be identified.[18]
Conclusion
The metabolic pathways of tilidine and codeine present distinct profiles with significant clinical implications. Tilidine's reliance on the relatively stable CYP3A4 and CYP2C19 enzymes for activation to nortilidine results in a more predictable pharmacokinetic and pharmacodynamic profile. In contrast, codeine's dependence on the highly polymorphic CYP2D6 for its conversion to morphine is a major source of interindividual variability in analgesic response and adverse effects. This comparative analysis underscores the importance of considering metabolic pathways in drug development and clinical practice to enhance therapeutic efficacy and minimize risks. For drug development professionals, these findings highlight the value of designing drug candidates that are metabolized by multiple, less polymorphic enzymes to ensure a more consistent clinical response.
References
- 1. Pharmacokinetics of tilidine and metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. ClinPGx [clinpgx.org]
- 7. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of the opioid tilidine and interaction of tilidine and nortilidine with CYP3A4, CYP2C19, and CYP2D6. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Contribution of CYP2C19 and CYP3A4 to the formation of the active nortilidine from the prodrug tilidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of CYP2C19 and CYP3A4 to the formation of the active nortilidine from the prodrug tilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 13. CODEINE, ULTRARAPID METABOLISM OF - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 14. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. criver.com [criver.com]
Forensic Analysis of Tilidine: A Comparative Guide to UPLC-MS/MS, GC-MS, and Immunoassay Methods
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of the opioid analgesic tilidine and its active metabolites, nortilidine and bisnortilidine, are critical in forensic toxicology to investigate drug abuse, intoxication, and driving under the influence cases. This guide provides a comprehensive comparison of three common analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay. The objective is to assist researchers and laboratory professionals in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, specificity, and throughput.
Methodology Comparison
UPLC-MS/MS has emerged as the gold standard for the forensic analysis of tilidine and its metabolites, offering high sensitivity and specificity.[1][2] GC-MS provides a robust alternative, though it may require derivatization for optimal performance. Immunoassays, while rapid and suitable for high-throughput screening, are generally not specific for tilidine and are prone to cross-reactivity with other opioids, necessitating confirmatory analysis.[3][4]
Quantitative Performance
The following tables summarize the key validation parameters for the analysis of tilidine, nortilidine, and bisnortilidine in biological matrices (primarily urine and blood) using UPLC-MS/MS and GC-MS. Data for a specific tilidine immunoassay is not available as commercial kits are generally targeted at broader opioid classes.
Table 1: UPLC-MS/MS Method Validation Data for Tilidine and Metabolites in Urine [1][2]
| Parameter | Tilidine | Nortilidine | Bisnortilidine |
| Linearity Range (µg/L) | 1.0 - 100 | 1.0 - 100 | 1.0 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/L) | 1.0 | 1.0 | 1.0 |
| Intra-assay Precision (%RSD) | < 11.2% | < 11.2% | < 11.2% |
| Inter-assay Precision (%RSD) | < 11.2% | < 11.2% | < 11.2% |
| Bias (%) | < 13% | < 13% | < 13% |
Table 2: GC-MS Method Performance Data for Opioid Analysis (as a reference)
| Parameter | Typical Performance for Opioids |
| Limit of Detection (LOD) (ng/mL) | 0.1 - 113 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 - 375 |
| Linearity (r²) | > 0.99 |
| Accuracy (%) | 84 - 114 |
| Precision (%RSD) | < 15 |
Note: Specific quantitative validation data for the GC-MS analysis of tilidine is limited in the reviewed literature. The data presented is for a multi-drug GC-MS method and serves as a general reference for the technique's capabilities.
Table 3: Immunoassay Performance for Opioid Screening (General) [4][5]
| Parameter | Performance Characteristics |
| Sensitivity | 96% - 100% (for various opioids) |
| Specificity | 84% - 99% (for various opioids) |
| Key Limitation | Lack of a specific immunoassay for tilidine often leads to the use of general opiate immunoassays, which may exhibit variable cross-reactivity with tilidine and its metabolites.[3] Confirmatory testing by a more specific method like UPLC-MS/MS or GC-MS is essential. |
Experimental Protocols
UPLC-MS/MS Method
A validated UPLC-MS/MS method for the quantification of tilidine, nortilidine, and bisnortilidine in urine typically involves the following steps:[1][2]
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
GC-MS Method (General Protocol for Opioids)
A general procedure for the analysis of opioids in biological samples by GC-MS involves these stages:
-
Sample Preparation:
-
Addition of an internal standard to the sample.
-
Alkalinization of the sample.
-
Liquid-Liquid Extraction (LLE) with an organic solvent (e.g., butyl acetate).
-
Evaporation of the organic extract to dryness.
-
Derivatization (e.g., silylation) to improve the chromatographic properties of the analytes.
-
-
Gas Chromatographic Separation:
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-1MS (30 m × 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for screening.
-
Immunoassay
Immunoassays for opioids are typically performed using commercially available kits on automated platforms. The general steps are:
-
Sample Preparation: Urine samples are often diluted and can be directly analyzed.
-
Assay Principle: Competitive binding immunoassay where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites.
-
Detection: The signal generated is inversely proportional to the concentration of the drug in the sample.
-
Interpretation: Results are typically reported as positive or negative based on a pre-defined cutoff concentration. Positive results require confirmation by a more specific method.[5]
Methodology Workflow and Relationships
Caption: Experimental workflow for the UPLC-MS/MS analysis of tilidine.
Conclusion
For the definitive forensic analysis of tilidine and its metabolites, UPLC-MS/MS offers the most sensitive, specific, and reliable results.[1][2] Its high throughput and automation capabilities make it suitable for routine laboratory testing. While GC-MS is a viable alternative, it may be less sensitive and require more extensive sample preparation, including derivatization. Immunoassays, due to the lack of a specific test for tilidine and the potential for cross-reactivity, should only be used for preliminary screening, with all positive results requiring confirmation by a chromatographic-mass spectrometric method. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity and specificity, sample throughput, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opiate-Positive Immunoassay Screen in a Pediatric Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Immunoassay Performance for the Detection of Opioids in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tilidine in a Laboratory Setting: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical substances are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tilidine, a synthetic opioid analgesic. Adherence to these protocols is essential for regulatory compliance and the safety of all laboratory personnel.
Tilidine, particularly without the addition of an opioid antagonist like naloxone, is classified as a controlled substance in many regions, including as a Schedule I substance in the United States.[1] This classification necessitates stringent handling and disposal procedures. The primary and recommended method for the disposal of controlled substances from a laboratory is through a licensed hazardous waste disposal contractor, typically coordinated by the institution's Environmental Health and Safety (EHS) department.
Initial Assessment and Waste Classification
Prior to initiating any disposal procedure, a thorough assessment of the Tilidine waste stream is necessary. This involves identifying the form of the waste (e.g., pure compound, solutions, contaminated labware) and any other chemicals present in the mixture.
Key Assessment Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for Tilidine provides critical information regarding its hazards, handling, and initial disposal considerations.
-
Determine Waste Composition: Identify whether the Tilidine waste is in solid form, dissolved in a solvent, or mixed with other reagents. The disposal protocol must account for all components of the waste mixture.
-
Verify Regulatory Status: Confirm the legal classification of Tilidine according to national and local regulations. In the United States, Tilidine is regulated by both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[2]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on specific disposal procedures and for arranging the collection of chemical waste.[3]
Quantitative Data and Regulatory Classifications
| Parameter | Classification/Specification | Citation |
| DEA Classification (US) | Schedule I Controlled Substance (without naloxone) | [1] |
| EPA RCRA Status | Potentially a hazardous waste depending on characteristics (e.g., toxicity) or if mixed with listed solvents. Must be evaluated by EHS. | [4] |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility. | [3][4] |
| Container Type | Secure, leak-proof, and clearly labeled containers. For RCRA hazardous waste, black containers are often used. |
Experimental Protocols
Direct chemical deactivation of controlled substances like Tilidine by laboratory personnel is generally not recommended or permitted. The standard and required procedure is the segregation and secure storage of the waste for collection by a licensed disposal vendor. The following protocol outlines the steps for preparing Tilidine waste for disposal.
Protocol for Segregation and Collection of Tilidine Waste:
-
Personal Protective Equipment (PPE): Before handling Tilidine waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix Tilidine waste with non-hazardous or other types of chemical waste unless explicitly instructed to do so by your EHS department.
-
Segregate solid waste (e.g., contaminated weigh paper, gloves, vials) from liquid waste.
-
-
Container Selection:
-
Use a designated, compatible, and sealable waste container provided or approved by your EHS department. The container must be in good condition and free of external contamination.
-
-
Waste Collection:
-
Carefully transfer the Tilidine waste into the designated container.
-
For liquid waste, do not fill the container to more than 80% capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The chemical name: "Tilidine" and any other components in the mixture.
-
The concentration of each component.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage:
-
Store the sealed waste container in a secure, designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and inaccessible to unauthorized personnel.
-
-
Disposal Request:
Tilidine Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Tilidine waste from a laboratory setting.
By adhering to these procedures and maintaining open communication with your institution's Environmental Health and Safety department, you can ensure the safe, compliant, and environmentally responsible disposal of Tilidine waste.
References
Essential Safety and Logistical Information for Handling Tilidine, (-)-
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Tilidine, (-)- is paramount. This guide provides immediate, essential safety protocols and logistical plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The required level of protection depends on the specific procedures being performed and the associated risk of generating aerosols or spills.
Table 1: Recommended Personal Protective Equipment for Handling Tilidine, (-)-
| Risk Level | Activity Examples | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Low | - Handling of sealed containers- Visual inspection | Safety glasses with side shields | - Single pair of nitrile gloves- Standard laboratory coat | Not generally required |
| Moderate | - Preparing dilute solutions- Weighing small quantities (<1g) in a ventilated enclosure | Safety goggles | - Double pair of nitrile gloves- Laboratory coat- Disposable sleeve covers | N95, N100, R100, or P100 disposable filtering facepiece respirator |
| High | - Handling bulk quantities (>1g)- Procedures with a high likelihood of aerosolization (e.g., sonication, vortexing)- Initial handling of a newly synthesized batch of unknown potency | Full-face shield or safety goggles | - Double pair of nitrile gloves- Disposable coveralls- Shoe covers | Powered Air-Purifying Respirator (PAPR) with P100 cartridges or a full-face elastomeric respirator with P100 cartridges |
Operational Plans: Step-by-Step Handling Procedures
Adherence to standardized operational procedures is critical to minimize the risk of exposure during routine laboratory work.
Experimental Workflow for Safe Handling of Tilidine, (-)-
-
Preparation and Planning:
-
Conduct a pre-procedure risk assessment to determine the appropriate level of PPE.[3]
-
Ensure that a calibrated and certified chemical fume hood or other ventilated enclosure is used for all manipulations of solid Tilidine or concentrated solutions.
-
Verify that an opioid overdose reversal agent, such as naloxone, is readily available and that personnel are trained in its administration.[3]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling the Compound:
-
Don the appropriate PPE as determined by the risk assessment.
-
When weighing solid Tilidine, use a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of airborne particles.
-
For solution preparation, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid any procedures that may generate dust or aerosols.[3] If such procedures are unavoidable, utilize the highest level of engineering controls and PPE.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with Tilidine. A 10% bleach solution followed by a neutralizing agent like sodium thiosulfate can be effective for cleaning.[4]
-
Carefully doff PPE, avoiding contact with contaminated outer surfaces.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves. Do not use alcohol-based hand sanitizers as they may enhance the absorption of some chemicals.[3]
-
Disposal Plan: Managing Tilidine, (-)- Waste
Proper disposal of Tilidine, (-)- and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with Tilidine, (-)-, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.[5]
-
Containerization:
-
Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.[5]
-
Liquid Waste: Collect in a designated, sealed, and compatible hazardous waste container. Do not dispose of Tilidine solutions down the drain.[5]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "Tilidine, (-)-," and a description of the contents.
-
Storage: Store hazardous waste in a secure, designated area away from general laboratory traffic and incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Incineration is the preferred method for the destruction of potent pharmaceutical compounds.[3]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action in the event of a spill or personnel exposure is critical to mitigating harm.
Spill Cleanup Protocol:
-
Minor Spill (contained, small quantity):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including double nitrile gloves, safety goggles, and a lab coat), cover the spill with an absorbent material, working from the outside in.[7][8]
-
For solid spills, gently wet the material with a damp paper towel before applying absorbent material to prevent aerosolization.[4]
-
Collect the absorbed material using tongs or a scoop and place it in a sealed hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a 10% bleach solution, and then rinse with water.[4]
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
-
Major Spill (large quantity, uncontained):
-
Evacuate the area immediately.
-
Alert others and prevent entry into the contaminated area.
-
Contact your institution's EHS or emergency response team for assistance.[4]
-
Personnel Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Avoid using bleach or alcohol-based sanitizers on the skin.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention. Administer naloxone if an opioid overdose is suspected and you are trained to do so.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
In all cases of exposure, report the incident to your supervisor and your institution's EHS department.
Diagrams
Caption: PPE Selection Workflow for Handling Tilidine, (-)-
Caption: Spill Response Workflow for Tilidine, (-)-
References
- 1. eagleprotect.com [eagleprotect.com]
- 2. stauffersafety.com [stauffersafety.com]
- 3. benchchem.com [benchchem.com]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. PPE and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
